5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole
Description
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNJMGKDWQLIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole, a valuable building block in medicinal chemistry. The synthesis commences with the readily available starting material, cis-cyclopentane-1,2-dicarboxylic anhydride, and proceeds through the formation of a key bicyclic ketone intermediate. Subsequent protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group is followed by a diastereoselective reduction of the ketone to afford the target alcohol. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the critical stereochemical considerations inherent in this synthetic pathway.
Introduction
The hexahydrocyclopenta[c]pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The functionalization of this bicyclic system provides access to a diverse range of chemical entities with potential therapeutic applications. Specifically, the introduction of a hydroxymethyl group at the 5-position and a Boc-protecting group on the nitrogen atom yields this compound (CAS 1365570-27-9), a versatile intermediate for the synthesis of novel pharmaceutical agents. The hydroxymethyl moiety offers a handle for further chemical elaboration, while the Boc group provides a stable yet readily cleavable protecting group for the secondary amine, facilitating multi-step synthetic sequences.
This guide details a logical and efficient synthetic strategy, emphasizing not only the procedural steps but also the underlying chemical principles that govern each transformation.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence starting from cis-cyclopentane-1,2-dicarboxylic anhydride. The core logic is to first construct the bicyclic hexahydrocyclopenta[c]pyrrole ring system with a ketone at the desired position for functionalization. This is followed by the protection of the nitrogen to prevent side reactions in the subsequent reduction step. The final step focuses on the stereoselective reduction of the ketone to introduce the hydroxymethyl group with a defined stereochemistry.
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Procedures and Mechanistic Discussion
Step 1: Synthesis of cis-Hexahydrocyclopenta[c]pyrrol-5(1H)-one
The initial step involves the construction of the bicyclic ketone, a key intermediate. This is achieved through a two-stage process starting from cis-cyclopentane-1,2-dicarboxylic anhydride.
Protocol:
-
Imide Formation: In a round-bottom flask, cis-cyclopentane-1,2-dicarboxylic anhydride (1.0 eq) is reacted with hydrazine hydrate (80% solution, 1.1 eq) in a suitable solvent such as ethanol. The reaction mixture is heated to reflux for 4-6 hours. After cooling, the resulting N-aminocyclopentane-1,2-dicarboximide precipitates and can be collected by filtration.[1]
-
Reductive Cyclization: The dried N-aminocyclopentane-1,2-dicarboximide is then subjected to reduction. While various reducing agents can be employed, a common method involves the use of a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The reaction is typically performed at reflux for several hours. Careful quenching of the reaction with water and a basic workup will yield the desired cis-hexahydrocyclopenta[c]pyrrol-5(1H)-one.
Causality and Expertise:
The initial reaction with hydrazine hydrate forms the N-aminoimide. The subsequent reduction with a powerful hydride source like LAH is crucial for the reduction of both imide carbonyl groups to methylenes, leading to the formation of the desired bicyclic pyrrolidinone.[1] The cis-stereochemistry of the starting anhydride directs the stereochemical outcome of the newly formed bicyclic ring system.
Step 2: Boc Protection of cis-Hexahydrocyclopenta[c]pyrrol-5(1H)-one
To prevent the secondary amine from interfering with the subsequent ketone reduction, it is protected with a tert-butyloxycarbonyl (Boc) group.
Protocol:
-
To a solution of cis-hexahydrocyclopenta[c]pyrrol-5(1H)-one (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) is added triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).[2]
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) is then added portion-wise to the stirred solution at room temperature.
-
The reaction is stirred for 12-16 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester, can be purified by silica gel chromatography.[2]
Trustworthiness of the Protocol:
This is a standard and widely used protocol for the Boc protection of secondary amines. The use of DMAP as a nucleophilic catalyst accelerates the reaction, which can be sluggish for some secondary amines. The workup procedure is designed to effectively remove excess reagents and byproducts.
Step 3: Diastereoselective Reduction of cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester
The final step is the reduction of the ketone to the target alcohol. The choice of reducing agent is critical to control the stereochemistry of the newly formed hydroxyl group. For a high degree of diastereoselectivity, a sterically hindered reducing agent is preferred.
Protocol:
-
A solution of cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of L-Selectride® (lithium tri-sec-butylborohydride, 1.0 M in THF, 1.2 eq) is added dropwise to the cooled solution.[3][4]
-
The reaction mixture is stirred at -78 °C for 3-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction is carefully quenched at -78 °C by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.
-
The mixture is allowed to warm to room temperature and stirred for an additional hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, this compound, is purified by silica gel chromatography to yield the desired stereoisomer.
Authoritative Grounding and Mechanistic Insight:
The stereochemical outcome of the reduction of cyclic ketones is often governed by steric effects. Bulky reducing agents like L-Selectride® will preferentially attack the carbonyl group from the less sterically hindered face of the molecule. In the case of the cis-fused bicyclic system, the concave face presents significant steric hindrance. Therefore, the hydride delivery is expected to occur from the convex face, leading to the formation of the exo-alcohol as the major diastereomer.
References
- 1. researchgate.net [researchgate.net]
- 2. cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester | 146231-54-1 [chemicalbook.com]
- 3. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole, a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes known data with field-proven experimental methodologies to offer a robust resource for laboratory applications.
Molecular Identity and Structural Characteristics
This compound, with the CAS Number 1365570-27-9, is a bicyclic pyrrolidine derivative. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, making it a versatile intermediate. The hydroxymethyl group introduces a primary alcohol functionality, providing a reactive site for further synthetic modifications.
| Identifier | Value | Source |
| IUPAC Name | tert-Butyl 5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | --INVALID-LINK--[1] |
| CAS Number | 1365570-27-9 | --INVALID-LINK--[1] |
| Molecular Formula | C13H23NO3 | --INVALID-LINK--[1] |
| Molecular Weight | 241.33 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | C1C(C(C2C1N(C2)C(=O)OC(C)(C)C)CO) | |
| InChI Key | XRNJMGKDWQLIJX-UHFFFAOYSA-N | --INVALID-LINK--[2] |
Physicochemical Properties: A Data-Driven Analysis
| Property | Value/Information | Experimental Status | Scientific Rationale and Causality |
| Melting Point | No experimental data available. | Not Determined | The melting point is influenced by the crystal lattice energy. The rigid bicyclic core, coupled with the potential for hydrogen bonding via the hydroxymethyl group, suggests a solid state at room temperature with a moderate to high melting point. Empirical determination is essential for confirmation. |
| Boiling Point | No experimental data available. | Not Determined | The relatively high molecular weight and polar functional groups would suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition. |
| Solubility | No quantitative experimental data available. Expected to be soluble in a range of organic solvents. | Not Determined | The Boc protecting group imparts lipophilic character, suggesting good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. The hydroxymethyl group may provide limited aqueous solubility. --INVALID-LINK--[2] |
| pKa | No experimental data available. | Not Determined | The primary alcohol is weakly acidic, while the Boc-protected amine is non-basic. Therefore, the molecule is expected to be neutral under physiological conditions. |
| LogP (Octanol-Water Partition Coefficient) | Predicted XLogP3: 1.6 | Computationally Predicted | This positive LogP value suggests a greater preference for the lipid phase over the aqueous phase, indicating a degree of lipophilicity. This is a critical parameter for predicting membrane permeability and pharmacokinetic behavior. --INVALID-LINK--[3] |
Recommended Experimental Protocols for Property Determination
To address the gaps in the available data, the following standardized experimental protocols are recommended. These methods are designed to be self-validating and are widely accepted in the pharmaceutical and chemical industries.
Determination of Melting Point via the Capillary Method
The capillary method is a robust and widely accepted technique for determining the melting point of a crystalline solid.[4][5][6]
Methodology:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, grind the crystalline material using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Quantitative Solubility Assessment
A systematic approach to solubility testing can provide valuable insights into the compound's polarity and potential for use in various solvent systems.[7][8][9]
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: Accurately weigh a specific amount of the compound (e.g., 10 mg) into separate vials for each solvent.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to each vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Quantification:
-
Visually inspect for complete dissolution.
-
If dissolution is incomplete, the saturated solution can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be determined using a suitable analytical technique (e.g., HPLC-UV, NMR).
-
-
Data Expression: Express solubility as mg/mL or mol/L.
Caption: Workflow for Quantitative Solubility Assessment.
Experimental Determination of LogP via the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[10][11]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning:
-
In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Caption: Workflow for Experimental LogP Determination.
Spectroscopic and Safety Information
Spectroscopic Data
Specific experimental spectroscopic data (NMR, IR, MS) for this compound are not widely published. Researchers are advised to acquire this data upon synthesis or acquisition of the compound. The expected spectral features would include:
-
¹H NMR: Signals corresponding to the Boc group (a singlet around 1.4 ppm), the hydroxymethyl protons, and the protons of the bicyclic core.
-
¹³C NMR: Resonances for the carbonyl of the Boc group, the carbons of the tert-butyl group, and the carbons of the fused ring system.
-
IR: Characteristic absorptions for the O-H stretch of the alcohol, C-H stretches, and the C=O stretch of the carbamate.
-
MS: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Safety and Handling
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Storing the compound at the recommended temperature, which is typically at -4°C for short-term storage and -20°C for long-term storage, to maintain its stability.[2]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. While some of its fundamental physicochemical properties can be predicted, a comprehensive understanding requires empirical determination. The experimental protocols outlined in this guide provide a clear and reliable framework for researchers to obtain this critical data, thereby facilitating its effective and safe application in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. store.astm.org [store.astm.org]
- 3. tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | C13H23NO3 | CID 46835703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thinksrs.com [thinksrs.com]
- 5. westlab.com [westlab.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. m.youtube.com [m.youtube.com]
- 10. longdom.org [longdom.org]
- 11. acdlabs.com [acdlabs.com]
An In-Depth Technical Guide to cis-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole (CAS Number: 863600-81-1): A Key Building Block for Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. Central to the design and function of these powerful molecules are the linkers that connect the target-binding and E3 ligase-recruiting moieties. This technical guide provides a comprehensive overview of cis-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole , a key building block utilized as a PROTAC linker.
This guide will delve into the chemical properties, synthesis considerations, and strategic application of this linker in the design of novel protein degraders. We will explore its role within the broader context of PROTAC mechanism of action and discuss the critical considerations for its incorporation into effective drug candidates.
Core Chemical Information
cis-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole is a bicyclic amine derivative protected with a tert-butyloxycarbonyl (Boc) group. This structural motif provides a rigid yet versatile scaffold for the construction of PROTACs. The primary amine serves as a key attachment point for either the ligand targeting the protein of interest or the E3 ligase ligand.
| Property | Value | Source(s) |
| CAS Number | 863600-81-1 | [1][2] |
| IUPAC Name | tert-butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | [3][4] |
| Synonyms | cis-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole | [1][2] |
| Molecular Formula | C12H22N2O2 | [1][2] |
| Molecular Weight | 226.32 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥97% | [4][5] |
| Storage | 4°C, protect from light | [1] |
The Role in PROTAC Technology: Mechanism of Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system (UPS). This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][6] The linker, such as cis-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole , plays a critical role in this process by tethering the two ligands and orienting them in a spatially favorable manner to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).
The choice of linker is paramount as it influences several key properties of the resulting PROTAC, including:
-
Ternary Complex Stability: The rigidity and conformation of the linker can significantly impact the stability of the ternary complex, which is a key determinant of degradation efficiency.
-
Solubility and Cell Permeability: The physicochemical properties of the linker contribute to the overall solubility and membrane permeability of the PROTAC, affecting its bioavailability and cellular uptake.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The linker can influence the metabolic stability and in vivo disposition of the PROTAC, ultimately impacting its therapeutic efficacy.
Synthesis and Experimental Protocols
General Workflow for PROTAC Synthesis:
The synthesis of a PROTAC typically involves a convergent approach where the target-binding ligand and the E3 ligase ligand are synthesized separately and then coupled to the linker.
Step-by-Step Methodological Considerations:
-
Deprotection of the Linker (if necessary): The Boc protecting group on the pyrrolidine nitrogen can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a secondary amine, providing an alternative point of attachment if the synthetic strategy requires it.
-
Activation of Carboxylic Acids: If coupling the linker to a ligand containing a carboxylic acid, the acid is typically activated using standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Amide Bond Formation: The primary amine of cis-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole can readily participate in nucleophilic acyl substitution with an activated carboxylic acid on either the target-binding ligand or the E3 ligase ligand to form a stable amide bond.
-
Sequential Coupling: The synthesis is typically performed in a stepwise manner. First, the linker is coupled to one of the ligands. The resulting intermediate is then purified before being coupled to the second ligand.
-
Purification and Characterization: The final PROTAC molecule is purified to a high degree using techniques such as reversed-phase high-performance liquid chromatography (HPLC). The identity and purity of the compound are confirmed by analytical methods including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Applications in Drug Development
The use of cis-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole as a PROTAC linker is applicable to a wide range of therapeutic areas where targeted protein degradation is a viable strategy. This includes, but is not limited to:
-
Oncology: Targeting oncoproteins, transcription factors, and other cancer-driving proteins that have been traditionally difficult to drug with small molecule inhibitors.
-
Neurodegenerative Diseases: Clearing pathogenic protein aggregates associated with diseases such as Alzheimer's and Parkinson's.
-
Immunology and Inflammation: Modulating the levels of key signaling proteins involved in inflammatory processes.
While specific examples of PROTACs utilizing this exact linker are not widely reported in publicly available literature, its structural features make it an attractive component for the development of novel protein degraders.
Safety and Toxicological Profile
The safety and toxicological profile of a PROTAC is a complex interplay between the target-binding ligand, the E3 ligase ligand, and the linker. For cis-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole itself, the following hazard information has been reported:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
It is crucial to note that the overall toxicity of a PROTAC containing this linker will be highly dependent on the properties of the final molecule and its on- and off-target effects. Comprehensive toxicological studies are essential for any PROTAC candidate intended for clinical development.
Conclusion
cis-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole represents a valuable tool in the armamentarium of medicinal chemists and drug discovery scientists working on the development of PROTACs. Its rigid bicyclic structure and the presence of a readily functionalizable primary amine make it a versatile building block for constructing novel protein degraders. While detailed public information on its specific applications is limited, the principles outlined in this guide provide a solid foundation for its strategic incorporation into innovative therapeutic agents. As the field of targeted protein degradation continues to expand, the importance of well-characterized and strategically designed linkers like cis-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole will undoubtedly grow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 1630907-13-9|rel-(3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride| Ambeed [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. PROteolysis TArgeting Chimeras (PROTACs) as emerging anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Strategic Application of Boc Protection in the Synthesis of Hexahydrocyclopenta[c]pyrroles
Introduction: The Architectural Significance of Fused Bicyclic Scaffolds
In the landscape of modern medicinal chemistry and drug development, the hexahydrocyclopenta[c]pyrrole core represents a valuable bicyclic scaffold. Its rigid, three-dimensional structure provides a unique framework for orienting functional groups in precise spatial arrangements, making it a privileged motif in the design of novel therapeutics. The synthesis of these complex structures, however, is a non-trivial pursuit that hinges on the strategic manipulation of reactive functional groups. Central to this endeavor is the art and science of protecting group chemistry, particularly for the nucleophilic and basic secondary amine inherent to the pyrrolidine ring.
This in-depth guide elucidates the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis of hexahydrocyclopenta[c]pyrrole derivatives. We will explore the underlying chemical principles, provide field-proven experimental protocols, and offer a comparative analysis to demonstrate why the Boc group is an indispensable tool for researchers, scientists, and drug development professionals working to construct these intricate molecular architectures.
The Strategic Imperative: Why Amine Protection is Non-Negotiable
The secondary amine within the pyrrolidine ring system is a focal point of reactivity. As a potent nucleophile and a Brønsted-Lowry base, it can interfere with a wide array of synthetic transformations planned for other parts of the molecule.[1][2] To achieve regioselective control and prevent undesirable side reactions, this amine must be temporarily "masked" or protected. An ideal protecting group must satisfy three core criteria:
-
Ease of Installation: It should be introduced efficiently and in high yield under mild conditions.
-
Robust Stability: It must remain inert to a variety of subsequent reaction conditions.[3]
-
Facile Cleavage: It must be removed selectively and cleanly, again in high yield, without affecting the rest of the molecule.[3]
The Boc group fulfills these requirements exceptionally well, establishing it as one of the most common and reliable amine protecting groups in contemporary organic synthesis.[3][4]
The Boc Group: A Chemist's Versatile Sentinel
The tert-butyloxycarbonyl group is introduced as a carbamate, which effectively attenuates the nucleophilicity and basicity of the parent amine.[1] Its utility stems from its predictable stability and the specific conditions required for its removal.
Installation: The Boc Protection Protocol
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of Boc Protection: The reaction begins with the nucleophilic attack of the amine nitrogen on one of the electrophilic carbonyl carbons of Boc₂O.[2][6] This forms a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into the volatile byproduct carbon dioxide and tert-butoxide.[4][6] A base, which can be the tert-butoxide itself or an added base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), then removes the proton from the nitrogen to yield the neutral N-Boc protected product.[2][4]
Caption: Boc Protection Mechanism.
Experimental Protocol: General Procedure for N-Boc Protection
This protocol is a representative example for the N-protection of a secondary amine precursor to a hexahydrocyclopenta[c]pyrrole system.
-
Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[7] The typical concentration is 0.1-0.5 M.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq). If required, add a base such as triethylamine (TEA, 1.2-2.0 eq) or a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05-0.1 eq). For many secondary amines, the reaction can proceed with only Boc₂O.[5][7]
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in a solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1 M HCl or citric acid), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by silica gel column chromatography if necessary.
Stability and Orthogonality: The Strategic Advantage
A key advantage of the Boc group is its remarkable stability under a wide range of conditions that cleave other protecting groups. It is resistant to strong bases, nucleophiles, and catalytic hydrogenolysis.[5][8][9] This chemical inertness allows for an "orthogonal" protection strategy. For instance, a molecule can contain a Boc-protected amine and an Fmoc-protected amine; the Fmoc group can be selectively removed with a base (like piperidine) while the Boc group remains completely intact.[5][8] This orthogonality is fundamental to the synthesis of complex, polyfunctional molecules.[10]
Removal: The Boc Deprotection Protocol
The Boc group is prized for its facile removal under acidic conditions.[7][11] Strong acids like trifluoroacetic acid (TFA) are commonly used, often in a solvent like DCM.[11]
Mechanism of Boc Deprotection: The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[1][11] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a highly stable tert-butyl cation and a carbamic acid intermediate.[1][11] The carbamic acid is inherently unstable and rapidly undergoes decarboxylation to yield the free amine (as its corresponding acid salt) and carbon dioxide gas.[1][11] The evolution of CO₂ gas is a satisfying visual indicator that the reaction is proceeding.[1][2]
Caption: Boc Deprotection Mechanism.
Experimental Protocol: General Procedure for N-Boc Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM).[11]
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM.[11][12] A common ratio is 1:1 DCM:TFA.
-
Scavenger (Optional but Recommended): The intermediate tert-butyl cation is a potent electrophile and can cause side reactions by alkylating other nucleophilic sites in the molecule.[13] To prevent this, a carbocation scavenger such as triisopropylsilane (TIS) or anisole (2.5-5% v/v) can be added.[5][11]
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).[3][12]
-
Workup: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA (which is corrosive and high-boiling), the residue is often co-evaporated several times with a solvent like toluene or DCM.[14] The resulting product is the amine trifluoroacetate salt, which can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) during an extractive workup to yield the free amine.
Case Study: Boc Protection in Hexahydrocyclopenta[c]pyrrol-5-one Synthesis
The synthesis of key intermediates like tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 148404-28-8) showcases the practical application of the Boc group.[15] A plausible synthetic route involves an intramolecular Pauson-Khand type reaction of a Boc-protected enyne precursor.
Caption: A generalized synthetic workflow.
The Boc group is critical here. It renders the amine nitrogen non-reactive, preventing it from interfering with the metal catalysts often used in the key cyclization step.[16] After the bicyclic core is successfully constructed and further modified, the Boc group can be cleanly removed in the final stages to reveal the secondary amine for subsequent coupling or pharmacophore installation.
Table 1: Representative Quantitative Data for Key Synthetic Steps
| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |
| 1 | Boc Protection | Boc₂O, TEA, DCM, RT | >95% | General Knowledge |
| 2 | Intramolecular Cyclization | Co₂(CO)₈, DME, H₂O, 84 °C | 61% | [16] |
| 3 | Boc Deprotection | TFA, DCM, RT | Quantitative | [14] |
Comparative Analysis: Why Boc Over Other Protecting Groups?
The choice of a protecting group is a critical strategic decision. The Boc group is often chosen for its unique balance of stability and lability compared to other common N-protecting groups like Cbz and Fmoc.
Table 2: Comparison of Common Amine Protecting Groups
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[8] | Catalytic Hydrogenolysis (H₂, Pd/C)[2][8] | Base (e.g., Piperidine)[2][8] |
| Stability | Stable to base, nucleophiles, hydrogenolysis[8][9] | Stable to acid and mild base[8] | Stable to acid and hydrogenolysis[8] |
| Key Advantage | Acid-labile removal, robust to many other conditions. | Cleaved under neutral conditions; useful if acid/base lability is an issue. | Very mild, base-labile removal; central to modern solid-phase peptide synthesis. |
| Potential Issue | Generates reactive t-butyl cation[13] | Incompatible with catalytic reduction of other groups (e.g., alkenes). | Unstable to even mild bases; limited use outside of Fmoc-SPPS. |
For the synthesis of hexahydrocyclopenta[c]pyrroles, the Boc group is frequently superior. If the synthetic route involves hydrogenation to reduce a double bond or remove another protecting group, the Cbz group would be cleaved simultaneously. If the synthesis requires the use of strong organometallic bases or nucleophiles, the Fmoc group would be inadvertently removed. The Boc group's stability to both of these common reaction classes makes it the most versatile and reliable choice for building this specific scaffold.[8]
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is far more than a simple placeholder in the synthesis of hexahydrocyclopenta[c]pyrroles; it is a strategic enabler. Its robust stability to a broad spectrum of reagents provides chemists with the flexibility to perform complex transformations on other parts of the molecule with confidence.[8] Concurrently, its clean and efficient removal under well-defined acidic conditions allows for the timely unmasking of the core amine for late-stage diversification. This powerful combination of resilience and selective lability solidifies the Boc group's role as a cornerstone of modern heterocyclic chemistry and an essential tool for professionals dedicated to the art of drug discovery and development.[17]
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. rsc.org [rsc.org]
- 15. N-BOC-HEXAHYDRO-5-OXOCYCLOPENTA[C]PYRROLE | 148404-28-8 [chemicalbook.com]
- 16. N-BOC-HEXAHYDRO-5-OXOCYCLOPENTA[C]PYRROLE | 148404-28-8 [chemicalbook.com]
- 17. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
An In-depth Technical Guide to Starting Materials for the Synthesis of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole
Introduction
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole, systematically named tert-butyl 5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS No: 1365570-27-9), is a valuable saturated bicyclic amine.[1] Its rigid, three-dimensional structure and the presence of a functionalized hydroxymethyl group make it a sought-after building block in medicinal chemistry. This scaffold is integral to the development of novel therapeutics, including inhibitors and agonists, where precise spatial orientation of pharmacophores is critical for biological activity. This guide provides an in-depth analysis of the primary synthetic strategies and starting materials for accessing this key intermediate, tailored for researchers and professionals in drug development.
Retrosynthetic Analysis: Mapping the Pathways
The structure of this compound offers several logical points for retrosynthetic disconnection. The core hexahydrocyclopenta[c]pyrrole skeleton is the central challenge. Strategies can be broadly categorized by the key bond formation that constructs the bicyclic system.
Diagram: Retrosynthetic Strategies
References
The Pyrrolidine Scaffold: A Versatile Cornerstone in Modern Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs and natural products stems from a unique combination of physicochemical properties that render it ideal for crafting potent and selective therapeutic agents.[2][3] This guide provides an in-depth exploration of the pyrrolidine motif's applications in drug discovery, elucidating the structural and mechanistic principles behind its success. We will examine its role across diverse therapeutic areas, from metabolic disorders and viral infections to oncology and central nervous system (CNS) diseases. This document synthesizes field-proven insights with detailed experimental protocols and pathway visualizations to serve as a comprehensive resource for researchers dedicated to leveraging this versatile scaffold in the development of next-generation medicines.
The Pyrrolidine Advantage: Why this Scaffold Excels
The utility of the pyrrolidine ring is not coincidental; it is rooted in its fundamental stereochemical and physical properties. Unlike flat, aromatic systems, the saturated, non-planar nature of the pyrrolidine ring provides distinct advantages in drug design.
-
Three-Dimensionality and sp³-Hybridization : The sp³-hybridized carbon atoms of the pyrrolidine ring create a puckered, three-dimensional structure.[4][5] This non-planarity, often described as "pseudorotation," allows for a more comprehensive exploration of the target protein's binding pocket, enabling the creation of compounds with higher potency and selectivity.[4][5][6]
-
Stereochemical Richness : The pyrrolidine scaffold can possess multiple stereocenters. The precise spatial orientation of substituents is critical, as different stereoisomers can exhibit vastly different biological profiles and binding modes with enantioselective protein targets.[5][6] This stereochemical diversity is a powerful tool for optimizing drug candidates.
-
Physicochemical Properties : The nitrogen atom within the ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor. This dual capability enhances interactions with biological targets. Furthermore, the pyrrolidine motif often improves aqueous solubility and other key pharmacokinetic properties of a drug molecule.[7]
-
Structural Rigidity and Basicity : The inherent rigidity of the five-membered ring helps to reduce the entropic penalty upon binding to a target, which can contribute to higher binding affinity.[8] The basicity of the nitrogen atom can also be modulated through substitution, influencing the compound's overall properties.[7]
Figure 1: Key physicochemical properties of the pyrrolidine scaffold.
Therapeutic Applications: A Multi-Faceted Role in Medicine
The pyrrolidine scaffold is a cornerstone in drugs across a remarkable breadth of therapeutic areas.[1] Its versatility allows it to be incorporated into molecules targeting a wide array of enzymes, receptors, and signaling pathways.
Metabolic Diseases: The Rise of Gliptins
Pyrrolidine-based compounds have revolutionized the management of type 2 diabetes mellitus (T2DM).[8] A prominent class of these drugs are the Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as "gliptins."
Mechanism of Action : DPP-4 is an enzyme that rapidly inactivates incretin hormones like GLP-1 and GIP.[9] These hormones are crucial for glucose homeostasis as they enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.[8] By inhibiting DPP-4, pyrrolidine-based drugs prolong the action of incretins, leading to improved glycemic control.[8] Several successful DPP-4 inhibitors feature a cyanopyrrolidine moiety, where the nitrile group forms a reversible covalent bond with a key serine residue (Ser630) in the active site of the DPP-4 enzyme.
Examples :
-
Vildagliptin (Galvus®)
-
Saxagliptin (Onglyza®)
-
Teneligliptin (Tenelia®)
Figure 2: Mechanism of action of pyrrolidine-based DPP-IV inhibitors.
Antiviral Therapy: Combating HCV and Beyond
The pyrrolidine ring is a key structural element in numerous antiviral agents, particularly those developed to combat the Hepatitis C Virus (HCV). These drugs often target viral proteases or polymerases, which are essential for viral replication.
-
HCV NS3/4A Serine Protease Inhibitors : Drugs like Boceprevir and Telaprevir incorporate pyrrolidine motifs.[10] They block the NS3/4A protease, preventing the cleavage of the viral polyprotein into mature, functional proteins, thereby halting the viral life cycle.[10]
-
HCV NS5A Polymerase Inhibitors : A significant number of NS5A inhibitors, including Daclatasvir, Ledipasvir, and Velpatasvir, contain pyrrolidine or related structures. NS5A is a critical protein for HCV RNA replication and assembly.[10]
-
Broad-Spectrum Antivirals : Recent research has explored novel pyrrolidine derivatives as inhibitors of the main protease (MPro) found in many viruses, including coronaviruses like SARS-CoV-2, highlighting the scaffold's potential for developing broad-spectrum antiviral therapies.[11]
Oncology: Targeting Cancer Cell Proliferation
Pyrrolidine derivatives have demonstrated significant potential in cancer therapy, with various compounds showing potent anti-proliferative activity against numerous cancer cell lines.[12][13] Their mechanisms are diverse, targeting key pathways in cancer progression.
-
Enzyme Inhibition : Many pyrrolidine-based molecules act as potent and selective inhibitors of enzymes implicated in cancer, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[4][14]
-
Microtubule Disruption : Vinorelbine, a semi-synthetic vinca alkaloid containing a pyrrolidine-like structure, is a marketed anticancer drug that functions by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[12]
-
Topoisomerase Inhibition : Irinotecan, another approved cancer therapeutic, is a derivative of camptothecin and targets topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells.[12]
Table 1: Selected Pyrrolidine-Containing Drugs in Clinical Development for Cancer
| Drug | Target | Phase of Development | Representative Clinical Trial ID |
|---|---|---|---|
| Vinorelbine | Microtubules | Phase 1 | NCT03393741[12] |
| Irinotecan (CPT-11) | Topoisomerase I | Phase 2 | NCT05358704[12] |
| Pyrotinib (SHR1258) | HER2 | Phase 2 | NCT04960943[12] |
| Pacritinib | JAK2 | Approved (2022) | -[3] |
| Futibatinib | FGFR4 | Approved (2022) | -[3] |
Central Nervous System (CNS) Disorders
The ability of certain pyrrolidine derivatives to cross the blood-brain barrier makes them attractive candidates for treating CNS disorders. They are found in drugs with anticonvulsant, anticholinergic, and other neuropharmacological activities.[15][16]
-
Anticonvulsants : A class of anticonvulsant drugs, including Levetiracetam, Brivaracetam, and Seletracetam, share a common pyrrolidine-2-one skeleton and are FDA-approved for the treatment of epilepsy.[4][16]
-
Anticholinergics : Procyclidine is an anticholinergic drug containing a pyrrolidine ring that is used to treat Parkinson's disease and drug-induced parkinsonism.[2]
Synthetic Strategies and Methodologies
The synthesis of functionalized pyrrolidines is a well-developed field in organic chemistry, offering multiple routes to access this privileged scaffold. The choice of strategy depends on the desired substitution pattern and stereochemistry.
-
[3+2] Dipolar Cycloaddition : This is a powerful and highly convergent method for constructing the pyrrolidine ring. It involves the reaction of an azomethine ylide with an alkene, often with excellent control over stereochemistry.[2][17]
-
Functionalization of Proline : The naturally occurring amino acid L-proline and its derivatives (e.g., 4-hydroxyproline) are common and inexpensive chiral starting materials for synthesizing a vast array of pyrrolidine-containing drugs.[18][19]
-
Intramolecular Cyclization : Acyclic precursors, such as amino alcohols or haloamines, can be cyclized to form the pyrrolidine ring through various methods, including reductive amination.[17]
-
Palladium-Catalyzed Decarboxylation : Recent sustainable methods have been developed for the highly selective conversion of L-proline to pyrrolidine using palladium-based catalysts.[20][21]
Experimental Protocols for Compound Evaluation
The translation of a promising pyrrolidine derivative from a concept to a viable drug candidate requires rigorous biological evaluation. The following protocols represent standard methodologies for assessing the cytotoxic and enzymatic inhibitory activity of novel compounds.
Protocol: In Vitro Cytotoxicity and Antiproliferative Activity (MTT Assay)
This colorimetric assay is a cornerstone for assessing a compound's effect on cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1]
Principle : Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]
Step-by-Step Methodology :
-
Cell Seeding : Plate cancer cells (e.g., A549 human lung carcinoma) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation : Prepare a stock solution of the test pyrrolidine derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Compound Treatment : Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation : Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Observe the formation of purple formazan crystals under a microscope.
-
Solubilization : Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Figure 3: Experimental workflow for in vitro anticancer activity screening.
Conclusion and Future Perspectives
The pyrrolidine scaffold has firmly established itself as a cornerstone of modern drug discovery.[1] Its unique structural and physicochemical properties have enabled the development of successful drugs for a wide range of diseases.[3][7][8] The ongoing exploration of this moiety continues to yield novel compounds with significant therapeutic potential. Future research will likely focus on the development of new stereoselective synthetic methods to access even more complex and diverse pyrrolidine derivatives.[4][22] Furthermore, the application of pyrrolidine-based molecules in emerging areas, such as targeted protein degradation (PROTACs) and covalent inhibitors, represents an exciting frontier. The dual functionality of certain pyrrolidine derivatives in managing disorders with common pathological mechanisms, such as inflammation and oxidative stress in both diabetes and cancer, provides a promising avenue for therapeutic innovation.[7] As our understanding of complex biological pathways deepens, the versatility of the pyrrolidine ring ensures it will remain an indispensable tool for medicinal chemists striving to create the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Substituted Hexahydrocyclopenta[c]pyrroles: From Discovery to Modern Synthetic Strategies
This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted hexahydrocyclopenta[c]pyrroles. This privileged scaffold is a cornerstone in modern medicinal chemistry, serving as a critical intermediate in the synthesis of a range of therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and practical experimental protocols.
Part 1: Genesis of a Privileged Scaffold: The Discovery and Early Synthesis of the Hexahydrocyclopenta[c]pyrrole Core
The journey of the hexahydrocyclopenta[c]pyrrole scaffold from a chemical curiosity to a valuable building block in pharmaceuticals is a testament to the progression of synthetic organic chemistry. The compact, bicyclic structure of this saturated heterocycle offers a unique three-dimensional profile that is highly sought after in drug design.
The Pioneering Synthesis: R. Griot's 1959 Contribution
The first documented direct synthesis of the parent octahydrocyclopenta[c]pyrrole was reported by R. Griot in 1959 in Helvetica Chimica Acta.[1][2] This seminal work laid the foundation for all subsequent explorations of this heterocyclic system. Griot's approach was a straightforward reduction of cyclopentanimide using the powerful reducing agent lithium aluminum hydride (LiAlH₄) in a tetrahydrofuran solution. This method yielded the target octahydrocyclopenta[c]pyrrole in a modest 51% yield.[1][2]
While groundbreaking for its time, the use of LiAlH₄ presented challenges for scalability and safety, particularly in an industrial setting, due to its highly pyrophoric nature and violent reactivity with water.[1] This initial synthesis, however, unequivocally established the feasibility of constructing the bicyclic core and opened the door for further investigation.
Early Synthetic Modifications and Challenges
In the decades following Griot's discovery, the primary focus of synthetic chemists was to develop milder, safer, and more efficient methods for the preparation of the hexahydrocyclopenta[c]pyrrole core. One notable early modification involved a two-step process: the LiAlH₄ reduction of N-benzylcyclopentanimide, followed by a palladium on carbon (Pd/C) catalyzed hydrogenation to remove the benzyl protecting group.[2] While this approach offered an alternative, it still relied on the hazardous LiAlH₄ and added a step to the overall synthesis, with a cumulative yield of 55%.[2]
The challenges associated with these early methods underscored the need for more practical and scalable synthetic routes, which would be crucial for the eventual application of this scaffold in large-scale pharmaceutical production.
Part 2: Modern Synthetic Methodologies for Substituted Hexahydrocyclopenta[c]pyrroles
The limitations of early synthetic approaches spurred the development of a diverse array of more sophisticated and efficient methods for constructing the hexahydrocyclopenta[c]pyrrole skeleton and its substituted derivatives. These modern strategies offer improved yields, enhanced safety profiles, and greater control over stereochemistry.
Reductive Amination and Cyclization Strategies
A significant advancement in the synthesis of the unsubstituted octahydrocyclopenta[c]pyrrole core involves the use of boron-based reducing agents, which are considerably safer to handle than LiAlH₄. A contemporary one-step method utilizes the reduction of cyclopentanimide with a sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in the presence of a Lewis acid promoter, such as zinc chloride (ZnCl₂).[1][2] This approach provides the target compound in excellent yields, often exceeding 90%, and is more amenable to industrial scale-up.[1]
Another important strategy is the hydrogenation of 1,2-dicyanocyclo-1-pentene. This method is advantageous as it starts from inexpensive materials and, in a single step, achieves both the reduction of the carbon-carbon double bond and the reductive cyclization of the two cyano groups to form the pyrrolidine ring.[3]
Cycloaddition Reactions
[3+2] cycloaddition reactions of azomethine ylides represent a powerful tool for the stereocontrolled synthesis of substituted hexahydropyrrolo[3,4-c]pyrroles, which are isomers of the cyclopenta[c]pyrrole system but highlight the utility of this class of reactions in constructing fused pyrrolidine rings. These reactions offer a high degree of convergence and allow for the rapid assembly of complex molecular architectures.
Multi-component Reactions
The drive for efficiency in organic synthesis has led to the development of multi-component reactions (MCRs) for the construction of highly substituted pyrroles. While not directly applied to the hexahydrocyclopenta[c]pyrrole core in the provided literature, the principles of MCRs, which involve the combination of three or more starting materials in a single pot to form a complex product, are highly relevant. For instance, a one-pot reaction involving isocyanides, dialkyl acetylenedicarboxylates, and N-aryl-2,2,2-trifluoroacetimidoyl chlorides can produce highly functionalized pyrroles.[4] The adaptation of such strategies to create substituted hexahydrocyclopenta[c]pyrroles is an active area of research.
Asymmetric Synthesis and Stereocontrol
For pharmaceutical applications, the control of stereochemistry is paramount. The synthesis of enantiomerically pure substituted hexahydrocyclopenta[c]pyrroles is a key objective. This is often achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral pool material. The preparation of specific stereoisomers of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives, for example, can be accomplished by employing a chiral organic ligand in conjunction with an organolithium reagent to direct the stereoselective carboxylation.[5]
Part 3: Physicochemical Properties and Structural Analysis
The unique physicochemical properties of the hexahydrocyclopenta[c]pyrrole scaffold contribute to its utility in drug design. Its rigid, bicyclic structure reduces the conformational flexibility of molecules into which it is incorporated, which can lead to higher binding affinities for biological targets.
Conformational Analysis
The fusion of a five-membered ring to a five-membered ring in the hexahydrocyclopenta[c]pyrrole system results in a strained, non-planar structure. The cis-fused isomer is the most common and thermodynamically stable. The conformational rigidity of this scaffold is a key feature that medicinal chemists exploit to orient substituents in a precise three-dimensional arrangement.
Spectroscopic Characterization
The structural elucidation of substituted hexahydrocyclopenta[c]pyrroles relies on a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule. The coupling constants between protons on the ring system can help to determine the relative stereochemistry of substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as carbonyls, amines, and amides, in substituted derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
Part 4: The Role of Substituted Hexahydrocyclopenta[c]pyrroles in Medicinal Chemistry and Drug Development
The hexahydrocyclopenta[c]pyrrole scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds.[6] Its derivatives have shown a wide range of pharmacological activities.[6]
As Key Intermediates in Pharmaceutical Synthesis
Octahydrocyclopenta[c]pyrrole is a crucial intermediate in the synthesis of several marketed drugs.[1] Notable examples include:
-
Telaprevir (VX-950): An antiviral drug used for the treatment of hepatitis C.[1]
-
Gliclazide: An oral antidiabetic medication used to treat type 2 diabetes.[1]
The incorporation of the hexahydrocyclopenta[c]pyrrole moiety in these drugs highlights its importance in creating molecules with the desired pharmacokinetic and pharmacodynamic properties.
Pharmacological Activities of Derivatives
Beyond their role as intermediates, substituted hexahydrocyclopenta[c]pyrroles themselves can exhibit significant biological activity. Research has shown that derivatives of this scaffold have potential applications as:
Structure-Activity Relationship (SAR) Insights
The rigid nature of the hexahydrocyclopenta[c]pyrrole core allows for systematic exploration of structure-activity relationships. By varying the substituents at different positions on the bicyclic system, medicinal chemists can fine-tune the biological activity, selectivity, and pharmacokinetic properties of a lead compound. The cyclopentane portion of the scaffold provides multiple points for substitution, allowing for the introduction of diverse chemical functionalities to probe interactions with biological targets.
Part 5: Experimental Protocols
To provide a practical context to the synthetic methodologies discussed, this section details two key experimental protocols.
Protocol for the Classical Griot Synthesis (for historical context)
Reaction: Reduction of Cyclopentanimide with Lithium Aluminum Hydride
Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood, taking all necessary precautions for handling pyrophoric reagents.
-
Step 1: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Step 2: To this suspension, add a solution of cyclopentanimide in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
Step 3: After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure complete reaction.
-
Step 4: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Step 5: Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Step 6: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Step 7: Purify the crude product by distillation or chromatography to obtain octahydrocyclopenta[c]pyrrole.
A Modern, High-Yield Synthesis Protocol
Reaction: Reduction of Cyclopentanimide with Sodium Borohydride and a Lewis Acid Promoter
-
Step 1: To a three-necked round-bottom flask under a nitrogen atmosphere, add tetrahydrofuran, toluene, sodium borohydride (NaBH₄), and zinc chloride (ZnCl₂).[2]
-
Step 2: Heat the resulting suspension to reflux.[2]
-
Step 3: Slowly add a solution of cyclopentanimide in THF via a dropping funnel.[2]
-
Step 4: Maintain the reaction at reflux overnight.[2]
-
Step 5: Cool the reaction mixture and adjust the pH to 2-3 with dilute hydrochloric acid.[1]
-
Step 6: Separate the organic phase and extract the aqueous phase with ethyl acetate.[1]
-
Step 7: Adjust the pH of the acidic aqueous layer to 8-9 with a saturated sodium carbonate solution.[1]
-
Step 8: Extract the product into ethyl acetate.[1]
-
Step 9: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield octahydrocyclopenta[c]pyrrole as a white solid.[1]
Part 6: Future Perspectives and Conclusion
The journey of the substituted hexahydrocyclopenta[c]pyrrole scaffold from its initial discovery to its current status as a key building block in medicinal chemistry is a compelling narrative of scientific innovation. The development of safer, more efficient, and stereoselective synthetic methods has been instrumental in unlocking the full potential of this versatile heterocyclic system.
Future research in this area will likely focus on the development of novel catalytic and asymmetric methods for the synthesis of highly functionalized derivatives. The continued exploration of the pharmacological properties of these compounds will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. The rich history and evolving synthetic landscape of substituted hexahydrocyclopenta[c]pyrroles ensure that they will remain a topic of significant interest to the chemical and pharmaceutical sciences for the foreseeable future.
Visualizations
Synthetic Pathway from Cyclopentanimide
References
- 1. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 2. CN103601666B - The preparation method of octahydro pentamethylene [C] pyrroles - Google Patents [patents.google.com]
- 3. WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Mastering Synthesis Efficiency: A Methodological Approach to the Theoretical Yield Calculation for 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole serves as a critical building block for a variety of therapeutic agents, making the efficiency and scalability of its synthesis a paramount concern. A fundamental metric of synthetic efficiency is the reaction yield. Accurately calculating the theoretical yield is not merely an academic exercise; it is an essential tool for process optimization, cost analysis, and troubleshooting in drug development. This guide provides a detailed, first-principles approach to calculating the theoretical yield for the synthesis of this target molecule, grounded in a common and reliable synthetic transformation: the reduction of a carboxylic acid. We will dissect the causality behind the procedural steps, from identifying the limiting reagent to understanding the stoichiometry that governs the reaction's maximum potential output.
The Synthetic Context: A Plausible Final-Step Transformation
To calculate a theoretical yield, we must first establish a balanced chemical equation for the synthesis. While multiple synthetic routes to this compound exist, a common and highly effective strategy in the final step involves the reduction of a carboxylic acid precursor. This transformation is fundamental in organic synthesis for converting carboxylic acids into primary alcohols.[1][2]
For our analysis, we will consider the reduction of 2-(tert-butoxycarbonyl)-hexahydrocyclopenta[c]pyrrole-5-carboxylic acid using Lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of this conversion.
The Balanced Chemical Equation:
The reaction proceeds in two stages: the reduction itself, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.
-
Step 1: Reduction 2 R-COOH + LiAlH₄ → (R-CH₂O)₂LiAl + 2 H₂
-
Step 2: Workup (R-CH₂O)₂LiAl + 4 H₂O → 2 R-CH₂OH + LiOH + Al(OH)₃
For stoichiometric calculation, the overall balanced equation is simplified to focus on the carbon-containing species and the 1:1 molar relationship often considered for the primary transformation, though the hydride stoichiometry is more complex. The crucial relationship is that one mole of the carboxylic acid starting material is converted to one mole of the alcohol product.
C₁₃H₂₁NO₄ (Carboxylic Acid Precursor) → C₁₃H₂₃NO₃ (Alcohol Product)
This 1:1 stoichiometric relationship is the foundation of our theoretical yield calculation.
Diagram: Synthetic Pathway
Below is a diagram illustrating the reduction of the carboxylic acid precursor to the target molecule, this compound.
Caption: Final reduction step in the synthesis of the target compound.
Foundational Principles of Theoretical Yield
The theoretical yield is the maximum quantity of a product that can be formed from given amounts of reactants, assuming 100% reaction efficiency with no losses from side reactions or during purification.[3] To determine this, one must first identify the limiting reactant (or limiting reagent).
-
Limiting Reactant: This is the reactant that is completely consumed first in a chemical reaction.[4] It dictates the maximum amount of product that can be formed because the reaction cannot proceed once this reactant is exhausted. All other reactants are considered to be in "excess."
-
Actual Yield: The measured amount of product actually obtained from a reaction in a laboratory setting.
-
Percent Yield: The ratio of the actual yield to the theoretical yield, expressed as a percentage. It is the ultimate measure of a reaction's efficiency. Percent Yield = (Actual Yield / Theoretical Yield) x 100%[3]
The causality is clear: you cannot produce more product than your most limited component allows. Identifying this bottleneck is the single most critical step in the calculation.
Step-by-Step Calculation Protocol
Let's perform a hypothetical calculation for the reduction reaction described above.
Scenario: A researcher starts with 15.0 grams of 2-(tert-butoxycarbonyl)-hexahydrocyclopenta[c]pyrrole-5-carboxylic acid and 2.5 grams of Lithium aluminum hydride (LiAlH₄).
Step 1: Determine Molar Masses
First, we calculate the molar mass (molecular weight) for each reactant and the product.
-
Carboxylic Acid (C₁₃H₂₁NO₄):
-
(13 x 12.01) + (21 x 1.01) + (1 x 14.01) + (4 x 16.00) = 271.34 g/mol
-
-
Lithium Aluminum Hydride (LiAlH₄):
-
(1 x 6.94) + (1 x 26.98) + (4 x 1.01) = 37.96 g/mol
-
-
Product Alcohol (C₁₃H₂₃NO₃):
Step 2: Convert Mass of Reactants to Moles
Next, we convert the starting mass of each reactant into moles using their respective molar masses.[7][8]
-
Moles of Carboxylic Acid: 15.0 g / 271.34 g/mol = 0.0553 moles
-
Moles of LiAlH₄: 2.5 g / 37.96 g/mol = 0.0659 moles
Step 3: Identify the Limiting Reactant
Now, we use the stoichiometry of the balanced equation to determine the limiting reactant. The overall reaction shows that 2 moles of carboxylic acid react with 1 mole of LiAlH₄.
-
Required LiAlH₄: How much LiAlH₄ is needed to react with all the carboxylic acid? 0.0553 moles Acid x (1 mole LiAlH₄ / 2 moles Acid) = 0.0277 moles LiAlH₄
We have 0.0659 moles of LiAlH₄ available, which is more than the 0.0277 moles required. Therefore, LiAlH₄ is in excess, and the Carboxylic Acid is the limiting reactant .
Step 4: Calculate Theoretical Yield in Moles
The amount of product formed is dictated entirely by the amount of the limiting reactant. The stoichiometric ratio between the carboxylic acid reactant and the alcohol product is 1:1.
-
Maximum Moles of Product: 0.0553 moles Acid x (1 mole Product / 1 mole Acid) = 0.0553 moles Product
Step 5: Convert Moles of Product to Grams
Finally, we convert the moles of product into a mass (grams) to get the theoretical yield.
-
Theoretical Yield (grams): 0.0553 moles Product x 241.33 g/mol = 13.34 grams
The theoretical yield of this compound is 13.34 grams .
Data Summary Table
| Compound | Molar Mass ( g/mol ) | Amount Used (g) | Moles Used | Stoichiometric Ratio (vs. Acid) | Limiting Reactant? |
| Carboxylic Acid Precursor (C₁₃H₂₁NO₄) | 271.34 | 15.0 | 0.0553 | 1 | Yes |
| Lithium Aluminum Hydride (LiAlH₄) | 37.96 | 2.5 | 0.0659 | 0.5 | No |
| Product Alcohol (C₁₃H₂₃NO₃) | 241.33 | - | - | 1 | - |
Diagram: Theoretical Yield Calculation Workflow
References
- 1. Khan Academy [khanacademy.org]
- 2. 8.11 Reduction of Carboxylic Acids and their Derivatives to Aldehydes | CoLab [colab.ws]
- 3. m.youtube.com [m.youtube.com]
- 4. byjus.com [byjus.com]
- 5. This compound - CAS:1365570-27-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound | 1365570-27-9 [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. omnicalculator.com [omnicalculator.com]
A Deep Dive into the Spectroscopic Characterization of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole, with the CAS Number 1365570-27-9, is a valuable building block in medicinal chemistry and drug discovery. Its bicyclic core, coupled with the presence of a primary alcohol and a Boc-protected amine, makes it a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. The precise structural elucidation of this compound is paramount for its effective use in synthetic campaigns and for ensuring the purity and identity of downstream products. This technical guide provides a comprehensive analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are critical for the unequivocal characterization of this molecule. As a Senior Application Scientist, this guide is structured to not only present the data but also to offer insights into the experimental rationale and data interpretation, thereby ensuring scientific integrity and practical utility.
Molecular Structure and Key Spectroscopic Features
The structure of this compound (C₁₃H₂₃NO₃, Molecular Weight: 241.33 g/mol ) presents several key features that give rise to characteristic spectroscopic signatures. The presence of the tert-butyloxycarbonyl (Boc) protecting group, the fused bicyclic aliphatic ring system, and the primary hydroxyl group are all expected to be clearly identifiable in the NMR, IR, and MS spectra.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide detailed information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5-3.7 | m | 2H | CH₂ (hydroxymethyl) |
| ~3.2-3.4 | m | 2H | CH₂ (adjacent to N) |
| ~2.8-3.0 | m | 2H | CH₂ (adjacent to N) |
| ~2.2-2.4 | m | 1H | CH (bridgehead) |
| ~1.8-2.0 | m | 1H | CH (bridgehead) |
| ~1.5-1.8 | m | 5H | CH₂ and CH (aliphatic) |
| 1.47 | s | 9H | C(CH₃)₃ (Boc) |
| ~1.5 | br s | 1H | OH |
Expertise & Experience in ¹H NMR Interpretation:
The most prominent feature in the ¹H NMR spectrum is the large singlet at approximately 1.47 ppm, integrating to nine protons, which is the hallmark of the tert-butyl group of the Boc protecting moiety. The protons of the hydroxymethyl group are expected to appear as a multiplet in the range of 3.5-3.7 ppm. The diastereotopic protons on the carbons adjacent to the nitrogen atom will likely appear as complex multiplets between 3.2 and 3.4 ppm and 2.8 and 3.0 ppm. The remaining protons of the bicyclic system will resonate in the more shielded region of the spectrum, between 1.5 and 2.4 ppm, and will exhibit complex splitting patterns due to spin-spin coupling. The hydroxyl proton is expected to be a broad singlet around 1.5 ppm, and its chemical shift can be concentration and temperature-dependent.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~155 | C=O (Boc) |
| ~79 | C(CH₃)₃ (Boc) |
| ~65 | CH₂ (hydroxymethyl) |
| ~50-55 | CH₂ (adjacent to N) |
| ~45-50 | CH (bridgehead) |
| ~30-40 | CH₂ and CH (aliphatic) |
| 28.4 | C(CH₃)₃ (Boc) |
Authoritative Grounding in ¹³C NMR Interpretation:
The carbonyl carbon of the Boc group is characteristically found downfield at around 155 ppm. The quaternary carbon of the tert-butyl group appears around 79 ppm, while the three equivalent methyl carbons resonate at approximately 28.4 ppm. The carbon of the hydroxymethyl group is expected in the 60-65 ppm region. The remaining aliphatic carbons of the bicyclic system will appear in the 30-55 ppm range.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural verification.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals[1].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 3-4 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Proton decoupling to simplify the spectrum to singlets.
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Figure 2: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C-N bonds.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl) |
| 2850-2950 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1410 | Medium | C-N stretch (carbamate) |
| ~1160 | Strong | C-O stretch (carbamate) |
| ~1050 | Medium | C-O stretch (primary alcohol) |
Trustworthiness of IR Data Interpretation:
The broad absorption band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The strong, sharp peak around 1690 cm⁻¹ is a highly reliable indicator of the carbonyl group of the Boc-carbamate. The presence of strong C-H stretching bands between 2850 and 2950 cm⁻¹ confirms the aliphatic nature of the molecule. The C-N and C-O stretching vibrations of the carbamate and the C-O stretch of the primary alcohol provide further corroboration of the structure.
Experimental Protocol for FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid or liquid samples.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Mass Spectrum Data:
For this compound (MW = 241.33), using a soft ionization technique like Electrospray Ionization (ESI), the following ions are expected:
-
[M+H]⁺: m/z 242.17
-
[M+Na]⁺: m/z 264.15
Causality Behind Fragmentation Choices:
Under typical ESI-MS/MS conditions, the Boc group is known to undergo characteristic fragmentation. The most common fragmentation pathways involve the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).
-
[M+H - C₄H₈]⁺: m/z 186.11 (Loss of isobutylene)
-
[M+H - Boc]⁺: m/z 142.12 (Loss of the Boc group)
Further fragmentation of the bicyclic core would lead to additional daughter ions.
Figure 3: Key fragmentation pathways in ESI-MS/MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Full Scan MS: Acquire a full scan spectrum to identify the molecular ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust and self-validating system for its structural confirmation. The characteristic signals of the Boc protecting group, the hydroxyl functionality, and the bicyclic core in each spectroscopic technique offer complementary and definitive evidence of the molecule's identity and purity. This in-depth guide, grounded in established spectroscopic principles and detailed experimental protocols, serves as a valuable resource for researchers and scientists in the field of drug development, enabling them to confidently utilize this important synthetic building block in their research endeavors.
References
Methodological & Application
experimental protocol for synthesizing 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole
Abstract
This application note provides a detailed, two-step experimental protocol for the synthesis of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the diastereoselective carboxylation of N-Boc-hexahydrocyclopenta[c]pyrrole, followed by the reduction of the resulting carboxylic acid to the target primary alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, safety considerations, and purification strategies to ensure high purity and yield.
Introduction
The hexahydrocyclopenta[c]pyrrole scaffold is a rigid bicyclic system that serves as a versatile template in the design of novel therapeutic agents. The incorporation of a hydroxymethyl group at the 5-position provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The Boc-protecting group ensures the stability of the pyrrolidine nitrogen and allows for its selective deprotection under acidic conditions. This document outlines a reliable and scalable protocol for the preparation of this key synthetic intermediate.
Overall Synthetic Scheme
The synthesis is accomplished in two primary stages:
-
Carboxylation: Directed ortho-metalation of N-Boc-hexahydrocyclopenta[c]pyrrole followed by quenching with carbon dioxide to yield the carboxylic acid precursor.
-
Reduction: Chemoselective reduction of the carboxylic acid to the corresponding primary alcohol.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 2-(tert-butoxycarbonyl)-hexahydrocyclopenta[c]pyrrole-5-carboxylic Acid
This procedure is adapted from methodologies described for the directed metalation and carboxylation of related N-Boc protected cyclic amines.[1] The use of a chiral ligand like (+)-sparteine in conjunction with an organolithium base allows for the deprotonation at a specific site adjacent to the nitrogen, followed by the introduction of a carboxyl group.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-hexahydrocyclopenta[c]pyrrole | 211.31 | 4.22 g | 20.0 |
| (+)-Sparteine | 234.39 | 5.62 g | 24.0 |
| sec-Butyllithium (1.4 M in cyclohexane) | 64.06 | 15.7 mL | 22.0 |
| Methyl tert-butyl ether (MTBE), anhydrous | 88.15 | 200 mL | - |
| Carbon Dioxide (dry ice or gas) | 44.01 | Excess | - |
| Hydrochloric Acid (1 M) | 36.46 | ~50 mL | - |
| Ethyl Acetate | 88.11 | 300 mL | - |
| Brine (saturated NaCl solution) | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |
Experimental Protocol
Caption: Workflow for the synthesis of the carboxylic acid intermediate.
-
Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, add N-Boc-hexahydrocyclopenta[c]pyrrole (4.22 g, 20.0 mmol) and anhydrous methyl tert-butyl ether (MTBE) (200 mL). Stir until all solids dissolve. Add (+)-sparteine (5.62 g, 24.0 mmol).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add sec-butyllithium (1.4 M solution in cyclohexane, 15.7 mL, 22.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange. Stir the reaction mixture at -78 °C for 3 hours.
-
Carboxylation: Prepare a beaker with an excess of crushed dry ice. In a well-ventilated fume hood, carefully and slowly pour the reaction mixture over the crushed dry ice with vigorous stirring. Alternatively, bubble dry carbon dioxide gas through the reaction mixture for approximately 30 minutes at -78 °C.
-
Quenching and Work-up: Allow the mixture to warm to room temperature. The excess dry ice will sublimate. Add 1 M hydrochloric acid to the mixture until the pH of the aqueous layer is between 2 and 3.[1] Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (100 mL each). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(tert-butoxycarbonyl)-hexahydrocyclopenta[c]pyrrole-5-carboxylic acid as a white solid.
Part 2: Reduction of Carboxylic Acid to this compound
The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. While lithium aluminum hydride (LiAlH₄) is highly effective, it is also pyrophoric and can be hazardous to handle.[2][3] Lithium borohydride (LiBH₄) is a milder, yet effective alternative for the reduction of esters and can also reduce carboxylic acids, offering a safer profile.[4] It is less reactive than LiAlH₄ but significantly more reactive than sodium borohydride (NaBH₄), which is generally incapable of reducing carboxylic acids directly.[5][6] We have selected LiBH₄ for this protocol due to its favorable reactivity and safety profile.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-(tert-butoxycarbonyl)-hexahydrocyclopenta[c]pyrrole-5-carboxylic acid | 255.31 | 3.83 g | 15.0 |
| Lithium Borohydride (LiBH₄) | 21.78 | 0.49 g | 22.5 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |
| Saturated Ammonium Chloride (NH₄Cl) solution | 53.49 | ~50 mL | - |
| Ethyl Acetate | 88.11 | 250 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - |
Experimental Protocol
Caption: Workflow for the reduction of the carboxylic acid to the target alcohol.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the carboxylic acid (3.83 g, 15.0 mmol) and anhydrous THF (150 mL). Stir to dissolve.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Carefully add lithium borohydride (0.49 g, 22.5 mmol) in small portions. Caution: Hydrogen gas will evolve. Ensure adequate ventilation and perform this step in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight (approximately 16 hours).
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess LiBH₄. Continue adding until gas evolution ceases.
-
Extraction: Dilute the mixture with ethyl acetate (100 mL). Transfer to a separatory funnel and wash with brine (50 mL). Extract the aqueous layer twice more with ethyl acetate (75 mL each).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 30-50% ethyl acetate in hexanes) to yield this compound as a colorless oil or a white solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR & ¹³C NMR: To confirm the structure and the disappearance of the carboxylic acid proton and carbonyl carbon, and the appearance of the hydroxymethyl protons and carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₃H₂₃NO₃, MW: 241.33).
-
Purity (HPLC): To determine the purity of the final compound.
Safety Precautions
-
Organolithium Reagents: sec-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon). Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Hydride Reducing Agents: Lithium borohydride reacts with water and protic solvents to release flammable hydrogen gas. All additions and the quenching process must be done slowly and carefully in a well-ventilated fume hood.
-
Dry Solvents: Anhydrous solvents are essential for the success of these reactions. Ensure solvents are properly dried before use.
Conclusion
This application note details a robust and reproducible two-step synthesis for this compound. By providing a rationale for the choice of reagents and conditions, along with a detailed, step-by-step protocol, this guide serves as a valuable resource for chemists engaged in the synthesis of complex molecular scaffolds for pharmaceutical research.
References
- 1. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Leveraging the Rigid Architecture of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic discovery by shifting the paradigm from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][] The PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the E3 ligase, which leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2][3]
While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's biological activity, influencing the stability and geometry of the ternary complex, physicochemical properties, cell permeability, and overall degradation efficacy.[5][6][7][8] Linker design has evolved into a key optimization parameter, with attributes like length, rigidity, and polarity being systematically tuned to enhance performance.[5][9][10][11]
The Case for a Rigid Linker: 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole
Flexible linkers, such as alkyl chains and polyethylene glycol (PEG) units, are commonly used due to their synthetic tractability.[12] However, their high conformational flexibility can introduce an entropic penalty upon binding and may not optimally pre-organize the ligands for productive ternary complex formation.[6][9] In contrast, rigid linkers, such as those incorporating cycloalkane or aromatic motifs, can reduce the degrees of freedom of the PROTAC, pre-organizing it into a conformation favorable for ternary complex formation.[6][8][9] This can lead to enhanced potency and selectivity.
This application note focuses on This compound , a rigid, bicyclic scaffold, as a novel linker for PROTAC synthesis. Its key features include:
-
Structural Rigidity: The fused cyclopentane and pyrrolidine rings create a constrained conformation, which can help to optimally position the POI and E3 ligase ligands.[8][10]
-
Defined Exit Vectors: The defined geometry provides precise control over the orientation of the exit vectors for ligand attachment.
-
Synthetic Tractability: The protected amine (Boc group) and the primary alcohol (hydroxymethyl group) provide orthogonal handles for sequential conjugation. The Boc group can be deprotected to reveal a secondary amine for amide bond formation, while the hydroxyl group can be activated for various coupling chemistries.
The following sections provide detailed protocols for the synthesis, characterization, and biological evaluation of PROTACs incorporating this rigid linker.
Part 1: Synthesis and Characterization
The synthesis of a PROTAC using the this compound linker involves a modular approach. The general strategy is to first functionalize the hydroxyl group, conjugate one of the ligands, deprotect the Boc group, and finally conjugate the second ligand.
Diagram: General PROTAC Synthesis Workflow
Caption: A modular workflow for PROTAC synthesis using the target linker.
Protocol 1: Activation of the Linker's Hydroxymethyl Group
This protocol describes two common methods for activating the primary alcohol for nucleophilic substitution or click chemistry.
Method A: Tosylation (for subsequent reaction with amines/thiols)
-
Dissolve Linker: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask under a nitrogen atmosphere.
-
Add Base: Add triethylamine (TEA, 1.5 eq) to the solution.
-
Cool Reaction: Cool the reaction mixture to 0 °C using an ice bath.
-
Add Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting tosylated linker by flash column chromatography on silica gel.
Method B: Azidation (for subsequent "Click Chemistry")
-
Activate Alcohol: First, convert the alcohol to a good leaving group (e.g., mesylate or tosylate) as described in Method A.
-
Dissolve Activated Linker: Dissolve the tosylated linker (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M).
-
Add Azide Source: Add sodium azide (NaN₃, 3.0 eq).
-
Reaction: Heat the reaction mixture to 60-70 °C and stir overnight under a nitrogen atmosphere.
-
Monitor: Monitor the reaction for the disappearance of starting material by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the azide-functionalized linker by flash column chromatography.
Protocol 2: PROTAC Assembly
This protocol assumes the use of the tosylated linker from Protocol 1A and coupling to an amine-functionalized ligand, followed by amide coupling for the second ligand.
-
First Coupling (SN2 Reaction):
-
Dissolve the amine-functionalized ligand (e.g., VHL ligand with a free amine, 1.0 eq) and the tosylated linker (1.1 eq) in anhydrous DMF (0.1 M).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at 60 °C overnight under a nitrogen atmosphere.
-
Monitor progress by LC-MS. Upon completion, perform an aqueous work-up and purify the product (Boc-Linker-Ligand 1) by preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate (1.0 eq) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-2 hours.
-
Monitor by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt (H-Linker-Ligand 1) is often used in the next step without further purification.
-
-
Second Coupling (Amide Bond Formation):
-
Dissolve the second ligand, which must have a carboxylic acid handle (e.g., POI ligand, 1.0 eq), in anhydrous DMF (0.1 M).
-
Add a peptide coupling reagent such as HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected amine intermediate (H-Linker-Ligand 1, 1.2 eq) in DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor by LC-MS.
-
-
Final Purification and Characterization:
Part 2: Biological Evaluation of the PROTAC
Once synthesized and characterized, the PROTAC must be evaluated for its ability to induce the degradation of the target protein and for its cellular effects.
Diagram: Biological Evaluation Workflow
Caption: Workflow for assessing PROTAC efficacy and mechanism.
Protocol 3: Western Blot for Target Protein Degradation
This assay is the primary method to confirm that the PROTAC induces the degradation of the POI.
-
Cell Seeding: Seed a relevant cell line (e.g., one that endogenously expresses the POI) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a set period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the POI overnight at 4 °C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded).
Protocol 4: In-Cell Ubiquitination Assay
This assay confirms that degradation is occurring via the ubiquitin-proteasome system.[10][14]
-
Cell Treatment: Treat cells in 100 mm dishes with the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC₅₀) and a vehicle control for a shorter time period (e.g., 2-4 hours). Crucially, co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated POI to accumulate.
-
Cell Lysis: Lyse the cells as described in Protocol 3.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an antibody against the POI overnight at 4 °C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Detection: Perform a Western blot as in Protocol 3, but probe the membrane with an antibody against ubiquitin. A ladder of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the POI.
Protocol 5: Cell Viability Assay
This assay determines the functional consequence of POI degradation, such as inhibiting cancer cell growth.
-
Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active cells.[11][15][16][17]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density. Allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker to induce lysis and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the PROTAC concentration and use a non-linear regression model to determine the GI₅₀ (concentration that inhibits cell growth by 50%).
Data Presentation and Interpretation
Quantitative data from the biological assays should be summarized for clear interpretation.
Table 1: Illustrative Biological Activity Data for a Hypothetical PROTAC
| Parameter | Value | Interpretation |
| Target Degradation (DC₅₀) | 25 nM | The PROTAC is potent at inducing the degradation of the target protein. |
| Max Degradation (Dₘₐₓ) | >95% | The PROTAC achieves near-complete degradation of the target protein. |
| Ubiquitination | Observed | Degradation is confirmed to be mediated by the ubiquitin-proteasome system. |
| Cell Growth Inhibition (GI₅₀) | 50 nM | Degradation of the target protein translates to a functional cellular outcome. |
The rigid nature of the this compound linker is hypothesized to contribute to a favorable DC₅₀ value by minimizing the entropic cost of forming the ternary complex. The defined structure allows for a more predictable structure-activity relationship (SAR) when modifying the attachment points or ligand structures.
Considerations for DMPK Evaluation
PROTACs, due to their size and complex structures, often present challenges in achieving favorable drug metabolism and pharmacokinetic (DMPK) properties.[6][18] An early assessment is crucial.
-
In Vitro ADME: Initial screening should include assays for metabolic stability in liver microsomes or hepatocytes, and permeability assessment using Caco-2 or PAMPA assays.[19]
-
Physicochemical Properties: The rigid, somewhat lipophilic core of the hexahydrocyclopenta[c]pyrrole linker may impact solubility and permeability. Careful balancing with the properties of the attached ligands is necessary.
-
In Vivo PK: For promising candidates, pharmacokinetic studies in animal models (e.g., mice or rats) should be conducted to determine key parameters like clearance, volume of distribution, and oral bioavailability.[18][19][20]
Conclusion
The this compound scaffold offers a compelling platform for the design of rigid PROTAC linkers. Its constrained geometry has the potential to pre-organize the PROTAC molecule into a bioactive conformation, enhancing ternary complex formation and leading to potent protein degradation. The orthogonal synthetic handles allow for a modular and controlled assembly of the final PROTAC. The detailed protocols provided in this guide offer a comprehensive framework for researchers to synthesize, characterize, and evaluate novel PROTACs based on this promising linker architecture, paving the way for the development of next-generation targeted protein degraders.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. benchchem.com [benchchem.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 17. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00854E [pubs.rsc.org]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes & Protocols: Strategic N-Boc Deprotection of Hexahydrocyclopenta[c]pyrrole
Introduction: The Strategic Importance of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in modern organic synthesis.[1][2] Its widespread use stems from its remarkable stability across a vast range of non-acidic conditions—including basic hydrolysis, hydrogenolysis, and exposure to many nucleophiles—while being readily and cleanly removable under acidic conditions.[3] This chemical orthogonality is crucial in the multi-step synthesis of complex molecules.
Hexahydrocyclopenta[c]pyrrole, also known as 3-azabicyclo[3.3.0]octane, is a vital bicyclic amine scaffold. Its derivatives are key intermediates in the synthesis of numerous biologically active compounds and approved pharmaceuticals, including antivirals and antidiabetics.[4] The N-Boc protected form of this scaffold is a common precursor, making its efficient and selective deprotection a critical step in many synthetic routes.
This guide provides a comprehensive overview of the reaction conditions for the N-Boc deprotection of hexahydrocyclopenta[c]pyrrole. It delves into the underlying mechanisms, offers detailed protocols for standard and alternative methods, and provides a framework for troubleshooting and optimization.
The Mechanism of Acid-Catalyzed N-Boc Cleavage
Understanding the reaction mechanism is fundamental to selecting the appropriate conditions and troubleshooting unforeseen outcomes. The acid-catalyzed cleavage of a Boc group is a straightforward yet elegant process founded on carbamate hydrolysis.[1][3] The accepted mechanism proceeds through three primary steps:[3][5][6]
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl). This initial step activates the group for cleavage.[6]
-
Carbocation Formation: The protonated intermediate is unstable and collapses. The tert-butyl-oxygen bond cleaves, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[6]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free secondary amine.[5][6] The liberated amine is then immediately protonated by the excess acid in the medium, yielding the final product as an amine salt (e.g., trifluoroacetate or hydrochloride salt).[6]
The generation of the reactive tert-butyl cation is a key feature of this mechanism. This electrophilic species can potentially alkylate nucleophilic sites on the substrate or in the reaction mixture, a common source of byproducts that will be addressed in the troubleshooting section.[7][8]
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Note: High-Purity Isolation of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive guide and a detailed protocol for the purification of tert-butyl 5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a key bicyclic amino alcohol intermediate in pharmaceutical synthesis. The inherent polarity of the hydroxyl group combined with the lipophilic Boc-protecting group presents a moderate purification challenge. This guide outlines a robust normal-phase flash column chromatography method on silica gel, designed to efficiently remove common synthetic impurities and deliver the target compound with high purity (>98%). The causality behind experimental choices, from solvent system selection to fraction analysis, is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: The Purification Challenge
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole (henceforth referred to as 1 ) is a valuable building block characterized by a rigid bicyclic core, a primary alcohol, and a tert-butyloxycarbonyl (Boc) protected secondary amine. The molecular weight of this compound is 241.33 g/mol with a formula of C₁₃H₂₃NO₃. The successful synthesis of downstream targets relies on the high purity of this intermediate.
Common impurities during its synthesis may include:
-
Unreacted starting materials.
-
Over-oxidized species (e.g., corresponding aldehyde or carboxylic acid).
-
Di-acylated or other side-products.
-
Residual reagents.
The presence of both a polar hydroxyl group and a greasy Boc group gives compound 1 an intermediate polarity, making flash column chromatography on silica gel an ideal purification strategy. This method allows for a high-resolution separation based on the differential adsorption of the target compound and its impurities onto the stationary phase.
Foundational Principles: Chromatography Strategy
The purification strategy is built upon the principles of normal-phase adsorption chromatography.
-
Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice. Its surface is rich in polar silanol (Si-OH) groups. Polar molecules, like our target compound 1 (primarily via its hydroxyl group), will interact more strongly through hydrogen bonding and dipole-dipole interactions, leading to longer retention times.
-
Mobile Phase: A binary solvent system of a non-polar solvent ("weak" solvent) and a polar solvent ("strong" solvent) is used to elute the compounds. By gradually increasing the proportion of the polar solvent, we can sequentially desorb and elute compounds from the silica gel based on their polarity. For compound 1 , a hexane/ethyl acetate system provides an excellent polarity range and is a standard choice for compounds of this nature.[1][2]
-
Thin-Layer Chromatography (TLC) as a Pilot: Before committing to a large-scale column, TLC is an indispensable tool for method development. It allows for rapid screening of solvent systems to find conditions that provide a target Retention Factor (Rf) of approximately 0.15-0.3.[3] This Rf range typically ensures that the compound is well-retained on the column, allowing for effective separation from both less polar and more polar impurities.
Pre-Purification: TLC Method Development
The first step in any successful purification is to establish the separation conditions on a small scale using TLC.
Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~2-5 mg/mL.
-
Plate Spotting: Using a capillary tube, spot the crude mixture onto a silica gel TLC plate (F254).
-
Solvent Systems Screening: Develop the TLC plate in a closed chamber with various ratios of Ethyl Acetate (EtOAc) in Hexanes. Start with a low polarity mixture and increase the EtOAc percentage.
-
Test 1: 20% EtOAc / 80% Hexanes
-
Test 2: 30% EtOAc / 70% Hexanes
-
Test 3: 40% EtOAc / 60% Hexanes
-
-
Visualization: Since the Boc-protected amino alcohol is not strongly UV-active, a chemical stain is required for visualization. After developing and drying the plate, immerse it in one of the following stains and gently heat with a heat gun until spots appear:
-
Potassium Permanganate (KMnO₄) stain: A general stain for oxidizable groups (like alcohols). It appears as yellow/brown spots on a purple background.
-
p-Anisaldehyde stain: Excellent for visualizing a wide range of functional groups, often giving distinct colors.[4]
-
Ceric Ammonium Molybdate (CAM) stain: A versatile stain for many organic compounds.
-
-
Analysis: Identify the solvent system that places the desired product spot at an Rf value between 0.15 and 0.3 . This system will be the basis for the flash chromatography mobile phase.
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1.0 gram of crude material. Adjust the column size and solvent volumes accordingly for different scales.
Materials & Equipment
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard particle size for flash chromatography, balancing resolution and flow rate. |
| Crude Sample | ~1.0 g | |
| Column Size | 40 g pre-packed silica column | A sample-to-silica ratio of 1:40 is a good starting point for moderate difficulty separations.[5] |
| Mobile Phase A | 100% Hexanes (HPLC Grade) | Weak, non-polar solvent. |
| Mobile Phase B | 100% Ethyl Acetate (HPLC Grade) | Strong, polar solvent. |
| Instrumentation | Automated Flash Chromatography System | Provides reproducible gradients and in-line UV detection, although collection will be based on fraction volume. |
| TLC Supplies | Silica plates, developing chambers, stain | For fraction analysis. |
Workflow Diagram
Caption: Workflow for the purification of compound 1.
Step-by-Step Methodology
-
Sample Preparation (Dry Loading):
-
Dissolve the 1.0 g of crude material in a minimal amount of a strong solvent like Dichloromethane (DCM) or Methanol (approx. 5-10 mL).
-
Add 2-3 g of silica gel to this solution to form a slurry.
-
Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band, leading to better resolution.
-
-
Column Preparation:
-
Install a 40 g pre-packed silica column onto the automated flash system.
-
Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase (e.g., 5% EtOAc in Hexanes). This ensures the silica is properly wetted and the baseline is stable.
-
-
Elution Program:
-
Load the dry-loaded sample onto the column.
-
Run the following gradient program. This shallow gradient is designed to carefully separate compounds with similar polarities.
-
| Time / CV | % Ethyl Acetate in Hexanes | Purpose |
| 0-2 CV | 5% | Load sample and elute very non-polar impurities. |
| 2-15 CV | 5% → 50% (Linear Gradient) | Elute the target compound 1 and separate it from closely-eluting impurities. |
| 15-18 CV | 50% → 100% | "Flush" the column of all highly polar materials. |
| 18-20 CV | 100% | Ensure all components are eluted. |
-
Fraction Collection & Analysis:
-
Collect fractions of approximately 15-20 mL.
-
Spot every second or third fraction onto a TLC plate.
-
Develop the TLC plate using the same solvent system that gave the target an Rf of ~0.2-0.3 (e.g., 40% EtOAc/Hexanes).
-
Visualize with a KMnO₄ or p-anisaldehyde stain.
-
-
Product Isolation:
-
Identify the fractions containing only the pure product spot.
-
Combine these pure fractions into a clean, tared round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove residual solvent, yielding compound 1 as a purified solid or oil.
-
Determine the final yield and assess purity via analytical techniques such as ¹H NMR and LC-MS.
-
Troubleshooting
| Issue | Probable Cause | Solution |
| Product elutes too quickly (High Rf) | The mobile phase is too polar. | Decrease the percentage of Ethyl Acetate in the gradient. |
| Product does not elute | The mobile phase is not polar enough. | Increase the final percentage of Ethyl Acetate or switch to a stronger polar solvent like Methanol (e.g., 0-10% MeOH in DCM). |
| Poor separation (co-elution) | The gradient is too steep; sample was overloaded. | Use a shallower gradient over more column volumes. Reduce the amount of crude material loaded onto the column. |
| Streaking of spots on TLC/column | Compound is interacting strongly with acidic silica; sample is too concentrated. | Add 0.1-0.5% triethylamine (Et₃N) to the mobile phase to neutralize the silica surface. Ensure sample is fully dissolved and loaded evenly. |
Conclusion
The described flash chromatography protocol provides a reliable and scalable method for the high-throughput purification of this compound. By leveraging preliminary TLC analysis to define the optimal mobile phase, this method consistently yields the target compound with a purity level suitable for demanding applications in pharmaceutical research and development. The principles and troubleshooting guide provided herein offer a framework for adapting this method to similar Boc-protected amino alcohol intermediates.
References
Application Note and Protocol: Scale-Up Synthesis of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole for Preclinical Studies
Introduction
The bicyclic pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its rigid, three-dimensional structure can offer significant advantages in drug design, including enhanced binding affinity and improved pharmacokinetic properties.[1][2] 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole is a key building block for the synthesis of novel therapeutic agents, and the ability to produce this intermediate on a large scale is crucial for advancing drug candidates through preclinical development.[3]
This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. The presented synthetic strategy is designed for efficiency and scalability, moving from a laboratory-scale procedure to a process suitable for producing the multi-gram to kilogram quantities required for extensive preclinical evaluation.[4] We will delve into the rationale behind the chosen synthetic route, key process parameters, and the necessary analytical controls to ensure the final product meets the stringent purity requirements for drug development.
Synthetic Strategy: A Process Chemistry Perspective
The selected synthetic route begins with the commercially available cyclopentane-1,2-dicarboxylic anhydride. The overall strategy involves the formation of the bicyclic lactam, followed by its reduction to the corresponding amine, introduction of the Boc protecting group, and finally, reduction of the ester to the target primary alcohol. This multi-step process has been optimized for scale-up, minimizing the need for chromatographic purification in favor of crystallization and extraction where possible.
Overall Synthetic Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Part 1: Synthesis of Hexahydrocyclopenta[c]pyrrol-1(3H)-one
Rationale: This initial step constructs the core bicyclic ring system. The amidation of the anhydride followed by thermal cyclization is a classic and cost-effective method for generating the lactam.
Procedure:
-
To a stirred solution of cyclopentane-1,2-dicarboxylic anhydride (1.0 eq) in toluene (5 mL/g), add aqueous ammonia (28-30%, 1.2 eq) dropwise at a temperature below 20 °C.
-
Stir the resulting slurry for 2 hours at room temperature.
-
Acidify the mixture with 2M HCl to pH 2-3.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield cis-2-(carbamoyl)cyclopentanecarboxylic acid.
-
In a flask equipped with a distillation apparatus, heat the crude acid under vacuum (20-30 mmHg) to 180-200 °C.
-
Collect the distillate, which will solidify upon cooling. This is the desired hexahydrocyclopenta[c]pyrrol-1(3H)-one.
Part 2: Synthesis of Octahydrocyclopenta[c]pyrrole
Rationale: The lactam is reduced to the corresponding secondary amine using a powerful reducing agent. Lithium aluminum hydride (LiAlH4) is highly effective for this transformation.[5] A patent describing a similar reduction of a cyclopentimide compound supports this approach.[6]
Procedure:
-
To a suspension of LiAlH4 (1.5 eq) in anhydrous THF (10 mL/g of lactam) under a nitrogen atmosphere, add a solution of hexahydrocyclopenta[c]pyrrol-1(3H)-one (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 12 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.
-
Concentrate the combined filtrate under reduced pressure to yield crude octahydrocyclopenta[c]pyrrole, which can be used in the next step without further purification.
Part 3: Synthesis of tert-Butyl 5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Rationale: The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.[7] The ester is then selectively reduced to the primary alcohol.
Procedure:
-
Dissolve the crude octahydrocyclopenta[c]pyrrole (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting crude Boc-protected amine is then dissolved in methanol (10 mL/g).
-
Cool the solution to 0 °C and add sodium borohydride (NaBH4, 2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Concentrate the mixture to remove methanol and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Process Optimization and Scale-Up Considerations
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Key Considerations |
| Solvents | Anhydrous THF, DCM, Methanol | 2-MeTHF (safer alternative to THF), CPME (safer alternative to DCM) | Solvent selection is critical for safety, environmental impact, and cost at larger scales. |
| Reagents | LiAlH4, NaBH4, Boc2O | Vitride® (safer alternative to LiAlH4), KBH4 (more economical than NaBH4) | Reagent choice impacts safety, cost, and waste streams. |
| Purification | Flash Chromatography | Crystallization / Recrystallization | Chromatography is often not economically viable at large scales. Developing a crystallization protocol is crucial.[9] |
| Temperature Control | Ice baths, heating mantles | Jacketed reactors with automated temperature control | Precise temperature control is essential for reaction safety and reproducibility. |
| Work-up | Separatory funnels | Liquid-liquid extraction in reactors | Scalable work-up procedures are necessary to handle large volumes. |
Analytical Quality Control
A robust analytical package is essential to ensure the quality and purity of the final product and intermediates.
| Analytical Method | Purpose | Specification |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment | Conforms to the expected structure. |
| LC-MS | Purity determination and impurity profiling | Purity ≥ 98% (AUC). |
| FTIR | Functional group analysis | Presence of -OH, C=O (carbamate), and C-N stretching frequencies. |
| Residual Solvent Analysis (GC-HS) | Quantify remaining solvents | Within ICH limits. |
Quality Control Workflow
Caption: A typical quality control workflow for the final product release.
Conclusion
The successful scale-up of this compound is a critical step in enabling preclinical studies of drug candidates derived from this valuable building block. The protocol outlined in this application note provides a robust and scalable pathway to this key intermediate. By focusing on process safety, the use of scalable purification techniques, and rigorous analytical controls, researchers and drug development professionals can confidently produce the high-quality material needed to advance their programs. Further process optimization, particularly in developing a final crystallization step to replace chromatography, would be a valuable next step for even larger-scale manufacturing.
References
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tale of two heterocycles: Stories from pre-clinical scale up - American Chemical Society [acs.digitellinc.com]
- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the Hydroxymethyl Group on the Pyrrolidine Ring
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, owing to its prevalence in a wide array of biologically active molecules.[1][2][3] The hydroxymethyl group, a common substituent on this heterocyclic core, serves as a versatile synthetic handle for introducing diverse functionalities and modulating the physicochemical and pharmacological properties of the parent molecule. This guide provides a comprehensive overview of key strategies for the functionalization of the hydroxymethyl group on the pyrrolidine ring, complete with detailed experimental protocols and expert insights to aid researchers in drug discovery and chemical synthesis.
A crucial consideration in the functionalization of hydroxymethylpyrrolidine is the reactivity of the pyrrolidine nitrogen. As a secondary amine, it is nucleophilic and basic, and can interfere with many of the desired transformations of the hydroxymethyl group.[4] Therefore, in most synthetic routes, it is essential to first protect the pyrrolidine nitrogen. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under a variety of reaction conditions and can be selectively removed.[1] The choice of protecting group is critical and should be guided by the planned subsequent reaction steps.
This document will explore four primary classes of transformations for the hydroxymethyl group:
-
Oxidation to Aldehydes: A pivotal transformation that opens up a vast landscape of subsequent chemical modifications.
-
Etherification: For the introduction of a wide range of alkyl and aryl substituents.
-
Esterification: A common strategy for creating prodrugs or modifying compound lipophilicity.
-
Conversion to Halides: To generate reactive intermediates for nucleophilic substitution reactions.
Oxidation of the Hydroxymethyl Group to an Aldehyde
The oxidation of the primary alcohol of hydroxymethylpyrrolidine to an aldehyde is a cornerstone transformation, providing an electrophilic center for a plethora of subsequent reactions, including reductive amination, Wittig reactions, and additions of organometallic reagents. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups.
Application Notes: Choosing the Right Oxidation Method
Two of the most reliable and widely used methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[5][6][7][8] It is known for its mild conditions, high yields, and broad functional group tolerance.[5][8] A significant drawback is the formation of the volatile and malodorous byproduct, dimethyl sulfide.[5][8] Proper handling in a well-ventilated fume hood and quenching procedures with bleach are essential.
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, is operationally simple, and can be performed at room temperature.[9][10][11] It offers the advantage of avoiding unpleasant odors and toxic chromium-based reagents.[10] The reaction times are typically short, and the workup is straightforward.[9][10]
| Method | Reagents | Temperature | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Mild, High Yields, Broad Functional Group Tolerance | Malodorous byproduct (dimethyl sulfide), Requires low temperatures |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature | Mild, Fast, No foul odor, Easy workup | Reagent can be explosive under certain conditions |
Experimental Protocols
Protocol 1.1: Swern Oxidation of N-Boc-2-hydroxymethylpyrrolidine
This protocol describes the oxidation of the commercially available or readily synthesized N-Boc-2-hydroxymethylpyrrolidine.
Caption: Swern Oxidation Workflow
Materials:
-
N-Boc-2-hydroxymethylpyrrolidine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et3N)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM (0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -70 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of N-Boc-2-hydroxymethylpyrrolidine (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 1.2: Dess-Martin Oxidation of N-Boc-2-hydroxymethylpyrrolidine
Caption: Dess-Martin Oxidation Workflow
Materials:
-
N-Boc-2-hydroxymethylpyrrolidine
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve N-Boc-2-hydroxymethylpyrrolidine (1.0 eq.) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.2 eq.) portion-wise to the solution at room temperature.[11]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 and a 10% aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO3 solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Etherification of the Hydroxymethyl Group
The formation of an ether linkage is a common strategy to introduce a variety of substituents, thereby modifying the steric and electronic properties of the molecule. The Williamson ether synthesis is a classic and reliable method for this purpose.
Application Notes: Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[12][13][14][15][16] In the context of hydroxymethylpyrrolidine, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile.[14]
Key Considerations:
-
Base Selection: Sodium hydride (NaH) is a common and effective base for deprotonating the alcohol.
-
Electrophile: Primary alkyl halides (iodides and bromides are more reactive than chlorides) are ideal. Secondary and tertiary halides are prone to elimination side reactions.[15][16]
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.[12][16]
Experimental Protocol
Protocol 2.1: Williamson Ether Synthesis with N-Boc-2-hydroxymethylpyrrolidine
Caption: Williamson Ether Synthesis Workflow
Materials:
-
N-Boc-2-hydroxymethylpyrrolidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
To a stirred suspension of NaH (1.5 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of N-Boc-2-hydroxymethylpyrrolidine (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Esterification of the Hydroxymethyl Group
Esterification is a frequently employed functionalization strategy, often used to synthesize prodrugs, enhance membrane permeability, or introduce reporter groups. The Steglich esterification and the Mitsunobu reaction are two powerful methods for achieving this transformation under mild conditions.
Application Notes: Comparing Esterification Methods
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[17][18][19][20][21] It is a mild and efficient method suitable for a wide range of carboxylic acids and alcohols.[17][18] A common byproduct is the corresponding urea, which can sometimes complicate purification.[17]
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester with inversion of configuration at the alcohol carbon (though not relevant for a primary alcohol) using a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[22][23][24][25][26] It is particularly useful for sterically hindered substrates.[23] The reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which require careful purification to remove.[24][26]
| Method | Reagents | Key Features | Byproducts |
| Steglich Esterification | Carboxylic Acid, DCC/EDC, DMAP | Mild, Broad Scope | Dicyclohexylurea (DCU) or corresponding urea |
| Mitsunobu Reaction | Carboxylic Acid, PPh3, DEAD/DIAD | Mild, Inversion of configuration (for secondary alcohols) | Triphenylphosphine oxide, Hydrazine derivative |
Experimental Protocols
Protocol 3.1: Steglich Esterification of N-Boc-2-hydroxymethylpyrrolidine
Caption: Steglich Esterification Workflow
Materials:
-
N-Boc-2-hydroxymethylpyrrolidine
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of N-Boc-2-hydroxymethylpyrrolidine (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM (0.2 M) at 0 °C, add a solution of DCC (1.2 eq.) in anhydrous DCM.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with cold DCM.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3.2: Mitsunobu Reaction for Esterification
Caption: Mitsunobu Reaction Workflow
Materials:
-
N-Boc-2-hydroxymethylpyrrolidine
-
Carboxylic acid
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve N-Boc-2-hydroxymethylpyrrolidine (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M) under an inert atmosphere.[24]
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.[24] An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Conversion of the Hydroxymethyl Group to a Halide
The transformation of the hydroxymethyl group into a halomethyl group (chloro-, bromo-, or iodo-) creates a highly reactive electrophilic center, ideal for subsequent nucleophilic substitution reactions to form carbon-carbon or carbon-heteroatom bonds. The Appel reaction is a widely used method for this conversion.
Application Notes: The Appel Reaction
The Appel reaction converts an alcohol to an alkyl halide using triphenylphosphine and a carbon tetrahalide (e.g., CCl4, CBr4).[27][28][29][30] The reaction proceeds under mild and generally neutral conditions, making it suitable for substrates with sensitive functional groups.[28][29] The driving force for the reaction is the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[27]
Key Considerations:
-
Halogen Source: Carbon tetrachloride (for chlorides), carbon tetrabromide (for bromides), and iodine/imidazole (for iodides) are common reagents.
-
Safety: Carbon tetrachloride is a regulated substance due to its toxicity and environmental impact, and its use should be minimized or replaced with alternatives where possible.[27]
-
Stereochemistry: For chiral secondary alcohols, the Appel reaction typically proceeds with inversion of configuration via an SN2 mechanism.[29][30]
Experimental Protocol
Protocol 4.1: Appel Reaction for the Conversion to a Halide
Caption: Appel Reaction Workflow
Materials:
-
N-Boc-2-hydroxymethylpyrrolidine
-
Triphenylphosphine (PPh3)
-
Carbon tetrachloride (CCl4) or Carbon tetrabromide (CBr4)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
To a solution of N-Boc-2-hydroxymethylpyrrolidine (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous DCM (0.2 M) at 0 °C, add carbon tetrachloride or carbon tetrabromide (1.2 eq.) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by direct flash column chromatography on silica gel to separate the product from triphenylphosphine oxide.
Conclusion
The functionalization of the hydroxymethyl group on the pyrrolidine ring provides a powerful platform for the synthesis of novel and diverse molecular architectures. The choice of synthetic method should be carefully considered based on the desired functional group, the stability of the substrate, and the desired scale of the reaction. The protocols provided herein offer reliable and well-established procedures for key transformations, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry. Careful attention to reaction conditions, stoichiometry, and purification techniques is paramount for achieving high yields and purity of the desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. byjus.com [byjus.com]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Steglich esterification - Wikipedia [en.wikipedia.org]
- 18. Steglich Esterification [organic-chemistry.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. synarchive.com [synarchive.com]
- 21. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 23. glaserr.missouri.edu [glaserr.missouri.edu]
- 24. organic-synthesis.com [organic-synthesis.com]
- 25. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tcichemicals.com [tcichemicals.com]
- 27. Appel reaction - Wikipedia [en.wikipedia.org]
- 28. alfa-chemistry.com [alfa-chemistry.com]
- 29. Appel Reaction [organic-chemistry.org]
- 30. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
derivatization of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole for biological screening
Application Note & Protocols
Topic: Strategic Derivatization of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract
The hexahydrocyclopenta[c]pyrrole scaffold is a privileged bicyclic structure in medicinal chemistry, recognized for its conformational rigidity and three-dimensional character, which are desirable features for potent and selective ligands.[1][2] This application note provides a comprehensive guide to the chemical derivatization of a versatile chiral building block, (3aR,5S,6aS)-tert-butyl 5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. We present detailed protocols for the strategic functionalization of its two key reactive sites: the primary hydroxyl group at the C5 position and the nitrogen atom of the pyrrolidine ring, which is initially protected by a tert-butyloxycarbonyl (Boc) group. The methodologies described herein, including O-acylation, O-alkylation, Boc-deprotection, and subsequent N-functionalization, are designed to enable researchers to rapidly generate diverse libraries of novel compounds for biological screening and lead optimization campaigns.
Introduction: The Value of the Bicyclic Scaffold
In modern drug discovery, moving beyond flat, aromatic structures towards more complex, three-dimensional molecules is a key strategy for improving pharmacological properties and finding novel intellectual property. The pyrrole and pyrrolidine ring systems are cornerstones of medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The rigid bicyclic framework of hexahydrocyclopenta[c]pyrrole offers a defined spatial arrangement of substituents, making it an excellent starting point for creating ligands that can interact with biological targets with high specificity.
The starting material, this compound, is a chiral building block that provides two orthogonal handles for chemical modification.[5][6][7] The primary alcohol is a versatile nucleophile, while the Boc-protected amine can be unmasked under acidic conditions to reveal a secondary amine ready for a host of functionalization reactions.[8][9] This dual reactivity allows for a systematic and combinatorial approach to library synthesis.
Overview of Derivatization Strategy
The core structure possesses two distinct sites for diversification, allowing for either sequential or parallel modification to build molecular complexity.
Figure 1: Key derivatization sites on the core scaffold.
Protocols for Derivatization at the C5-Hydroxymethyl Group
The exposed primary alcohol is the most accessible functional group for initial modifications. Standard acylation and alkylation reactions proceed readily at this site.
Protocol: O-Acylation (Ester Formation)
Principle: This protocol converts the C5-hydroxyl group into an ester. The use of an acyl chloride with a non-nucleophilic base is a robust method. Alternatively, coupling a carboxylic acid using reagents like EDC/DMAP provides a milder route for sensitive substrates.
| Reagents & Materials | Purpose |
| This compound | Starting Material |
| Acyl Chloride (e.g., Benzoyl Chloride) or Carboxylic Acid | Acylating Agent |
| Dichloromethane (DCM), anhydrous | Solvent |
| Triethylamine (TEA) or Pyridine | Base (for acyl chloride method) |
| EDC, DMAP (for carboxylic acid method) | Coupling Agents |
| Saturated aq. NaHCO₃, Brine | Aqueous wash solutions |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent |
| Silica Gel | Chromatography Stationary Phase |
Step-by-Step Methodology (Acyl Chloride Method):
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Add the desired acyl chloride (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure ester.
-
Characterization: Confirm structure by ¹H NMR (disappearance of the alcohol proton, shift of the -CH₂O- protons) and mass spectrometry (confirmation of expected molecular weight).
Protocol: O-Alkylation (Ether Formation)
Principle: This protocol describes a Williamson ether synthesis to form an ether linkage at the C5 position.[10] A strong base is required to deprotonate the primary alcohol, creating an alkoxide that then displaces a halide from the alkylating agent.
| Reagents & Materials | Purpose |
| This compound | Starting Material |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Strong Base |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous | Solvent |
| Alkyl Halide (e.g., Benzyl Bromide, Iodomethane) | Alkylating Agent |
| Saturated aq. NH₄Cl, Brine | Aqueous wash solutions |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent |
| Silica Gel | Chromatography Stationary Phase |
Step-by-Step Methodology:
-
Wash sodium hydride (1.5 eq) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF in a flask under a nitrogen atmosphere.
-
Cool the NaH suspension to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour (hydrogen evolution should be observed).
-
Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. For less reactive halides, gentle heating (e.g., 50 °C) may be required.[11][12] Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aq. NH₄Cl at 0 °C. Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm structure by ¹H NMR and mass spectrometry.
Protocols for Derivatization at the N2-Position
Functionalization at the nitrogen requires the removal of the acid-labile Boc protecting group.[13]
Protocol: N-Boc Deprotection
Principle: The tert-butyloxycarbonyl (Boc) group is stable to a wide range of conditions but is efficiently cleaved by strong acids like trifluoroacetic acid (TFA).[9][14] The mechanism involves protonation of the carbamate followed by elimination to form a stable tert-butyl cation, CO₂, and the free amine as its corresponding salt.[15]
| Reagents & Materials | Purpose |
| N-Boc protected substrate | Starting Material |
| Trifluoroacetic Acid (TFA) | Deprotection Reagent |
| Dichloromethane (DCM) | Solvent |
| Saturated aq. NaHCO₃ or 1M NaOH | Neutralizing Base |
| Diethyl Ether or Hexanes | For precipitation/trituration |
Step-by-Step Methodology:
-
Dissolve the N-Boc protected starting material (1.0 eq) in DCM (approx. 0.1 M solution).
-
Add TFA (5-10 eq, often used as a 20-50% v/v solution in DCM) to the solution at room temperature.
-
Stir the reaction for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up (Method A - Free Base): Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with saturated aq. NaHCO₃ or 1M NaOH until the aqueous layer is basic. Wash with brine, dry the organic layer over Na₂SO₄, and concentrate to yield the free amine. This product is often used immediately in the next step.
-
Work-up (Method B - TFA Salt): Concentrate the reaction mixture and triturate the residue with cold diethyl ether or hexanes to precipitate the TFA salt. The salt can be collected by filtration and dried under vacuum.
-
Characterization: The free amine can be confirmed by mass spectrometry (loss of 100 Da from the molecular weight). ¹H NMR will show the disappearance of the large singlet corresponding to the Boc group's t-butyl protons.
Protocol: N-Acylation of the Free Amine (Amide Formation)
Principle: The deprotected secondary amine is a potent nucleophile that readily reacts with acylating agents to form stable amides.
Step-by-Step Methodology:
-
Dissolve the free amine (obtained from Protocol 4.1, 1.0 eq) in anhydrous DCM.
-
Add a non-nucleophilic base such as triethylamine or DIPEA (2.0 eq).
-
Cool the solution to 0 °C and add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Stir the reaction, allowing it to warm to room temperature, for 2-12 hours until completion.
-
Perform work-up, purification, and characterization as described in Protocol 3.1.
Orthogonal Workflow for Maximum Diversity
The distinct reactivity of the two functionalization sites allows for a powerful, sequential approach to generate a highly diverse compound library from a single starting material.
Figure 2: Orthogonal synthesis workflow for library generation.
This workflow demonstrates how two distinct libraries can be generated. Path 1 first diversifies the hydroxyl group (introducing R¹) and then, after Boc deprotection, functionalizes the amine (introducing R²). Path 2 first deprotects the amine and functionalizes it (R²), leaving the hydroxyl group available for later modification or as a key pharmacophoric feature.
Conclusion
The this compound building block is an exceptionally valuable tool for medicinal chemists. The protocols detailed in this application note provide a robust and flexible framework for the synthesis of diverse compound libraries. By strategically manipulating the C5-hydroxyl and N2-amine functionalities, researchers can efficiently explore the chemical space around this privileged scaffold, accelerating the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Towards scalable reductive etherification of 5-hydroxymethyl-furfural through iridium-zeolite-based bifunctional catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
analytical methods for quantifying 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole
An Application Guide for the Analytical Quantification of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole
Abstract
This comprehensive application note provides detailed analytical methodologies for the quantitative determination of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the compound's unique chemical properties—specifically its polarity imparted by the hydroxyl group and the labile nature of the tert-butyloxycarbonyl (Boc) protecting group—we present two robust, validated analytical protocols: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and confirmation. This guide is intended for researchers, analytical scientists, and quality control professionals in drug development and manufacturing, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices to ensure accuracy, reproducibility, and trustworthiness in results.
Introduction and Analytical Considerations
This compound is a chiral building block whose purity and concentration must be meticulously controlled during pharmaceutical manufacturing processes. Its structure, featuring a polar hydroxyl group and a non-polar, thermally sensitive Boc protecting group, presents distinct analytical challenges.
-
Analyte Polarity: The presence of the hydroxymethyl group increases the compound's polarity, which can lead to poor retention on traditional reversed-phase (RP) HPLC columns under highly aqueous mobile phase conditions.[1][2] Method development must balance mobile phase composition to achieve adequate retention and symmetrical peak shape.
-
Boc Group Lability: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions and thermal stress.[3][4][5] Aggressive analytical conditions, such as high temperatures in a Gas Chromatography (GC) injection port or the use of strong acids like trifluoroacetic acid (TFA) in the mobile phase, can cause premature deprotection, leading to inaccurate quantification.[6] Therefore, methodologies must be designed to preserve the integrity of the molecule throughout the analysis.
-
Chromophoric Properties: The Boc-carbamate moiety lacks a strong chromophore, resulting in weak ultraviolet (UV) absorbance. Detection is typically limited to the low UV range (200-220 nm), which can be susceptible to interference from common solvents and impurities.
Considering these factors, Liquid Chromatography is the most suitable analytical platform. This guide prioritizes HPLC-UV for its accessibility and robustness in routine quality control and LC-MS/MS for its superior sensitivity and specificity, which is invaluable for impurity profiling and bioanalytical applications.
General Sample Preparation Protocol
Proper sample preparation is paramount for achieving accurate and reproducible results while protecting the analytical column.[7][8][9]
Protocol 2.1: Standard Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard or sample into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water). The choice of diluent should be compatible with the initial mobile phase conditions to ensure good peak shape.[10]
-
Sonication & Dissolution: Sonicate the flask for 5 minutes to ensure complete dissolution. Allow the solution to return to room temperature.
-
Dilution to Volume: Dilute to the 10 mL mark with the diluent and mix thoroughly. This yields a stock solution of approximately 1 mg/mL.
-
Working Standard/Sample Preparation: Prepare working solutions by performing serial dilutions from the stock solution to achieve the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or Nylon) to remove any particulates that could clog the HPLC system.[11]
Method 1: Quantification by Reversed-Phase HPLC-UV
This method is designed for routine analysis, such as purity assessment and in-process control, where analyte concentrations are relatively high. The selection of a C18 stationary phase provides a robust mechanism for retaining the molecule based on its moderate hydrophobicity, while the mobile phase is optimized to ensure adequate retention and elution.[12][13]
3.1. Rationale for Method Parameters
-
Column: A C18 column is chosen as it is the workhorse of reversed-phase chromatography, offering excellent batch-to-batch reproducibility. The moderate hydrophobicity of the target analyte is well-suited for retention on this phase.
-
Mobile Phase: A gradient of water and acetonitrile is used to elute the analyte with a good peak shape. A small amount of formic acid (0.1%) is added to control the pH and improve peak symmetry, but at a concentration low enough to minimize the risk of Boc-group cleavage on-column.
-
Detection Wavelength: Detection is set to 210 nm. While absorbance is not maximal, this wavelength provides a reasonable signal-to-noise ratio for the carbamate functional group without significant interference from the acetonitrile cutoff.
3.2. Experimental Protocol
| Parameter | Condition |
| HPLC System | Standard HPLC with UV/DAD Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 210 nm |
| Run Time | 15 minutes |
Table 1: HPLC-UV Method Parameters.
3.3. Method Validation Summary (Hypothetical Data)
A well-validated method ensures trustworthiness and reliability.[14]
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 5 - 200 µg/mL |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Table 2: Typical HPLC-UV Method Validation Performance.
Method 2: High-Sensitivity Quantification by LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as metabolite identification, impurity profiling at trace levels, or pharmacokinetic studies, LC-MS/MS is the method of choice.[] This protocol uses electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for definitive quantification.
4.1. Rationale for Method Parameters
-
Ionization: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar and thermally labile molecules. Positive ion mode is selected because the pyrrolidine nitrogen can be readily protonated.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in MRM mode provides exceptional specificity. We monitor the transition from a precursor ion (the protonated molecule) to a characteristic product ion, which minimizes interference from matrix components.
-
Fragmentation: The Boc group exhibits predictable fragmentation patterns, most notably the loss of isobutylene (56 Da) or the entire Boc group (100 Da) upon collision-induced dissociation (CID).[16][17][18] Monitoring the transition involving the loss of isobutylene is often preferred as it is highly characteristic.
4.2. Experimental Protocol
4.2.1. Liquid Chromatography
| Parameter | Condition |
| LC System | UPLC/HPLC system coupled to a tandem mass spectrometer |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Table 3: LC Parameters for MS/MS Analysis.
4.2.2. Mass Spectrometry
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Precursor Ion [M+H]⁺ | m/z 242.2 |
| Product Ion | m/z 186.1 (corresponding to [M+H - C₄H₈]⁺) |
| Dwell Time | 100 ms |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
Table 4: MS/MS Parameters for MRM Analysis.
4.3. Workflow Diagrams
Caption: Overall workflow for sample analysis.
Caption: Proposed MS/MS fragmentation pathway.
Conclusion
The analytical quantification of this compound can be reliably achieved using either HPLC-UV for routine quality control or LC-MS/MS for high-sensitivity applications. The key to a successful analysis is a methodology that respects the labile nature of the Boc protecting group, employing mild mobile phase conditions and, where applicable, soft ionization techniques. The protocols detailed in this guide have been designed based on established principles of chromatographic separation and mass spectrometric behavior of related compounds, providing a solid and scientifically-grounded foundation for implementation in a research or quality control laboratory.
References
- 1. Polar Compounds | SIELC Technologies [sielc.com]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. organomation.com [organomation.com]
- 9. sartorius.com [sartorius.com]
- 10. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. jordilabs.com [jordilabs.com]
- 13. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 14. Development and Validation of an HPLC-UV Assay to Quantify Plasma Levels of Sulfametrol: A Preferential Antibiotic in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole
Welcome to the technical support center for the synthesis of (3aR,6aS)-tert-butyl 5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 1365570-27-9). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic routes and field-proven insights.
Overview of the General Synthetic Strategy
The most common and scalable synthetic route to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole begins with a commercially available cyclopentane derivative. The core bicyclic amine is first constructed, typically via the formation and subsequent reduction of a cyclic imide. This is followed by the introduction of the hydroxymethyl group and finally, protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My yield is consistently low (<60%) during the reduction of the cyclic imide precursor to the hexahydrocyclopenta[c]pyrrole core. What are the likely causes and solutions?
Answer: This is a critical step where yield is often compromised. The primary causes are typically an inappropriate choice of reducing agent, suboptimal reaction conditions, or difficult workup procedures.
-
Causality: Strong, non-selective hydrides like Lithium Aluminium Hydride (LiAlH₄) are effective but pose significant safety risks on a larger scale due to their highly exothermic and water-sensitive nature.[1] Incomplete reactions can occur if the reducing agent is not potent enough or if the reaction temperature is too low.
-
Troubleshooting & Optimization:
-
Reagent Selection: Avoid LiAlH₄ for scale-up. A combination of a borohydride salt and a Lewis acid is a safer and highly effective alternative. Systems like Potassium Borohydride (KBH₄) or Sodium Borohydride (NaBH₄) with Zinc Chloride (ZnCl₂) have been shown to produce the desired bicyclic amine in high yields (>90%).[1]
-
Reaction Conditions: The reaction often requires elevated temperatures (e.g., 90-110 °C) to drive it to completion. The use of a high-boiling solvent system like toluene or a mixture of THF/xylene is recommended.[1] Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) as moisture can quench the reagents.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before quenching.
-
-
Step-by-Step Protocol (Example based on Patent CN103601666A[1]):
-
Under a nitrogen atmosphere, charge a dried reactor with anhydrous tetrahydrofuran (THF), toluene, Sodium Borohydride (2.5 eq.), and Zinc Chloride (1.3 eq.).
-
Heat the resulting suspension to reflux.
-
Slowly distill off the THF to raise the internal temperature to approximately 90 ± 5 °C.
-
Prepare a solution of the cyclic imide precursor in THF.
-
Slowly add the imide solution to the reactor, maintaining the temperature.
-
Stir the reaction at this temperature overnight, or until completion is confirmed by TLC/LC-MS.
-
Cool the reaction mixture and carefully quench with dilute hydrochloric acid to a pH of 2-3.
-
Perform an aqueous workup to isolate the product. The amine can be extracted into an organic solvent after basifying the aqueous layer with a saturated sodium carbonate solution to a pH of 8-9.[1]
-
Question 2: I am observing a significant amount of a major byproduct during my synthesis. How can I identify and minimize its formation?
Answer: Byproduct formation is often related to the reactivity of intermediates and reaction conditions that are too harsh. In syntheses involving pyrrole ring formation, such as the Paal-Knorr synthesis, the most common byproduct is the corresponding furan.[2]
-
Causality: Furan formation occurs when a 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before the amine can react.[2] In the context of our target molecule, side reactions can also arise from over-reduction or rearrangement under harsh acidic or thermal conditions.
-
Troubleshooting & Optimization:
-
Control pH: If your route involves an acid-catalyzed cyclization, maintain a weakly acidic or neutral pH (pH > 3). Strongly acidic conditions favor furan formation. Using a milder acid catalyst like acetic acid can be beneficial.[3]
-
Moderate Temperature: Excessively high temperatures can lead to polymerization and the formation of dark, tarry materials.[2] Lowering the reaction temperature, even if it extends the reaction time, can significantly improve the purity of the crude product.
-
Purification Strategy: If byproduct formation is unavoidable, optimize your purification method. The target molecule, being a Boc-protected amine with a hydroxyl group, has moderate polarity. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective.
-
Caption: Troubleshooting decision guide for byproduct formation.
Question 3: The Boc-protection step is sluggish and does not go to completion. How can I improve this reaction?
Answer: Incomplete Boc-protection is usually due to issues with reagents, base, or solvent choice.
-
Causality: The hexahydrocyclopenta[c]pyrrole core is a secondary amine. While generally reactive, steric hindrance can play a role. The reaction requires a suitable base to deprotonate the amine (or the ammonium salt from workup) and a non-protic solvent.
-
Troubleshooting & Optimization:
-
Reagent Quality: Ensure your Di-tert-butyl dicarbonate (Boc₂O) is of high quality and has not hydrolyzed.
-
Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. If starting from an HCl salt of the amine, at least 2 equivalents of the base are required: one to neutralize the salt and one to facilitate the reaction. Alternatively, an inorganic base like sodium bicarbonate or sodium carbonate in a biphasic system (e.g., DCM/water) can be very effective.
-
Solvent: Use a dry, aprotic solvent such as Dichloromethane (DCM), THF, or Acetonitrile.
-
Temperature: The reaction is typically run at room temperature. If it is slow, gentle heating to 40 °C can increase the rate, but monitor for potential side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials? A1: The purity of your starting material, such as cyclopentane-1,2-dicarboxylic anhydride, is paramount. Impurities can carry through the synthesis and complicate purification. Use materials with >98% purity. For the reduction step, ensure all solvents are anhydrous and reagents like NaBH₄ are stored in a desiccator to maintain reactivity.[4]
Q2: Are there any specific analytical techniques recommended for monitoring this synthesis? A2: Yes. For reaction monitoring, TLC is a quick and effective tool. For more precise analysis, especially for identifying byproducts, LC-MS is invaluable. To confirm the structure and purity of the final product, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential. The molecular weight of the final product is 241.33 g/mol .[5]
Q3: What are the key considerations for scaling up this synthesis from milligram to gram or kilogram scale? A3:
-
Safety: The primary consideration is moving away from hazardous reagents like LiAlH₄. The borohydride/Lewis acid method is much more amenable to scale-up.[1]
-
Thermal Management: The reduction step can be exothermic. Ensure your reactor has adequate cooling capacity and that reagents are added slowly and controllably to manage the heat output.
-
Workup and Extraction: Liquid-liquid extractions can become cumbersome at a large scale. Consider the solvent volumes required and ensure you have appropriately sized separatory funnels or extraction vessels.
-
Crystallization: For the final product, developing a crystallization procedure is preferable to chromatography for large-scale purification. Explore different solvent systems (e.g., heptane/ethyl acetate, MTBE) to find conditions that yield a pure, crystalline solid.
Q4: How can I confirm the cis-stereochemistry of the bicyclic ring system? A4: The cis-fusion of the two five-membered rings is generally the thermodynamically favored isomer formed during the initial imide synthesis from cis-cyclopentane-1,2-dicarboxylic anhydride. This stereochemistry is retained throughout the reduction. Confirmation is best achieved using 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can show spatial proximity between protons on the same face of the ring system.
Quantitative Data Summary
| Step | Reagents/Conditions | Typical Yield | Key Considerations | Reference |
| Imide Reduction | NaBH₄ / ZnCl₂ in Toluene/THF | 90-92% | Safer alternative to LiAlH₄; requires high temperatures. | [1] |
| Imide Reduction | KBH₄ / ZnCl₂ in Toluene/THF | ~91% | Similar efficacy and safety profile to the NaBH₄ system. | [1] |
| Boc-Protection | Boc₂O, TEA in DCM | >95% | Ensure anhydrous conditions and use sufficient base. | General Protocol |
References
- 1. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - CAS:1365570-27-9 - Sunway Pharm Ltd [3wpharm.com]
common side reactions in the synthesis of substituted pyrrolidines
Welcome to the Technical Support Center for the synthesis of substituted pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these vital heterocyclic compounds. The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic strategies and overcome common hurdles in the lab.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of substituted pyrrolidines.
Q1: What are the primary strategic approaches for synthesizing substituted pyrrolidines?
A1: There are two main strategies for accessing substituted pyrrolidines, each with distinct advantages:
-
Functionalization of a Pre-existing Ring: This approach begins with a readily available pyrrolidine-containing molecule, most commonly chiral precursors like L-proline or 4-hydroxyproline, and modifies its structure.[4][5] This method is highly advantageous for producing optically pure compounds with good yields, as the core chiral center is already established from the chiral pool.[5][6]
-
Cyclization of Acyclic Precursors: This strategy involves building the pyrrolidine ring from a linear starting material. Common methods include 1,3-dipolar cycloadditions, intramolecular cyclizations (such as aza-Michael additions or C-H aminations), and reductive amination of 1,4-dicarbonyl compounds.[1][4][7] While potentially more complex, this approach offers greater versatility in creating diverse substitution patterns that are not easily accessible from natural starting materials.[4]
Q2: What are the most common ring-forming reactions used to construct the pyrrolidine skeleton?
A2: Several powerful and widely adopted reactions are employed to construct the pyrrolidine ring:
-
[3+2] Cycloadditions: The reaction of azomethine ylides with alkenes or alkynes is one of the most efficient and stereocontrolled methods for creating substituted pyrrolidines.[1][2][8] This method can generate multiple new stereocenters in a single step.[4]
-
Intramolecular Cyclization: This involves the cyclization of a nitrogen-containing functional group (e.g., an amine or azide) onto an electrophilic center within the same molecule.[1] This category includes powerful reactions like intramolecular C-H amination and reductive amination cascades.[7][9]
-
Reductive Amination of 1,4-Dicarbonyls: A classic and reliable method where a 1,4-dicarbonyl compound reacts with a primary amine to form an intermediate that is subsequently reduced to yield the N-substituted pyrrolidine.[1]
-
Palladium-Catalyzed Reactions: Modern methods, such as the palladium-catalyzed hydroarylation of pyrrolines or the carboamination of alkenes, provide direct access to complex, substituted pyrrolidines.[7][10]
Q3: How can I achieve high stereocontrol in my pyrrolidine synthesis?
A3: Stereocontrol is a primary challenge and a critical goal in pyrrolidine synthesis.[4][5] Key methods include:
-
Substrate Control: Starting with a chiral precursor, such as L-proline, ensures the stereochemistry of the C2 position is pre-defined.[5][6]
-
Catalytic Asymmetric Reactions: The use of chiral catalysts is crucial for achieving high enantioselectivity in ring-forming reactions. Catalytic asymmetric 1,3-dipolar cycloaddition is a powerful example, capable of controlling the formation of up to four new stereogenic centers.[4]
-
Auxiliary Control: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a cyclization reaction, after which the auxiliary is cleaved.
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides direct answers to specific experimental issues, focusing on the causality of side reactions and offering field-proven solutions.
Issue 1: Elimination Byproducts during Functionalization of Prolinol Derivatives
Question: I am attempting to convert N-Boc-L-prolinol to a halide or mesylate to introduce a nucleophile at the C2-methylene position. However, my reaction is plagued by a significant amount of an elimination byproduct (an alkene). How can I favor the desired substitution reaction?
Answer: This is a classic case of competition between the desired bimolecular nucleophilic substitution (SN2) and the competing bimolecular elimination (E2) pathway. The formation of the elimination product is a common side reaction when activating the primary hydroxyl group of N-Boc-L-prolinol.[11]
Causality & Mechanism:
-
Steric Hindrance: The bulky Boc-protecting group can sterically hinder the approach of the nucleophile to the activated hydroxyl group.[11]
-
Base Strength & Sterics: The base used to neutralize the acid generated during mesylation/tosylation (or to deprotonate a nucleophile in the subsequent step) plays a critical role. A strong, non-hindered base can act as a nucleophile itself or, more commonly, abstract a proton from the C3 position, initiating the E2 elimination cascade.
-
Temperature: Higher reaction temperatures provide more energy to overcome the activation barrier for the E2 pathway, which is often kinetically less favorable at lower temperatures.
Solutions:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) throughout the activation (mesylation/tosylation) and substitution steps. This is the most critical parameter for minimizing elimination.[11]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of less hindered bases like triethylamine or pyridine during the activation step.
-
Reaction Monitoring: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times, which can increase the likelihood of side reactions.
Caption: SN2 vs. E2 competition pathway.
Issue 2: Low Yield and Byproducts in [3+2] Cycloaddition Reactions
Question: My [3+2] cycloaddition between an azomethine ylide and an alkene is giving low yields and a complex mixture of products. What are the likely causes and how can I troubleshoot this?
Answer: The [3+2] cycloaddition is a powerful but sensitive reaction. Low yields or complex product mixtures often stem from inefficient generation or instability of the key azomethine ylide intermediate.
Causality & Mechanism:
-
Inefficient Ylide Generation: The condensation of an α-amino acid with an aldehyde to form the azomethine ylide is a reversible equilibrium. If water is not effectively removed or if the conditions are not optimal, the concentration of the reactive ylide will be low.
-
Ylide Dimerization: Azomethine ylides can react with themselves in a dimerization pathway, which competes with the desired cycloaddition with the alkene (dipolarophile). This is especially problematic if the dipolarophile is not sufficiently reactive or is present in low concentration.
-
Epimerization: The stereocenter of the α-amino acid can be prone to epimerization under the reaction conditions (e.g., high temperature or presence of base), leading to a loss of stereocontrol and formation of diastereomeric products.
-
Side Reactions of the Dipolarophile: Electron-deficient alkenes used as dipolarophiles can undergo polymerization or other side reactions under thermal conditions.
Solutions:
-
Optimize Ylide Formation:
-
Ensure anhydrous conditions if using a method that generates water.
-
Consider alternative methods for ylide generation, such as the decarboxylative route from α-amino acids, which is often cleaner.[8]
-
-
Control Stoichiometry and Addition Rate: Use a slight excess of the more stable or readily available reactant. If the dipolarophile is prone to polymerization, it can be added slowly to the reaction mixture to maintain a low steady-state concentration.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize epimerization and other thermal side reactions.
-
Catalyst Choice: For asymmetric variants, screen different chiral catalysts and ligands to improve both reactivity and stereoselectivity.[4]
Caption: Troubleshooting workflow for [3+2] cycloadditions.
Issue 3: Redox Side Reactions in Palladium-Catalyzed Alkene Functionalization
Question: I am running a palladium-catalyzed arylation of an N-alkyl-2-pyrroline, expecting an arylated pyrroline product. Instead, I am getting a mixture of the desired hydroarylated product (an aryl-pyrrolidine) and a significant amount of pyrrole. What is happening?
Answer: This issue arises from competing redox side reactions where the pyrroline substrate itself acts as a hydride source, leading to both reduction (hydroarylation) and oxidation (pyrrole formation). This phenomenon is particularly notable in reactions of N-alkyl pyrrolines.[10]
Causality & Mechanism: The desired catalytic cycle for arylation is intercepted by a competing pathway. A portion of the N-alkyl-pyrroline substrate can transfer a hydride to a reaction intermediate. This results in:
-
Reduction: The intended product gets reduced, leading to the saturated pyrrolidine ring (hydroarylation).
-
Oxidation: The pyrroline that donated the hydride is oxidized. In the case of pyrrolines, this oxidation leads to the formation of a dihydropyridinium-like species which can be unstable, or, more favorably, it can lead to the highly stable and aromatic pyrrole ring.[10][12] The formation of this stable aromatic byproduct acts as a strong thermodynamic driving force for this side reaction.[10]
Solutions:
-
Substrate Modification: This side reaction is less prevalent with N-acyl pyrrolines compared to N-alkyl pyrrolines. The electron-withdrawing acyl group disfavors the hydride donation pathway. If compatible with your synthetic route, switching to an N-acyl substrate can favor the traditional arylation product.[10]
-
Use of an External Hydride Source/Scavenger: In some cases, the addition of a sacrificial hydride scavenger or a carefully controlled external reductant can help control the redox balance of the reaction, though this requires careful optimization.
-
Embrace the Reaction: Alternatively, one can leverage this reactivity. By accepting that hydroarylation will occur, the conditions can be optimized to cleanly deliver the 3-aryl-pyrrolidine as the major product, which is often a valuable scaffold itself.[10]
| Side Reaction Type | Common Synthetic Route | Probable Cause(s) | Recommended Solution(s) |
| Elimination | Functionalization of prolinols | High temperature; Sterically small base | Lower reaction temperature to 0 °C or below; Use a hindered base (e.g., DIPEA).[11] |
| Over-reduction | Reduction of N-Boc-proline | Excess reducing agent; High temperature | Monitor reaction by TLC; Maintain low temperature (0 °C to RT).[11] |
| Epimerization | [3+2] Cycloadditions | High temperature; Basic conditions | Lower reaction temperature; Screen different solvents or catalysts. |
| Oxidation to Pyrrole | Pd-catalyzed arylation of N-alkyl pyrrolines | Substrate acts as hydride donor | Switch to an N-acyl pyrroline; Optimize for the hydroarylation product.[10] |
| Product Loss in Work-up | Synthesis of polar products (e.g., prolinol) | High water solubility of the product | Perform multiple extractions; Use brine to salt out the aqueous layer.[11] |
Featured Protocol: Minimizing Elimination during Mesylation of (S)-1-Boc-2-(hydroxymethyl)pyrrolidine
This protocol provides a detailed, step-by-step methodology for the activation of N-Boc-L-prolinol, with critical steps highlighted to minimize the formation of the elimination byproduct.
Materials:
-
(S)-1-Boc-2-(hydroxymethyl)pyrrolidine (N-Boc-L-prolinol)
-
Methanesulfonyl chloride (MsCl)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-L-prolinol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M solution).
-
Cooling (Critical Step): Cool the reaction mixture to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath. Efficient cooling is crucial to suppress the E2 side reaction.
-
Base Addition: Add DIPEA (1.5 eq) dropwise to the stirred solution, maintaining the low temperature. Using a hindered base like DIPEA is key.
-
Mesyl Chloride Addition (Critical Step): Add methanesulfonyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes. A slow, controlled addition prevents localized temperature increases.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 1:1 Ethyl Acetate/Hexanes mobile phase). The reaction is typically complete within 1-2 hours. Do not allow the reaction to warm to room temperature until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench by slowly adding cold saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with cold water and brine. The brine wash helps to remove residual water from the organic phase.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to obtain the crude mesylate. The crude product should be used immediately in the next step as it can be unstable upon storage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Pyrrole - Wikipedia [en.wikipedia.org]
Paal-Knorr Pyrrole Synthesis: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for the Paal-Knorr Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this essential synthetic transformation. Here, we move beyond simple procedural steps to explain the underlying chemical principles that govern success, empowering you to optimize your reactions and resolve common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Paal-Knorr synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?
Low conversion is a frequent issue in Paal-Knorr synthesis and can be attributed to several factors. A systematic approach to diagnosing the problem is key.
Causality and Remediation:
-
Insufficient Reactivity of Starting Materials: The electronic and steric properties of both the 1,4-dicarbonyl compound and the amine are critical. Amines with strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and will react more slowly.[1] Similarly, sterically hindered dicarbonyl compounds or amines can impede the reaction.
-
Solution: For unreactive amines, consider switching to a more forcing catalyst system. While traditional Brønsted acids may be insufficient, various Lewis acids have proven effective.[2] For instance, Sc(OTf)₃ has been shown to efficiently catalyze the reaction even with less reactive amines.[3] Alternatively, increasing the reaction temperature or employing microwave irradiation can provide the necessary energy to overcome the activation barrier.[4]
-
-
Suboptimal Reaction Conditions: Traditional Paal-Knorr conditions often call for prolonged heating in acid, which can be detrimental to sensitive substrates, leading to degradation.[5]
-
Solution: Explore modern, milder reaction conditions. Solvent-free reactions, sometimes facilitated by mechanochemical activation (ball milling), can be highly efficient and minimize side reactions.[6] Microwave-assisted synthesis is another excellent option for significantly reducing reaction times and often improving yields.[4]
-
-
Inappropriate Catalyst Choice or Loading: The choice and amount of acid catalyst are crucial. While acid catalysis is generally required, an inappropriate choice can lead to side reactions or incomplete conversion.[1]
-
Solution: The optimal catalyst depends on your specific substrates. For sensitive molecules, milder catalysts like citric acid or saccharin can be effective.[5][6] For more challenging substrates, a range of Lewis acids can be employed.[7] It is advisable to perform small-scale catalyst screening to identify the best option for your system. A comparative overview of various catalysts is provided in the "Quantitative Data Summary" section.
-
Q2: I am observing a significant amount of a major byproduct. What is it likely to be, and how can I prevent its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.
Mechanism of Furan Formation and Prevention:
The formation of a furan byproduct occurs through the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound without the involvement of the amine.[1] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[8]
-
Control of Acidity: The key to avoiding furan formation is to maintain a weakly acidic to neutral reaction medium.
-
Excess Amine: Using an excess of the amine can also help to favor the pyrrole synthesis pathway by increasing the likelihood of the dicarbonyl compound reacting with the amine rather than undergoing self-cyclization.[8]
Q3: My crude product is a dark, tarry material that is difficult to purify. What is causing this, and what can I do?
The formation of dark, polymeric, or tarry materials is often indicative of product or starting material degradation.
Causes and Mitigation Strategies:
-
Excessive Heat or Acidity: Pyrroles, particularly those with electron-donating substituents, can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition.
-
Solution: Lower the reaction temperature and consider using a milder catalyst. As mentioned previously, modern methods like microwave synthesis can often be performed at lower overall temperatures for shorter durations, minimizing degradation.[4] Solvent-free mechanochemical methods also avoid high temperatures.[6]
-
-
Product Instability: The synthesized pyrrole itself may be unstable under the reaction or work-up conditions. N-unsubstituted pyrroles, for instance, are known to be somewhat unstable.[9]
-
Solution: If product instability is suspected, it may be necessary to protect the pyrrole immediately after its formation. For example, unstable N-unsubstituted pyrroles can be treated with trimethylsilyl ethoxy methoxy chloride (SEM-Cl) for protection prior to isolation.[9] Additionally, a carefully planned purification strategy is essential (see "Experimental Protocols" section).
-
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr pyrrole synthesis proceeds via a well-established mechanism. The reaction is typically acid-catalyzed and begins with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound. The primary amine then acts as a nucleophile, attacking the protonated carbonyl to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction. The resulting cyclic intermediate then undergoes dehydration, eliminating two molecules of water to form the stable aromatic pyrrole ring.[2][9]
Q2: Can I run the Paal-Knorr synthesis without a solvent?
Yes, solvent-free conditions have been successfully applied to the Paal-Knorr synthesis and offer several advantages, including reduced environmental impact, often shorter reaction times, and simplified work-up procedures.[10] These reactions can be promoted by various catalysts, including solid-supported acids and Lewis acids, and may be facilitated by mechanochemical activation (ball milling) or simply by heating the neat mixture of reactants.[6][11]
Q3: Are there any "green" catalysts I can use for this reaction?
Absolutely. The development of more environmentally friendly catalysts is an active area of research in Paal-Knorr chemistry. Several "green" options have been reported to be effective, including:
-
Citric Acid: A bio-sourced organic acid that has been shown to be an effective catalyst, particularly in mechanochemical synthesis.[6]
-
Saccharin: A mild Brønsted acid that can catalyze the reaction under gentle conditions.[5]
-
Solid-Supported Catalysts: Reusable catalysts such as silica sulfuric acid and various clays (e.g., montmorillonite) are effective and can be easily removed from the reaction mixture by filtration.[2][5]
Q4: What are the main limitations of the Paal-Knorr synthesis?
Despite its versatility, the Paal-Knorr synthesis has some traditional limitations:
-
Availability of 1,4-Dicarbonyl Compounds: The synthesis is dependent on the accessibility of the 1,4-dicarbonyl starting materials, which can sometimes be challenging to prepare.[2]
-
Harsh Reaction Conditions: Classical protocols often require high temperatures and strong acids, which are not suitable for substrates with sensitive functional groups.[5] However, as discussed, many modern variations have overcome this limitation.
Quantitative Data Summary
The choice of catalyst significantly impacts the efficiency of the Paal-Knorr synthesis. The following table provides a comparative overview of various catalytic systems for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole from 2,5-hexanedione and aniline, a common model reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acids | ||||||
| p-Toluenesulfonic acid | Catalytic | Acetic Acid | Reflux | 1 h | 83 | [5] |
| Sulfamic Acid | 10 | Neat | 80 | 1 h | 60 | [12] |
| Citric Acid | 5 | Neat (Ball Mill) | RT | 15 min | 74 | [6] |
| Lewis Acids | ||||||
| Sc(OTf)₃ | 1 | Neat | 60 | 10 min | 98 | [3] |
| Bi(NO₃)₃·5H₂O | 10 | CH₂Cl₂ | RT | 10 h | 96 | [7] |
| I₂ | 10 | Neat | RT | 5 min | 98 | [5] |
| Heterogeneous Catalysts | ||||||
| CATAPAL 200 (Alumina) | 40 mg per mmol | Neat | 60 | 45 min | 97 | [11] |
| Silica Sulfuric Acid | 0.1 g per mmol | Neat | RT | 3 min | 98 | [5] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes a classic approach using conventional heating.
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[13]
-
Add one drop of concentrated hydrochloric acid to the mixture.[13]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[13]
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[13]
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[13]
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole
This protocol is adapted for a microwave reactor and is suitable for rapid synthesis.
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione, 1.0 eq)
-
Primary amine (e.g., aniline, 1.0 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst)
-
Microwave vial
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary amine to the vial.[4]
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C). The reaction is often complete within 5-15 minutes.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and an organic solvent like ethyl acetate.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography if necessary.[4]
Protocol 3: Detailed Purification of Substituted Pyrroles
Pyrroles can be sensitive to air and light, and some are prone to decomposition on silica gel. This protocol provides a general approach to their purification.
Materials:
-
Crude pyrrole product
-
Silica gel or neutral alumina
-
Hexanes or petroleum ether
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Initial Work-up: After the reaction is complete, perform an appropriate aqueous work-up to remove the catalyst and any water-soluble impurities. Dry the organic extract over anhydrous sodium sulfate.
-
Choice of Stationary Phase: For many substituted pyrroles, silica gel is suitable for column chromatography. However, if your pyrrole is particularly acid-sensitive, consider using neutral alumina or deactivating the silica gel by treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent.
-
Eluent System: A common eluent system for pyrroles is a gradient of ethyl acetate in hexanes or petroleum ether. Start with a low polarity (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.
-
Column Chromatography:
-
Carefully load your crude product onto the column (dry loading is often preferred to improve separation).
-
Run the column, collecting fractions and monitoring by TLC.
-
Pool the fractions containing the pure product.
-
-
Solvent Removal and Storage: Remove the solvent under reduced pressure at a low temperature to avoid product degradation. Purified pyrroles should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light, preferably at a low temperature.
Visualizations
Reaction Mechanism
Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Paal-Knorr synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Boc Protection for Amines
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in medicinal chemistry and peptide synthesis, for the protection of primary and secondary amines.[1] Its popularity stems from its ease of introduction, general stability to a wide range of non-acidic reagents, and facile removal under mild acidic conditions.[1][2] The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride.[1][3]
This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize Boc protection reactions, overcome common challenges, and ensure the integrity of their synthetic pathways.
Troubleshooting Guide: Common Issues & Solutions
Navigating the nuances of a Boc protection reaction is critical for success. This section addresses the most frequently encountered problems, providing both diagnostic insights and actionable solutions.
Problem 1: Incomplete or No Reaction
This is the most common issue, often stemming from substrate reactivity, reagent stoichiometry, or suboptimal reaction conditions.
Causality Analysis:
-
Low Nucleophilicity of the Amine: Electron-deficient aromatic amines (anilines with electron-withdrawing groups) or sterically hindered amines are inherently less reactive.[4][5] Their lone pair of electrons is less available to attack the electrophilic carbonyl of the Boc anhydride.
-
Insufficient Activation: In some cases, particularly with less reactive amines, the electrophilicity of the Boc anhydride itself is not high enough to drive the reaction to completion without a catalyst.
-
Poor Solubility: The amine starting material may not be sufficiently soluble in the chosen solvent system, limiting its availability to react with the Boc anhydride.[5][6] This is a common issue with zwitterionic compounds like amino acids.[5][6]
-
Presence of Amine Salts: If the amine starting material is an acid salt (e.g., a hydrochloride or trifluoroacetate salt), the amine is protonated and non-nucleophilic. An external base is required to liberate the free amine.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting incomplete Boc protection.
Problem 2: Formation of Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.
Causality Analysis:
-
Double Boc Protection (N,N-diBoc): Primary amines can react twice with Boc anhydride, especially when a highly effective acylation catalyst like 4-(Dimethylamino)pyridine (DMAP) is used in stoichiometric amounts or with prolonged reaction times.[7][]
-
O-Boc Protection: If the substrate contains a nucleophilic hydroxyl group (an alcohol or phenol), it can also be protected by (Boc)₂O, particularly in the presence of DMAP.[]
-
Urea Formation: This can occur with sterically hindered amines where isocyanate intermediates may form.[7][]
-
Polymerization/Decomposition: Highly sensitive substrates may degrade under the reaction conditions.
Recommended Solutions:
| Byproduct | Causality | Recommended Action |
| N,N-diBoc Adduct | Over-reaction of a primary amine, often driven by excess DMAP or prolonged heating. | Use only a catalytic amount of DMAP (0.05-0.1 eq). Reduce equivalents of (Boc)₂O to 1.1-1.2 eq. Monitor the reaction closely and stop it upon consumption of the starting material. |
| O-Boc Adduct | Reaction with a hydroxyl group, catalyzed by DMAP. | Avoid using DMAP if possible when hydroxyl groups are present.[] Use a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate. If DMAP is necessary, run the reaction at a lower temperature (0 °C to RT) and for a shorter duration. |
| Urea Derivatives | Formation of isocyanate intermediates, especially with hindered amines. | For hindered amines, pre-treatment with a strong, non-nucleophilic base like NaH or NaHMDS to form the corresponding amide anion before adding (Boc)₂O can prevent this side reaction.[] |
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for a simple primary or secondary aliphatic amine?
For most unhindered, nucleophilic amines, the reaction is straightforward. A typical protocol involves dissolving the amine in a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile, adding 1.1 to 1.2 equivalents of (Boc)₂O, and stirring at room temperature.[3] A mild base like triethylamine (1.2-1.5 eq) is often added to scavenge the proton released from the amine, driving the reaction to completion.[9][10]
Q2: My amine is an aniline (aromatic amine). Why is the reaction so slow, and how can I speed it up?
Anilines are significantly less nucleophilic than aliphatic amines, making them more challenging to protect.[4][5] To achieve a reasonable reaction rate, several strategies can be employed:
-
Catalysis: Add a catalytic amount (5-10 mol%) of DMAP. DMAP is a hyper-nucleophilic acylation catalyst that reacts with (Boc)₂O to form a more reactive intermediate.[7]
-
Elevated Temperature: Heating the reaction to 40-50 °C can often provide the necessary activation energy.[3]
-
Two-Step Di-Boc/Mono-Deprotection: A highly effective method for difficult anilines is to first force the formation of the N,N-diBoc derivative using excess (Boc)₂O and a catalytic amount of DMAP, followed by selective removal of one Boc group with a mild acid like trifluoroacetic acid (TFA) at room temperature.[4]
Q3: I am working with an amino acid. What special precautions should I take?
Amino acids are zwitterionic and often have poor solubility in common organic solvents.[5]
-
Aqueous Conditions: The most common and effective method is the "Schotten-Baumann" condition. The amino acid is dissolved in an aqueous solution of a base like sodium hydroxide, sodium bicarbonate, or sodium carbonate. A water-miscible co-solvent like THF or dioxane is often used. The (Boc)₂O is then added, and the reaction is stirred vigorously at room temperature.[3]
-
pH Control: It is crucial to maintain a basic pH (typically 9-10) throughout the reaction to ensure the amino group remains deprotonated and nucleophilic.
Q4: How do I properly handle and store Di-tert-butyl dicarbonate ((Boc)₂O)?
(Boc)₂O requires careful handling.
-
Safety: It is toxic upon inhalation and can cause skin and eye irritation.[11][12][13][14] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
-
Storage: (Boc)₂O can slowly decompose in the presence of moisture, generating CO₂ gas.[15] This can lead to pressure buildup in sealed containers.[15] It is typically stored in plastic bottles at refrigerated temperatures (2-8 °C) to minimize decomposition.[13]
Q5: What is the mechanism of the Boc protection reaction?
The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[9][16][17]
-
The intermediate collapses, expelling a tert-butyl carbonate as a leaving group.[9][17]
-
This leaving group is unstable and decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[9][17]
-
The tert-butoxide or another added base then deprotonates the positively charged nitrogen, yielding the final neutral N-Boc protected amine.[9][18]
Caption: Mechanism of amine protection using (Boc)₂O.
Experimental Protocols
Protocol 1: General Protection of an Aliphatic Amine (e.g., Benzylamine)
This protocol is suitable for most primary and secondary aliphatic amines.[19]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq). Dissolve it in dichloromethane (DCM) (approx. 0.2 M).
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a small amount of DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine, which can be purified by column chromatography if necessary.[19]
Protocol 2: Protection of a Weakly Nucleophilic Aniline
This protocol employs a catalyst to facilitate the protection of less reactive aromatic amines.[19]
-
Setup: To a round-bottom flask, add the aniline (1.0 eq), (Boc)₂O (1.5 eq), and anhydrous tetrahydrofuran (THF) (approx. 0.2 M).
-
Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to 40 °C overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.
-
Purification: Wash the organic solution with 1 M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. carlroth.com [carlroth.com]
- 13. aksci.com [aksci.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of Polar Amine Compound Purification
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of polar amine compounds. As researchers, scientists, and drug development professionals, you are likely familiar with the difficulties these compounds present, from poor chromatographic peak shape to low recovery. This guide is designed to provide you with in-depth, field-proven insights and practical, step-by-step troubleshooting protocols to enhance the efficiency and success of your purification workflows.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when purifying polar amines.
Q1: Why do my polar amine compounds consistently show poor peak shape, especially tailing, in reversed-phase HPLC?
A: Peak tailing is a frequent issue when analyzing basic compounds like polar amines on traditional silica-based reversed-phase columns.[1][2] The primary cause is secondary ionic interactions between the basic amine functional groups and acidic silanol groups present on the silica surface of the stationary phase.[1][3] These interactions lead to multiple retention mechanisms, causing the analyte to elute slowly and asymmetrically.[1][2]
Q2: What is the quickest way to improve the peak shape of my polar amine compound?
A: The most immediate strategy is to modify your mobile phase. Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-0.5%, can effectively mask the active silanol sites on the stationary phase, thereby reducing secondary interactions and improving peak symmetry.[4] Alternatively, adjusting the mobile phase pH to a lower value (e.g., pH 2.5-4) can protonate the amine, which can also lead to improved peak shape, especially when using a highly deactivated, end-capped column.[4]
Q3: My polar amine is not retained on a C18 column and elutes in the void volume. What are my options?
A: This is a common problem for highly polar compounds in reversed-phase chromatography.[4] Here are a few effective strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high organic content, which is ideal for retaining and separating very polar compounds.[5][6][7]
-
Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms that can significantly enhance the retention of polar and charged molecules.[8][9][10]
-
Ion-Pair Chromatography: Introducing an ion-pairing reagent into the mobile phase can form a neutral complex with your ionized amine, increasing its hydrophobicity and thus its retention on a reversed-phase column.[11]
Q4: Are there alternatives to HPLC for purifying polar amines?
A: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative. SFC uses supercritical CO2 as the primary mobile phase, which, when mixed with a polar co-solvent, can effectively separate polar compounds.[12][] It is often faster and uses less organic solvent than HPLC.[12][] For charged amines, Ion-Exchange Chromatography (IEX) is another powerful technique that separates molecules based on their net charge.[14][15][16]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific purification challenges.
Issue 1: Persistent Peak Tailing in HPLC Despite Mobile Phase Modification
If you've tried adjusting the pH and adding mobile phase modifiers with limited success, consider the following systematic approach.
Causality Analysis:
Persistent peak tailing, even with mobile phase additives, can stem from several factors beyond simple silanol interactions. These can include interactions with trace metal contaminants within the silica matrix of the column or issues with the physical integrity of the column itself.[17][18]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for persistent HPLC peak tailing.
Step-by-Step Protocol:
-
Diagnose the Problem Type: Inject a neutral, polar compound. If it exhibits good peak shape, the issue is likely chemical in nature (specific to your amine). If the neutral compound also tails, a physical problem with your HPLC system or column is probable.[17]
-
Address Physical Issues:
-
Address Chemical Issues:
-
Switch to a Highly Deactivated Column: Modern columns with extensive end-capping or alternative base materials (e.g., hybrid silica) have fewer accessible silanol groups.
-
Employ an Embedded Polar Group (EPG) Column: These columns offer alternative selectivity and can improve peak shape for basic compounds.
-
Consider a Non-Silica-Based Column: Polymer-based or graphitic carbon columns can be excellent choices for amines as they lack silanol groups.
-
Issue 2: Low Recovery of Polar Amines During Purification
Low recovery can be due to irreversible adsorption onto the stationary phase or degradation of the compound.
Causality Analysis:
The strong interaction between basic amines and acidic silica can be so significant that it leads to irreversible binding, especially with very polar amines.[19] Additionally, the acidic nature of silica can cause the degradation of sensitive compounds.[20]
Strategies for Improving Recovery
| Strategy | Mechanism of Action | Recommended Application |
| Deactivate Silica Gel | Neutralize acidic silanol sites by pre-flushing the column with a solvent containing a base (e.g., 1-2% triethylamine).[4] | For flash chromatography when using standard silica gel. |
| Use an Alternative Stationary Phase | Avoid the acidic nature of silica by using alumina (basic or neutral), or amine-functionalized silica.[4][19][21] | Flash and preparative chromatography for sensitive or strongly basic amines. |
| Employ Reversed-Phase at High pH | At a high pH, the amine is neutral, and interactions with deprotonated silanols are minimized. Requires a pH-stable column. | For HPLC purification of amines that are stable at high pH. |
| Utilize HILIC | The high organic mobile phase in HILIC can reduce the solubility of the compound in the mobile phase, leading to better partitioning onto the stationary phase and improved recovery.[6] | For highly polar amines that are poorly retained in reversed-phase. |
Protocol for Deactivating a Silica Gel Column for Flash Chromatography:
-
Dry pack your column with silica gel.
-
Prepare a deactivating solution consisting of your initial, least polar eluent (e.g., hexane/ethyl acetate mixture) with 1-2% triethylamine.
-
Flush the column with 2-3 column volumes of the deactivating solution.
-
Equilibrate the column with 2-3 column volumes of your initial eluent (without the added base) before loading your sample.[4]
Issue 3: Difficulty in Separating Structurally Similar Polar Amines
Achieving selectivity between closely related polar amines requires a careful selection of the chromatographic mode and optimization of the separation conditions.
Causality Analysis:
When compounds have very similar polarities and structures, a single separation mechanism (like hydrophobicity in reversed-phase) may not be sufficient to resolve them. Employing multiple interaction mechanisms can enhance selectivity.
Method Selection Workflow
Caption: Decision workflow for selecting a separation technique.
Experimental Protocols:
Starting Protocol for HILIC:
-
Column Selection: Begin with an amide or bare silica column.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Gradient Elution:
-
Initial Conditions: 95% B for 2 minutes.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Wash: 50% B for 5 minutes.
-
Re-equilibrate: 95% B for 5-10 minutes.
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune selectivity.
Starting Protocol for Mixed-Mode Chromatography (Cation-Exchange/Reversed-Phase):
-
Column Selection: Choose a mixed-mode column with both C18 and cation-exchange functionalities.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Gradient Elution:
-
Initial Conditions: 5% B for 2 minutes.
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Optimization: The retention can be manipulated by altering both the organic content (affecting hydrophobic interactions) and the buffer concentration/pH (affecting ion-exchange interactions).[8][22]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 14. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 18. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 19. biotage.com [biotage.com]
- 20. Purification [chem.rochester.edu]
- 21. biotage.com [biotage.com]
- 22. helixchrom.com [helixchrom.com]
preventing byproduct formation in the reduction of lactams
A Guide to Preventing Byproduct Formation and Maximizing Yield
Welcome to our dedicated technical support center for the reduction of lactams to their corresponding cyclic amines. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the underlying chemical principles that govern these transformations. Our goal is to empower you, our fellow researchers, to troubleshoot effectively and achieve clean, high-yielding reactions. This guide is structured to address the most common challenges encountered in the lab, offering field-proven insights and validated solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be facing during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Q1: My reaction is incomplete. How can I drive the reduction to completion?
Probable Causes:
-
Insufficient Reducing Agent: Lactam reductions, especially with reagents like Lithium Aluminum Hydride (LiAlH₄), can consume more than the theoretically calculated amount of hydride due to the formation of stable intermediates and potential side reactions with trace amounts of water.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion within a standard timeframe.
-
Poor Reagent Quality: LiAlH₄ and other metal hydrides can degrade upon exposure to atmospheric moisture, reducing their activity.
Solutions & Protocols:
-
Increase Stoichiometry of Reducing Agent:
-
Rationale: Providing an excess of the hydride ensures that there are enough reactive species to reduce the lactam and any intermediates completely.
-
Protocol: Incrementally increase the equivalents of LiAlH₄ from a typical 1.5-2.0 eq. up to 3.0 eq. Monitor the reaction by TLC or LC-MS to find the optimal amount for your specific substrate.
-
-
Elevate the Reaction Temperature:
-
Rationale: Increasing the thermal energy of the system can overcome the activation barrier for the reduction of stubborn lactams or intermediates.
-
Protocol: If your reaction is sluggish at room temperature, consider refluxing in an appropriate solvent like tetrahydrofuran (THF). For a typical LiAlH₄ reduction, refluxing in THF (approx. 66°C) for several hours is a common strategy to ensure complete conversion.[1]
-
-
Verify Reagent Activity:
-
Rationale: Using a fresh, properly stored batch of the reducing agent is critical for reproducibility and success.
-
Protocol: Always use freshly opened containers of LiAlH₄ or other hydrides. If you suspect your reagent has degraded, it is best to procure a new batch. Store all hydride reagents under an inert atmosphere and away from moisture.
-
Q2: I'm observing a significant amount of an amino alcohol byproduct. How can I prevent this over-reduction?
Probable Cause:
Over-reduction to an amino alcohol occurs when the C-N bond of the lactam is cleaved during the reduction process. This is particularly common with powerful, non-selective reducing agents like LiAlH₄, which can attack the intermediate hemiaminal ether before it fully collapses to the iminium ion, leading to ring opening.[2][3]
dot graphviz { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Competing pathways in lactam reduction leading to the desired amine or the over-reduced amino alcohol byproduct.
Solutions & Protocols:
-
Low-Temperature Reduction:
-
Rationale: At lower temperatures (e.g., 0°C to -78°C), the reaction rate is slower, which can favor the desired pathway of iminium ion formation over the ring-opening side reaction.[1]
-
Low-Temperature LiAlH₄ Reduction Protocol:
-
Dissolve the lactam in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add a solution of LiAlH₄ in THF dropwise via a syringe or an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0°C and monitor its progress by TLC. If the reaction is slow, allow it to warm to room temperature gradually.
-
-
-
Inverse Addition of the Reducing Agent:
-
Rationale: Adding the lactam solution to the LiAlH₄ suspension (inverse addition) ensures that the reducing agent is always in excess. This can favor the complete reduction of the initially formed intermediate to the iminium ion before it has a chance to undergo ring opening.[4]
-
Inverse Addition Protocol:
-
Prepare a suspension of LiAlH₄ in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
In a separate flask, dissolve the lactam in anhydrous THF.
-
Slowly add the lactam solution dropwise to the stirred LiAlH₄ suspension at 0°C or room temperature.
-
Monitor the reaction to completion by TLC.
-
-
-
Switch to a Milder or More Selective Reducing Agent:
-
Rationale: Reagents like 9-Borabicyclo[3.3.1]nonane (9-BBN) are known to reduce lactams to cyclic amines without the formation of ring-opened byproducts.[5][6] They offer excellent chemoselectivity and are a great alternative when LiAlH₄ proves problematic.
-
9-BBN Reduction Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve the tertiary lactam in anhydrous THF.
-
Add 2.2 to 2.5 equivalents of 9-BBN as a solid or a THF solution.
-
Heat the mixture to reflux (approx. 65°C) and stir for the required time (typically several hours), monitoring by FTIR or NMR.[5]
-
For work-up, cool the reaction and add ethanolamine to precipitate the 9-BBN byproducts, which can then be filtered off.[5]
-
-
Q3: My reaction is producing polymeric byproducts, especially with ε-caprolactam. What is causing this and how can I stop it?
Probable Cause:
Polymerization during lactam reduction is often a form of anionic ring-opening polymerization (AROP).[7] The strong base (hydride) can deprotonate the lactam, creating a lactamate anion. This anion can then act as an initiator, attacking another lactam molecule and propagating the polymerization process. This is particularly prevalent with strained lactam rings like ε-caprolactam.
Solutions & Protocols:
-
Maintain Low Temperatures:
-
Rationale: Polymerization is often kinetically disfavored at lower temperatures. By keeping the reaction cold, you can promote the desired reduction pathway over the polymerization initiation.
-
Protocol: Conduct the LiAlH₄ reduction at 0°C or even lower temperatures (-20°C to -40°C) if your equipment allows. Add the reducing agent very slowly to prevent localized heating.
-
-
Use a Non-Basic Reducing Agent:
-
Rationale: Switching to a reducing agent that is less basic than LiAlH₄ can prevent the initial deprotonation step that leads to polymerization. Borane complexes are an excellent choice.
-
Borane-THF Reduction Protocol:
-
Dissolve the lactam in anhydrous THF under an inert atmosphere.
-
Slowly add a solution of borane-THF complex (BH₃·THF) at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux to ensure complete reduction.
-
The work-up typically involves careful quenching with methanol followed by an acidic workup (e.g., with HCl) to hydrolyze the borane-amine complexes.
-
-
Q4: I need to reduce a lactam in the presence of an ester. My current method reduces both. How can I achieve chemoselectivity?
Probable Cause:
Powerful reducing agents like LiAlH₄ are generally not chemoselective and will reduce most carbonyl-containing functional groups, including esters, carboxylic acids, and lactams.[2][8]
Solution & Protocol:
-
Utilize a Chemoselective Borane Reagent:
-
Rationale: 9-BBN is highly effective for the reduction of tertiary lactams and shows excellent tolerance for other functional groups, most notably esters.[5] This makes it the reagent of choice for such selective transformations.
-
Chemoselective 9-BBN Reduction Protocol:
-
Follow the "9-BBN Reduction Protocol" outlined in Q2. The ester group will remain intact under these conditions.
-
Ensure the lactam is tertiary (N-substituted), as 9-BBN is most effective for this class of substrates.
-
-
| Reducing Agent | Selectivity vs. Esters | Common Byproducts | Typical Conditions |
| LiAlH₄ | Poor (reduces both) | Amino alcohols, polymers | THF, 0°C to reflux |
| BH₃·THF | Good (reduces lactams faster) | Borane-amine complexes | THF, 0°C to reflux |
| 9-BBN | Excellent (does not reduce esters) | None typically observed | Refluxing THF |
| DIBAL-H | Moderate (can reduce esters to aldehydes or alcohols) | Partially reduced lactams (hemiaminals) | Toluene, -78°C to RT |
Frequently Asked Questions (FAQs)
Q: What is the purpose of the "Fieser work-up" and how do I perform it?
A: The Fieser work-up is a procedure designed to quench a LiAlH₄ reaction and precipitate the aluminum salts in a granular, easily filterable form, which avoids the formation of gelatinous emulsions that can make product isolation difficult.[8]
-
Fieser Work-up Protocol:
-
After the reaction is complete, cool the reaction vessel in an ice bath.
-
For a reaction that used 'x' grams of LiAlH₄, add the following reagents sequentially and dropwise with vigorous stirring:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH solution
-
'3x' mL of water
-
-
A granular white precipitate should form. Stir the resulting slurry at room temperature for at least 15-30 minutes.
-
The solids can be removed by filtration, and the filter cake should be washed thoroughly with an organic solvent (e.g., THF or ethyl acetate) to recover all the product.
-
Q: Can I use Sodium Borohydride (NaBH₄) to reduce a lactam?
A: Generally, NaBH₄ is not a strong enough reducing agent to reduce amides or lactams on its own.[2] However, its reactivity can be enhanced by using additives. For instance, NaBH₄ in the presence of trifluoroacetic acid has been used for lactam reductions.[9] Another approach involves activating the lactam with an agent like triflic anhydride (Tf₂O) before adding NaBH₄. These methods, however, are often less straightforward than using a more potent reagent like LiAlH₄ or a selective one like 9-BBN.
Q: How can I monitor the progress of my lactam reduction?
A: The best method depends on your substrate and product.
-
Thin-Layer Chromatography (TLC): This is the most common method. The product (cyclic amine) is typically more polar than the starting lactam, so it will have a lower Rf value. Staining with potassium permanganate (KMnO₄) is often effective for visualizing amines.
-
Infrared (IR) Spectroscopy: You can monitor the disappearance of the lactam carbonyl (C=O) stretch, which typically appears around 1650-1690 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction (after quenching) and running a quick ¹H NMR can show the disappearance of the lactam α-protons and the appearance of the new methylene protons adjacent to the nitrogen in the product.
dot graphviz { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: A general troubleshooting workflow for lactam reduction experiments.
References
- 1. davuniversity.org [davuniversity.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
strategies to improve the stereoselectivity of hexahydrocyclopenta[C]pyrrole synthesis
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures. Here, we address the nuanced challenges of controlling stereochemistry in the synthesis of the hexahydrocyclopenta[c]pyrrole scaffold, a key structural motif in many pharmacologically active compounds.
This resource provides direct answers to common experimental issues, explains the causality behind optimization strategies, and offers validated protocols to enhance the stereoselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges in achieving high stereoselectivity for the hexahydrocyclopenta[c]pyrrole core?
The core challenge lies in controlling the relative and absolute stereochemistry of multiple stereocenters created during the formation of the bicyclic system. The hexahydrocyclopenta[c]pyrrole skeleton typically possesses at least three contiguous stereocenters. The primary hurdles include:
-
Diastereoselectivity: Controlling the facial selectivity during the key ring-forming step, which is often a cycloaddition or cyclization reaction. This determines the relative orientation (cis/trans) of substituents.
-
Enantioselectivity: For the synthesis of a single enantiomer, controlling which of the two possible enantiomeric pathways is favored. This requires the introduction of a chiral influence, such as a chiral catalyst, auxiliary, or reagent.
-
Reaction Pathway Control: Many synthetic routes, particularly multicomponent reactions, can lead to multiple regioisomers and stereoisomers.[1] Ensuring the reaction proceeds through the desired stereochemical pathway is critical.
Q2: What are the most common strategies for synthesizing this scaffold stereoselectively?
The construction of the pyrrolidine ring is the linchpin of the synthesis. The most prevalent and effective strategies involve:
-
[3+2] Cycloaddition Reactions: This is one of the most powerful methods, where an azomethine ylide (a three-atom component) reacts with a dipolarophile (a two-atom component) to form the five-membered pyrrolidine ring.[2][3][4] Stereocontrol is achieved by embedding chiral information in the ylide, the dipolarophile, or by using a chiral catalyst.
-
Catalytic Hydrogenation: The diastereoselective reduction of a substituted pyrrole precursor can install up to four new stereocenters with high control.[5] The initial stereocenter formed often directs the subsequent reductions.
-
Intramolecular Cyclization: Methods like intramolecular hydroamination or carboamination can form the bicyclic system from a suitably functionalized acyclic or monocyclic precursor.[6][7] Stereocontrol is dictated by the geometry of the cyclization transition state.
-
Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, have emerged as powerful tools for enantioselective pyrrolidine synthesis.[8][9] They operate by activating substrates through various non-covalent interactions.[9]
Troubleshooting Guide: Improving Low Stereoselectivity
This section addresses specific experimental failures and provides a logical workflow for optimization.
Problem: My [3+2] cycloaddition reaction results in a low diastereomeric ratio (d.r. ≈ 1:1). How can I improve it?
A low diastereomeric ratio indicates that the energy difference between the transition states leading to the two diastereomers is negligible under your current conditions. The goal is to amplify this energy difference.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Detailed Troubleshooting Steps:
-
Lower the Reaction Temperature: This is often the most effective initial step. Reducing the temperature (e.g., from room temperature to 0 °C or -78 °C) can significantly enhance selectivity by making the reaction more sensitive to small differences in activation energies between the diastereomeric transition states.[10]
-
Causality: According to the Eyring equation, the ratio of products is exponentially dependent on the difference in Gibbs free energy of activation (ΔΔG‡) and inversely dependent on temperature. Lowering T amplifies the effect of a given ΔΔG‡.
-
-
Change the Solvent System: The polarity and coordinating ability of the solvent can influence the geometry and stability of the transition state.
-
Causality: Non-polar solvents may favor more compact, sterically driven transition states, while polar solvents can stabilize charged intermediates or transition states with large dipole moments. For instance, in some 1,3-borylamination reactions, non-polar aromatic solvents like xylene were found to give higher yields without compromising stereoselectivity, whereas polar solvents like DMF were ineffective.[11]
-
-
Modify the Reagent/Catalyst:
-
Lewis Acids: If using a Lewis acid, screen alternatives. A bulkier Lewis acid can increase steric hindrance and enhance facial discrimination. Conversely, in some cases, a different metal can alter the entire stereochemical outcome.[2]
-
Brønsted Acids: Acid additives can promote the reaction and may alter regioselectivity or diastereoselectivity.[3] For example, benzoic acid (BzOH) was found to be an effective promoter in certain three-component [3+2] cycloadditions.[3]
-
Catalyst Loading: Varying the catalyst loading can sometimes impact selectivity, especially if catalyst aggregation or decomposition pathways are operative.
-
-
Modify the Substrate:
-
Protecting Groups: The steric bulk of protecting groups (e.g., on the pyrrolidine nitrogen) can have a profound impact. Changing from a Boc group to a bulkier or more rigid group can alter the conformational preferences of the substrate, thereby blocking one face from attack.[10]
-
Chiral Auxiliaries: If you are not already using one, introducing a chiral auxiliary is a powerful strategy. These are chiral molecules temporarily attached to the substrate to direct the stereochemistry of a reaction.[12] For pyrrolidine synthesis, N-tert-butanesulfinyl groups are exceptionally effective, as the sulfinyl group directs nucleophilic additions with high diastereoselectivity.[2][4]
-
Detailed Protocols & Data
Protocol: Diastereoselective [3+2] Cycloaddition Using an N-tert-Butanesulfinyl Auxiliary
This protocol describes the synthesis of a densely substituted pyrrolidine, a common precursor for the hexahydrocyclopenta[c]pyrrole core, using a chiral N-tert-butanesulfinyl group to control diastereoselectivity. The N-tert-butanesulfinyl group acts as a powerful chiral director and an electron-withdrawing group.[2][4]
Reaction Scheme: (Chiral N-tert-butanesulfinylazadiene + Azomethine Ylide Precursor) --[Ag₂CO₃]--> Diastereomerically Enriched Pyrrolidine
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral N-tert-butanesulfinylazadiene (1.0 eq) and the azomethine ylide precursor (e.g., an iminoester, 1.2 eq) in a suitable anhydrous solvent (e.g., Toluene or CH₂Cl₂).
-
Catalyst Addition: To the stirred solution, add the catalyst, such as silver carbonate (Ag₂CO₃, 0.1 eq). The use of Ag₂CO₃ has been shown to yield high regio- and diastereoselectivities in these cycloadditions.[2][4]
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (start at room temperature, but consider cooling to 0 °C or below for higher selectivity) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, rinsing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy (by integration of well-resolved signals) or chiral HPLC analysis. The absolute configuration is typically confirmed by X-ray crystallography or by correlation to known compounds.
Data Table: Comparison of Catalytic Systems
The choice of catalyst is critical for achieving high stereoselectivity. Below is a summary of representative data from the literature for related pyrrolidine syntheses.
| Entry | Reaction Type | Catalyst/Auxiliary | Key Condition | Yield (%) | Selectivity (d.r. or e.e.) | Reference |
| 1 | [3+2] Cycloaddition | Ag₂CO₃ / N-tert-butanesulfinyl | Toluene, RT | 60-85 | >95:5 d.r. | [2][4] |
| 2 | [6+2] Cycloaddition | Chiral Phosphoric Acid | CH₂Cl₂, 40 °C | 70-90 | >20:1 d.r., >95% e.e. | [13] |
| 3 | [3+2] Cycloaddition | BzOH (additive) | EtOH, MW 125 °C | 67 | 6:1 d.r. | [3] |
| 4 | Carboamination | Pd₂(dba)₃ / Xphos | Dioxane, 120 °C | 75-90 | High d.r. | [7] |
Note: Data is illustrative and highly dependent on the specific substrates used.
Mechanistic Visualization
Understanding the reaction mechanism and the source of stereocontrol is paramount for rational optimization.
Stereocontrol via a Chiral Auxiliary
A chiral auxiliary functions by creating a sterically and/or electronically biased environment, forcing an incoming reagent to attack from a specific face of the molecule.
Caption: A chiral auxiliary (R*) sterically blocks one face of the substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. | Semantic Scholar [semanticscholar.org]
- 6. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 7. cn.aminer.org [cn.aminer.org]
- 8. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent approaches in the organocatalytic synthesis of pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
resolving impurities in 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole preparations
Technical Support Center: Resolving Impurities in the Preparation of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole
For Research Use Only
Authored by: A Senior Application Scientist
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of this compound. As a key building block in the development of novel therapeutics, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding impurity resolution during its preparation.
Overview of the Synthesis
The preparation of this compound, a bicyclic proline analogue, typically involves a multi-step synthesis. A common strategy is the [1]reduction of a cyclopentimide precursor, which can be achieved using various reducing agents. The subsequent introducti[2]on of the hydroxymethyl group and Boc protection are critical steps where impurities can arise. The conformational rigidity of this bicyclic structure is a key feature for its application in drug design.
Frequently Aske[1][3]d Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My final product shows multiple spots on TLC and broad peaks in HPLC analysis. What are the likely impurities?
A1: Potential Impurities and Their Sources
Multiple signals in your analytical data often point to a mixture of diastereomers, unreacted starting materials, or byproducts from side reactions.
-
Diastereomers: The fused ring system of hexahydrocyclopenta[c]pyrrole can exist in different stereoisomeric forms. The relative stereochemistry of the hydroxymethyl group and the bridgehead hydrogens can lead to the formation of diastereomers. Their formation is often influenced by the choice of reducing agent and reaction conditions during the cyclization or reduction steps.
-
Unreacted Starting Materials: Incomplete reduction of the cyclopentimide precursor or incomplete Boc-protection can lead to residual starting materials in your final product.
-
Over-reduction Products: If a strong reducing agent like Lithium Aluminum Hydride (LiAlH4) is used, over-reduction of the hydroxymethyl group to a methyl group can occur, although this is less common under controlled conditions.
-
Byproducts from Boc-protection: The use of Di-tert-butyl dicarbonate (Boc)2O can sometimes lead to the formation of tert-butylated byproducts, especially if the reaction is not clean.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and resolving impurities.
Q2: How can I control the stereoselectivity of the reaction to minimize diastereomeric impurities?
A2: Strategies for Stereocontrol
Controlling the stereochemical outcome is a common challenge in the synthesis of fused-ring systems.
-
Choice of Reducing Agent: The choice of reducing agent for the cyclopentimide precursor can significantly influence the stereoselectivity. Boron-based reducing agents, sometimes used in the presence of a Lewis acid, can offer better stereocontrol compared to harsher hydrides.
-
Catalytic Hydrogena[2]tion: If a double bond is present in a precursor, catalytic hydrogenation can be a highly stereoselective method for reduction. The choice of catalyst (e.g., Pd, Pt, Rh) and support can direct the approach of hydrogen from the less hindered face of the molecule.
-
Substrate Control: The inherent stereochemistry of your starting material can direct the stereochemical outcome of subsequent reactions. Utilizing a chiral starting material is a common strategy to produce enantiopure products.
Recommended Starting P[3]oints for Optimization:
| Parameter | Condition 1 | Condition 2 | Rationale |
| Reducing Agent | NaBH4 | LiBH4 or NaBH4/Lewis Acid | LiBH4 can exhibit different selectivity. Lewis acids can coordinate with the substrate, influencing the direction of hydride attack. |
| Solvent | Methano[2]l | THF, Toluene | Solvent can affect the solubility and conformation of the substrate and the reactivity of the reducing agent. |
| Temperature | 0 °[2]C to rt | -78 °C to 0 °C | Lower temperatures often enhance stereoselectivity by favoring the kinetically controlled product. |
Q3: I'm having trouble with the Boc-protection step. The reaction is sluggish and gives a low yield. What can I do?
A3: Optimizing the Boc-Protection Step
The N-Boc protection is generally a robust reaction, but issues can arise.
-
Base Selection: The choice of base is crucial. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is dry and of high quality.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Ensure the solvent is anhydrous.
-
Reaction Temperature: While often performed at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the reaction rate for sterically hindered amines.
-
Reagent Quality: Ensure your (Boc)2O is of high purity and has not degraded.
Step-by-Step Protocol for Boc-Protection:
-
Dissolve the amine starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.2 to 1.5 equivalents).
-
Add a solution of (Boc)2O (1.1 to 1.3 equivalents) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a mild aqueous acid (e.g., saturated NH4Cl solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
Q4: What are the best methods for purifying the final product and removing closely related impurities?
A4: Purification Strategies
The choice of purification method depends on the nature of the impurities.
-
Flash Column Chromatography: This is the most common method for removing most impurities. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Preparative HPLC: For separating diastereomers or other closely related impurities that are difficult to resolve by flash chromatography, preparative HPLC is a powerful tool. Chiral stationary phases []can be used for the separation of enantiomers if a racemic synthesis was performed.
-
Recrystallization: If the final product is a solid, recrystallization can be a highly effective method for purification, often yielding material of very high purity.
Analytical Techniques for Impurity Profiling:
A thorough analysis is crucial for identifying and quantifying impurities.
-
High-Performance L[]iquid Chromatography (HPLC): The primary tool for assessing purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for impurity identification.
-
Nuclear Magnetic Re[]sonance (NMR) Spectroscopy (1H and 13C): Essential for structural elucidation of the final product and any isolated impurities.
Impurity Format[4]ion Mechanisms
Understanding how impurities are formed is key to preventing them.
Caption: Potential impurity formation pathways during synthesis.
References
Knorr Pyrrole Synthesis: A Technical Troubleshooting Guide for Researchers
From the Senior Application Scientist's Desk: The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Ludwig Knorr in 1884, remains a powerful tool for the construction of substituted pyrroles—scaffolds of immense importance in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This reaction, which involves the condensation of an α-amino-ketone with a β-dicarbonyl compound, is valued for its ability to generate structurally diverse pyrroles from readily available starting materials.[1][2]
However, like any classical named reaction, the Knorr synthesis is not without its nuances. Success hinges on a deep understanding of the reaction mechanism and the factors that can influence its outcome. This guide is designed to serve as a comprehensive technical support center for researchers, scientists, and drug development professionals. Here, we will address common challenges encountered during the Knorr pyrrole synthesis in a practical, question-and-answer format, providing not just solutions, but also the underlying chemical rationale to empower your experimental design and troubleshooting efforts.
Understanding the Knorr Pyrrole Synthesis: A Mechanistic Overview
The Knorr pyrrole synthesis proceeds through a series of well-defined steps, beginning with the in situ generation of an α-amino-ketone. This intermediate is highly reactive and prone to self-condensation, making its controlled formation crucial for the success of the reaction.[2][4]
The key steps of the mechanism are as follows:
-
In Situ Formation of the α-Amino-ketone: The synthesis typically starts with the nitrosation of a β-ketoester to form an α-oximino-β-ketoester. This is followed by the reduction of the oxime group to an amine using a reducing agent, most commonly zinc dust in acetic acid.[2]
-
Condensation and Enamine Formation: The newly formed α-amino-ketone then condenses with a β-dicarbonyl compound. This step involves the formation of an enamine intermediate.[1]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by the elimination of a molecule of water to form the aromatic pyrrole ring.[1]
Caption: The reaction mechanism of the Knorr pyrrole synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the Knorr pyrrole synthesis, offering insights into their causes and providing actionable solutions.
Low or No Product Yield
Q1: My Knorr pyrrole synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
A1: Low yields in a Knorr synthesis can be attributed to several factors, ranging from the quality of your reagents to suboptimal reaction conditions. Here's a systematic approach to troubleshooting this issue:
-
Inefficient Generation of the α-Amino-ketone: The in situ formation of the α-amino-ketone is a critical step.
-
Zinc Activation: The zinc dust used for the reduction of the oxime may be passivated by a layer of zinc oxide. Activating the zinc dust just before use can significantly improve the reduction efficiency.
-
Protocol for Zinc Activation:
-
Self-Condensation of the α-Amino-ketone: The α-amino-ketone is prone to self-condensation, forming pyrazines.[4] To minimize this side reaction, ensure that the β-dicarbonyl compound is present in the reaction mixture to trap the α-amino-ketone as it is formed.
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: The Knorr synthesis is often exothermic.[2] Maintaining the recommended temperature range is crucial. Overheating can lead to the decomposition of starting materials and the formation of tarry byproducts. Conversely, a temperature that is too low can result in a sluggish or incomplete reaction.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can result in product degradation.
-
-
Purity of Starting Materials:
-
Ensure that your β-ketoester and β-dicarbonyl compounds are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.
-
Use freshly distilled or purified solvents to avoid introducing water or other reactive impurities.
-
-
Steric and Electronic Effects:
-
Steric Hindrance: Bulky substituents on either the α-amino-ketone or the β-dicarbonyl compound can sterically hinder the condensation and cyclization steps, leading to lower yields.[7][8]
-
Electronic Effects: The electronic nature of the substituents can also influence the reactivity of the starting materials. Electron-withdrawing groups on the β-dicarbonyl compound can increase the acidity of the methylene protons, facilitating enamine formation. Conversely, electron-donating groups may slow down the reaction.[7]
-
Formation of Side Products
Q2: I am observing significant side product formation in my Knorr synthesis. How can I identify and minimize these impurities?
A2: The formation of side products is a common challenge in the Knorr synthesis. The most frequently observed byproducts are furans, pyrazines, and polymeric materials.
-
Furan Formation:
-
Cause: Under strongly acidic conditions, the β-dicarbonyl compound can undergo self-condensation and cyclization to form a furan byproduct.
-
Solution: While the Knorr synthesis is typically carried out in acetic acid, using an excessively strong acid or a high concentration of acid can promote furan formation. Ensure that the acidity of the reaction medium is controlled.
-
-
Pyrazine Formation:
-
Cause: As mentioned earlier, the highly reactive α-amino-ketone intermediate can undergo self-condensation to form a stable six-membered pyrazine ring.[4]
-
Solution: The key to preventing pyrazine formation is to ensure that the α-amino-ketone reacts with the β-dicarbonyl compound as soon as it is formed. This can be achieved by adding the reducing agent (zinc dust) portion-wise to a mixture of the α-oximino-β-ketoester and the β-dicarbonyl compound.
-
-
Tarry, Polymeric Byproducts:
-
Cause: The formation of a dark, tarry substance is often an indication of polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.
-
Solution:
-
Carefully control the reaction temperature, using an ice bath if necessary, especially during the initial exothermic stages.[2]
-
Avoid using overly concentrated acids.
-
Ensure that the reaction is not heated for an unnecessarily long period.
-
-
Caption: A troubleshooting workflow for the Knorr pyrrole synthesis.
Purification Challenges
Q3: I am having difficulty purifying my crude pyrrole product. What are the recommended purification methods?
A3: The purification of pyrroles can be challenging due to their potential instability and the presence of closely related impurities. Here are some effective purification strategies:
-
Crystallization: If the pyrrole product is a solid, recrystallization is often the most effective method for purification.
-
Solvent Selection: Common solvents for the recrystallization of pyrroles include ethanol, methanol, or mixtures of these with water.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals. If the product is highly colored, you can use a small amount of activated carbon to decolorize the solution before crystallization.
-
-
Column Chromatography: For non-crystalline products or for the separation of closely related isomers, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used as the eluent. The polarity of the eluent should be optimized by TLC to achieve good separation.
-
-
Acid-Base Extraction: If your crude product contains basic impurities, such as unreacted amines or pyrazines, an acid-base extraction can be an effective purification step.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic impurities, causing them to move into the aqueous layer. The organic layer, containing the less basic pyrrole, can then be separated, dried, and concentrated.
-
-
Distillation: For liquid pyrroles with a sufficiently low boiling point, distillation under reduced pressure can be an effective purification method. However, be aware that some pyrroles are thermally unstable and may decompose upon heating.
Frequently Asked Questions (FAQs)
Q4: What are the expected yields for a Knorr pyrrole synthesis?
A4: The yields of the Knorr pyrrole synthesis can vary widely depending on the specific substrates used, the reaction conditions, and the efficiency of the purification process. Generally, yields can range from moderate to good. For example, the reaction of N,N-dialkyl 2-oximinoacetoacetamides with 3-substituted-2,4-pentanediones can give pyrroles in yields of around 45%.[2] With careful optimization, yields can be significantly higher.
Q5: Are there any modern modifications to the Knorr synthesis that can improve yields and simplify the procedure?
A5: Yes, several modern variations of the Knorr synthesis have been developed to address some of the limitations of the classical method. These include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.
-
Use of Lewis Acid Catalysts: In place of Brønsted acids like acetic acid, Lewis acids can be used to catalyze the reaction, sometimes under milder conditions.[1]
-
Organocatalysis: The use of small organic molecules as catalysts is a growing area of research and has been applied to pyrrole synthesis to promote greener and more efficient reactions.[1]
Q6: How do I monitor the progress of my Knorr pyrrole synthesis?
A6: The most convenient method for monitoring the progress of a Knorr pyrrole synthesis is Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at regular intervals and spotting them on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to product degradation.
Experimental Protocols
General Procedure for the Knorr Pyrrole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Nitrosation of the β-Ketoester:
-
Dissolve the β-ketoester (1 equivalent) in glacial acetic acid in a flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water to the cooled mixture while maintaining the temperature below 10 °C.
-
Stir the mixture for the recommended time until the formation of the α-oximino-β-ketoester is complete (monitor by TLC).
-
-
Reduction and Condensation:
-
To the solution of the α-oximino-β-ketoester, add the β-dicarbonyl compound (1 equivalent).
-
Add activated zinc dust (2-3 equivalents) portion-wise to the stirred mixture, ensuring the temperature does not rise uncontrollably.
-
After the addition is complete, continue stirring at room temperature or with gentle heating as required for your specific reaction (monitor by TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the crude product with water to remove any inorganic salts.
-
Purify the crude product by recrystallization or column chromatography as described in the purification section.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10 °C for nitrosation; Room temperature to gentle reflux for condensation | Nitrosation is exothermic and low temperature minimizes side reactions. Condensation temperature depends on substrate reactivity. |
| Reducing Agent | Activated Zinc Dust (2-3 equivalents) | Provides a large surface area for efficient reduction of the oxime. |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a catalyst. |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for real-time tracking of the reaction progress to determine the optimal endpoint. |
Table 1: Key Parameters for the Knorr Pyrrole Synthesis
Conclusion
The Knorr pyrrole synthesis is a robust and versatile method for the synthesis of a wide range of substituted pyrroles. By understanding the underlying mechanism and being aware of the common pitfalls, researchers can effectively troubleshoot their experiments and achieve high yields of their desired products. This guide provides a foundation for tackling the challenges of the Knorr synthesis, but as with any chemical reaction, careful observation, meticulous technique, and a systematic approach to optimization are the keys to success.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Predictive and Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel molecular scaffolds is a cornerstone of successful research. The bicyclic system of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole represents a valuable building block, combining the conformational constraints of a fused ring system with the synthetic versatility of a protected amine and a primary alcohol. This guide provides an in-depth, predictive, and comparative analysis of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. While direct experimental data for this specific compound is not widely available in the public domain, we can construct a reliable spectral profile by dissecting the molecule into its constituent parts and comparing them to well-characterized analogs.
The Logic of Spectral Prediction: A Sum of its Parts
The chemical environment of each proton and carbon atom in a molecule dictates its NMR chemical shift. For a complex structure like this compound, we can predict its NMR spectrum by analyzing the characteristic signals of three key structural motifs: the N-Boc-pyrrolidine ring, the substituted cyclopentane ring, and the hydroxymethyl group. The fusion of the pyrrolidine and cyclopentane rings introduces stereochemical complexities that will be addressed through comparison with related systems.
Predicted ¹H NMR Spectral Characteristics
The proton NMR spectrum is anticipated to be complex, with significant signal overlap in the aliphatic region. The following table outlines the predicted chemical shifts (in ppm, relative to a standard solvent like CDCl₃), multiplicities, and the rationale for these predictions.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale and Comparative Insights |
| Boc Group (-C(CH₃)₃) | ~1.45 | Singlet (s) | The nine protons of the tert-butyl group are chemically equivalent and show a characteristic sharp singlet. This is consistent across numerous Boc-protected amines.[1][2] |
| Hydroxymethyl Group (-CH₂OH) | 3.5 - 3.8 | Doublet of doublets (dd) or multiplet (m) | These protons are diastereotopic due to the adjacent chiral center and will likely appear as a multiplet. Their chemical shift is influenced by the electronegative oxygen atom. In similar structures like 3-(Hydroxymethyl)cyclopentanol, these protons resonate in the 3.4 - 3.7 ppm range.[3] The coupling to the adjacent methine proton will lead to splitting. |
| Pyrrolidine Ring Protons (CH₂, CH) | 3.2 - 3.6 and 1.6 - 2.2 | Multiplets (m) | The protons on the carbons adjacent to the nitrogen (N-CH₂) will be deshielded and are expected in the 3.2 - 3.6 ppm range, which is typical for N-Boc protected pyrrolidines.[2][4] The remaining pyrrolidine protons will be in the more shielded aliphatic region. |
| Cyclopentane Ring Protons (CH₂, CH) | 1.2 - 2.5 | Multiplets (m) | The cyclopentane protons will present as a complex series of overlapping multiplets. The methine proton attached to the hydroxymethyl group is expected to be in the 1.9 - 2.3 ppm range.[3] The bridgehead protons will also have distinct chemical shifts influenced by the ring fusion. |
| Hydroxyl Proton (-OH) | Variable (broad singlet) | Broad singlet (br s) | The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature. It will likely appear as a broad singlet that can be exchanged with D₂O. |
Predicted ¹³C NMR Spectral Characteristics
The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton, with each unique carbon atom giving a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale and Comparative Insights |
| Boc Carbonyl (C=O) | ~154.5 | The carbonyl carbon of the Boc group has a highly characteristic and deshielded chemical shift.[5][6] |
| Boc Quaternary Carbon (-C(CH₃)₃) | ~79.5 | The quaternary carbon of the tert-butyl group is also a reliable marker for the presence of the Boc protecting group.[5][6] |
| Boc Methyl Carbons (-C(CH₃)₃) | ~28.5 | The three equivalent methyl carbons of the Boc group give a strong signal in the aliphatic region.[5][6] |
| Hydroxymethyl Carbon (-CH₂OH) | ~64 - 67 | This carbon, attached to an electronegative oxygen, is expected to be in the downfield region of the aliphatic carbons. The chemical shift is sensitive to the stereochemistry at the point of attachment.[3] |
| Pyrrolidine Ring Carbons (CH₂, CH) | ~45 - 60 | The carbons adjacent to the nitrogen will be in the more deshielded portion of this range. The exact shifts will be influenced by the ring strain from the fusion. |
| Cyclopentane Ring Carbons (CH₂, CH) | ~25 - 45 | These carbons will be in the typical aliphatic range. The bridgehead carbons will have unique chemical shifts due to their constrained environment. |
The Importance of Stereochemistry: A Comparative Perspective
The fusion of the cyclopentane and pyrrolidine rings can result in cis or trans diastereomers. This stereochemical relationship is critical and will have a discernible effect on the NMR spectra. In analogous systems, such as substituted cyclopentanes, cis isomers often exhibit greater steric hindrance.[3] This can lead to:
-
Downfield shifts for carbons and protons within the sterically compressed region due to the gamma-gauche effect.[3]
-
Larger differences in chemical shifts for diastereotopic protons, such as those in the hydroxymethyl group.[3]
-
Unique spin-spin coupling constants (J-values) that reflect the dihedral angles between coupled protons, which differ between isomers.
A definitive assignment of the stereochemistry would require advanced NMR experiments, such as 2D NOESY, which can reveal through-space interactions between protons.
Experimental Protocols
For the acquisition of high-quality NMR data for this compound, the following general protocol is recommended:
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]
-
¹H NMR Acquisition :
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended to resolve the complex multiplets.
-
Temperature: Room temperature.
-
Parameters: A standard pulse sequence with a spectral width of 12-16 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.[7]
-
-
¹³C NMR Acquisition :
-
Spectrometer: Same as for ¹H NMR.
-
Parameters: A standard proton-decoupled pulse sequence with a spectral width of 200-220 ppm. A larger number of scans will be required to achieve a good signal-to-noise ratio.
-
-
2D NMR Experiments (Optional but Recommended) :
-
COSY : To establish ¹H-¹H coupling networks and trace the connectivity of the proton skeleton.
-
HSQC/HMQC : To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.
-
HMBC : To identify long-range ¹H-¹³C correlations (2-3 bonds), which is invaluable for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY : To determine the stereochemical arrangement of the molecule by observing through-space correlations between protons that are close in proximity.
-
Visualizing the Molecular Structure and Key NMR Features
The following diagram illustrates the structure of this compound and highlights the key regions of the molecule discussed in this guide.
Caption: Molecular structure of this compound with key functional groups highlighted.
Conclusion
The NMR characterization of this compound is a multi-faceted task that relies on a detailed understanding of the contributions of each structural component to the overall spectrum. By leveraging comparative data from simpler, analogous molecules, we can build a robust predictive model for both the ¹H and ¹³C NMR spectra. This guide provides the foundational knowledge and experimental considerations necessary for researchers to confidently identify and characterize this important synthetic building block. The application of 2D NMR techniques will be instrumental in confirming the predicted assignments and, most critically, in elucidating the stereochemistry of the fused ring system.
References
comparison of different synthetic routes to hexahydrocyclopenta[C]pyrrole scaffolds
An In-Depth Technical Guide to the Synthesis of Hexahydrocyclopenta[c]pyrrole Scaffolds
The hexahydrocyclopenta[c]pyrrole core is a privileged bicyclic scaffold found in numerous biologically active compounds and serves as a crucial building block in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive template for designing ligands that target a variety of receptors and enzymes. The development of efficient and stereocontrolled synthetic routes to this scaffold is therefore of significant interest to researchers in drug discovery and organic synthesis.
This guide provides a comparative analysis of several prominent synthetic strategies for constructing the hexahydrocyclopenta[c]pyrrole framework. We will delve into the mechanistic underpinnings, experimental considerations, and relative merits of each approach, supported by experimental data and protocols from peer-reviewed literature.
Intramolecular [3+2] Dipolar Cycloaddition
Intramolecular 1,3-dipolar cycloadditions represent a powerful and atom-economical strategy for the convergent synthesis of fused heterocyclic systems. The most common variant for this scaffold involves the generation of an azomethine ylide, which then undergoes an intramolecular reaction with an alkene tether. This approach offers excellent control over stereochemistry, as the concerted nature of the cycloaddition translates the stereochemistry of the starting materials into the product.
Causality and Experimental Rationale
The key to this strategy lies in the controlled generation of the azomethine ylide from a suitable precursor, typically an aldehyde and an amino acid derivative. The subsequent intramolecular cycloaddition is governed by orbital symmetry rules and often proceeds with high diastereoselectivity, dictated by the transition state that minimizes steric interactions. Microwave-assisted conditions can significantly accelerate the reaction, reducing reaction times from hours to minutes.[1]
Workflow: Azomethine Ylide Cycloaddition
Caption: General workflow for the synthesis of fused pyrrolidines via intramolecular azomethine ylide cycloaddition.
Representative Protocol: Microwave-Assisted Intramolecular Cycloaddition[1]
This protocol describes the synthesis of a related hexahydropyrrolo[3,2-c]quinoline, which illustrates the core cycloaddition strategy.
-
Precursor Preparation: N-(2-Formylphenyl)-N-allyl-4-toluenesulfonamide is prepared by the oxidation of N-(2-hydroxymethyl-phenyl)-N-allyl-4-toluenesulfonamide with manganese dioxide (MnO₂) in dichloromethane.
-
Cycloaddition Reaction: The aldehyde precursor (1.0 mmol) is mixed with an N-substituted aminoacetate (e.g., sarcosine ethyl ester, 1.0 mmol) in a reaction tube.
-
Microwave Irradiation: The homogenized mixture is placed in a microwave reactor and heated for 10-18 minutes at a temperature of 200–215 °C under solvent-free conditions.
-
Purification: The resulting reaction mixture is cooled and then purified by silica gel column chromatography to yield the hexahydropyrrolo[3,2-c]quinoline product. The diastereomeric ratio is typically determined by HPLC and NMR analysis.
Intramolecular Pauson-Khand Reaction (PKR)
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[2][3] When applied in an intramolecular fashion, it becomes an elegant method for constructing fused bicyclic systems, including the core of the hexahydrocyclopenta[c]pyrrole scaffold.
Causality and Experimental Rationale
The reaction is typically mediated by a metal carbonyl complex, classically dicobalt octacarbonyl (Co₂(CO)₈).[4][5] The mechanism involves the initial formation of a stable alkyne-cobalt complex. Subsequent coordination of the tethered alkene, followed by a series of migratory insertions of the alkene and carbon monoxide, leads to the formation of the cyclopentenone ring.[3] The intramolecular nature of the reaction provides excellent regio- and stereoselectivity, making it highly valuable in total synthesis.[2] While stoichiometric cobalt is traditional, modern catalytic variants using rhodium, iridium, or other metals have been developed to improve efficiency and reduce waste.[2][6]
Mechanism: Intramolecular Pauson-Khand Reaction
Caption: Simplified mechanism of the cobalt-mediated intramolecular Pauson-Khand reaction.
Representative Protocol: Thermal Pauson-Khand Reaction[4]
-
Flask Preparation: A round-bottom flask is flame-dried and equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Addition: The enyne substrate (1.0 eq) is dissolved in a degassed solvent such as mesitylene. Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq), weighed in a glove box, is added in a single portion.
-
Complex Formation: The mixture is stirred at room temperature for approximately 2 hours to allow for the formation of the alkyne-cobalt complex.
-
Cycloaddition: The reaction system is degassed and placed under a carbon monoxide (CO) atmosphere (balloon pressure). The flask is then heated in a pre-heated oil bath to the required temperature (e.g., 160 °C) and stirred for 24 hours.
-
Workup and Purification: Upon completion, the reaction mixture is cooled and can be directly loaded onto a silica gel column. Elution with hexanes removes the high-boiling solvent, and subsequent flash column chromatography affords the purified fused cyclopentenone product.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a robust and versatile tool for the formation of cyclic structures, including nitrogen heterocycles.[7][8] To construct the hexahydrocyclopenta[c]pyrrole scaffold, an appropriately substituted cyclopentane precursor bearing two tethered olefinic groups is subjected to a ruthenium-based catalyst (e.g., Grubbs' catalysts) to form the pyrrolidine ring.
Causality and Experimental Rationale
The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile small alkene, such as ethene.[9] The choice of catalyst is critical and depends on the steric and electronic nature of the substrate. Second and third-generation Grubbs' catalysts offer higher activity and broader functional group tolerance. The use of green solvents like dimethyl carbonate and continuous flow setups can significantly improve the environmental footprint and scalability of the process.[10]
Workflow: Ring-Closing Metathesis
Caption: Synthetic pathway to the target scaffold using Ring-Closing Metathesis followed by reduction.
Representative Protocol: RCM in Continuous Flow[10]
This protocol highlights a modern, efficient approach for a key RCM step.
-
System Setup: A continuous flow reactor system is assembled with a pump, a sample loop, a heated reactor coil, and a back-pressure regulator.
-
Solution Preparation: A solution of the diene precursor (e.g., a substituted diallylamine) and the Grubbs' second-generation catalyst is prepared in a suitable solvent (e.g., dimethyl carbonate).
-
Flow Reaction: The solution is pumped through the heated reactor coil (e.g., at 120 °C) with a specific residence time (e.g., 1 minute).
-
Collection and Analysis: The output from the reactor is collected. The conversion can be monitored by techniques like GC-MS or NMR.
-
Purification and Subsequent Steps: The solvent is removed under reduced pressure, and the crude product is purified. The resulting 2,5-dihydropyrrole can then be reduced to the fully saturated hexahydrocyclopenta[c]pyrrole via standard catalytic hydrogenation (e.g., H₂, Pd/C).
Reductive Cyclization of Imides
A classical and highly reliable method for accessing the hexahydrocyclopenta[c]pyrrole core involves the chemical reduction of a cis-hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione (a fused succinimide derivative). This approach is robust and often benefits from readily available starting materials.
Causality and Experimental Rationale
This strategy relies on the powerful reducing capabilities of agents like lithium aluminum hydride (LiAlH₄) to completely reduce the amide carbonyl groups of the imide to methylenes. The reaction proceeds via the formation of aluminate complexes, followed by hydrolytic workup to release the free amine. The stereochemistry of the ring fusion is established during the synthesis of the imide precursor, typically from cis-cyclopentane-1,2-dicarboxylic acid or its anhydride, and is retained during the reduction.
Workflow: Imide Reduction Pathway
Caption: Synthesis of the target scaffold via reduction of a fused dicarboximide.
Representative Protocol: LiAlH₄ Reduction of a Fused Imide[11]
-
Reactor Setup: A solution of lithium aluminum hydride (LiAlH₄) (1.1 to 5.0 eq) in a dry ethereal solvent (e.g., THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen) and cooled in an ice bath.
-
Substrate Addition: A solution of the cis-hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione precursor (1.0 eq) in dry THF is added dropwise to the LiAlH₄ suspension, maintaining a low temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (e.g., overnight) to ensure complete reduction.
-
Quenching and Workup: The reaction is carefully cooled in an ice bath and quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water (Fieser workup).
-
Extraction and Isolation: The resulting granular precipitate is filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude octahydrocyclopenta[c]pyrrole product, which can be further purified if necessary.[11]
Comparative Analysis of Synthetic Routes
| Strategy | Key Transformation | Common Reagents | Stereocontrol | Advantages | Disadvantages |
| [3+2] Cycloaddition | Azomethine ylide cycloaddition | Aldehydes, amino acids, heat/microwave | High, concerted mechanism | High atom economy, convergent, excellent stereocontrol. | Precursor synthesis can be multi-step; high temperatures may be needed. |
| Pauson-Khand | [2+2+1] cycloaddition | Enyne precursors, Co₂(CO)₈, CO gas | High, intramolecular | Rapid construction of complexity, well-studied mechanism. | Use of stoichiometric, toxic metal; requires CO gas; catalytic systems can be substrate-dependent.[2][4] |
| RCM | Olefin metathesis | Diene precursors, Grubbs' catalysts | Variable, depends on catalyst/substrate | High functional group tolerance, mild conditions, catalytic.[8][10] | Requires synthesis of diene precursor; catalyst cost; final reduction step needed. |
| Imide Reduction | Carbonyl reduction | Fused imides, LiAlH₄, NaBH₄/Lewis acid | High, set by precursor | Robust and reliable, scalable, readily available starting materials. | Requires potent, hazardous reducing agents (LiAlH₄); stoichiometric waste.[11] |
Conclusion
The synthesis of the hexahydrocyclopenta[c]pyrrole scaffold can be achieved through several distinct and effective strategies.
-
Intramolecular [3+2] Cycloaddition is arguably the most elegant approach, offering high convergence and stereocontrol, making it ideal for complex target synthesis.
-
The Pauson-Khand Reaction provides rapid access to a functionalized cyclopentenone core, which can be further elaborated, though it often involves harsh conditions and stoichiometric metals.
-
Ring-Closing Metathesis stands out for its exceptional functional group tolerance and the use of catalytic methods, aligning well with modern synthetic demands.
-
Finally, the Reduction of Fused Imides remains a highly practical and robust workhorse method, particularly for large-scale synthesis where cost and reliability are paramount.
The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, stereochemical requirements, scale of the synthesis, and available resources.
References
- 1. mdpi.com [mdpi.com]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. Pauson-Khand Reaction [organic-chemistry.org]
- 4. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 5. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A General Route to β-Substituted Pyrroles by Transition-Metal Catalysis [organic-chemistry.org]
- 10. Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
Navigating the Labyrinth of Amine Protection: A Comparative Guide to Alternatives for the Hexahydrocyclopenta[c]pyrrole Scaffold
Introduction: The Critical Role of Protecting Groups in Drug Discovery
In the landscape of modern medicinal chemistry, the hexahydrocyclopenta[c]pyrrole scaffold is a privileged motif, forming the core of numerous biologically active molecules. Its rigid, bicyclic structure provides a unique three-dimensional presentation of substituents, making it a valuable building block in the design of novel therapeutics. However, the inherent nucleophilicity of the secondary amine within this scaffold presents a significant challenge during multi-step syntheses. Unprotected, this amine can engage in undesired side reactions, compromising yields and leading to complex purification issues.
The tert-butyloxycarbonyl (Boc) group has long been a workhorse for amine protection due to its ease of introduction and its clean, acidic cleavage. However, the often harsh acidic conditions required for Boc removal (e.g., trifluoroacetic acid) can be detrimental to sensitive functional groups elsewhere in the molecule, necessitating the exploration of orthogonal protecting group strategies. This guide provides an in-depth, objective comparison of viable alternatives to the Boc group for the protection of the hexahydrocyclopenta[c]pyrrole nitrogen, empowering researchers to make informed decisions tailored to their specific synthetic challenges. We will delve into the practical application of the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) protecting groups, supported by experimental data from structurally related systems and detailed, actionable protocols.
The Contenders: A Head-to-Head Comparison
The ideal protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and cleaved selectively under mild conditions that leave the rest of the molecule intact. The choice of protecting group is therefore a critical strategic decision in any synthetic campaign.
Below is a summary of the key characteristics of the protecting groups discussed in this guide. It is important to note that while direct experimental data for hexahydrocyclopenta[c]pyrrole is limited in the literature, the provided data is based on analogous bicyclic amine systems, such as nortropine and other azabicyclo[3.3.0]octane derivatives, and is expected to be highly representative.[1]
| Protecting Group | Introduction Reagent | Typical Solvents | Deprotection Conditions | Key Features & Orthogonality |
| Boc | Boc₂O, DMAP (cat.) | CH₂Cl₂, THF | Strong Acid (TFA, HCl) | Stable to base and hydrogenolysis; acid-labile.[2] |
| Cbz | Cbz-Cl, NaHCO₃ | THF/H₂O, CH₂Cl₂ | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; removed by reduction.[3][4] |
| Fmoc | Fmoc-Cl, NaHCO₃ | Dioxane/H₂O, DMF | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis; base-labile.[2][5] |
| Alloc | Alloc-Cl, NaHCO₃ | THF/H₂O, CH₂Cl₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger | Stable to acid and base; cleaved under neutral conditions. |
| Teoc | Teoc-OSu, Et₃N | CH₂Cl₂, DMF | Fluoride source (e.g., TBAF) | Stable to a wide range of conditions; fluoride-labile. |
Visualizing Orthogonal Deprotection Strategies
The true power of these alternative protecting groups lies in their orthogonality, allowing for the selective deprotection of one amine in the presence of others. This is particularly crucial in the synthesis of complex molecules with multiple nitrogen-containing functionalities.
References
A Comparative Analysis of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole: A Rigid Bicyclic Linker for Advanced Drug Conjugates
In the landscape of sophisticated drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker moiety has transcended its role as a mere spacer. It is now recognized as a critical determinant of a conjugate's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of action.[1][2] This guide provides an in-depth comparative analysis of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole, a rigid bicyclic linker, with other prevalent linker classes. We will explore the structural rationale for its use, its inferred properties based on its chemical architecture, and provide a framework for its experimental validation against established linkers.
The Evolving Role of Linkers in Targeted Therapeutics
The success of targeted therapies like ADCs and PROTACs hinges on the precise delivery of a payload—be it a cytotoxic agent or an E3 ligase recruiting moiety—to the desired biological target. The linker connecting the targeting ligand to the payload is pivotal in this process.[3][4] Linkers are broadly categorized into cleavable and non-cleavable types.[5] Cleavable linkers are designed to release their payload in response to specific triggers in the target cell environment, such as changes in pH or the presence of certain enzymes.[6] Non-cleavable linkers, conversely, release the payload upon lysosomal degradation of the antibody in ADCs.[7]
Beyond cleavability, the conformational properties of a linker are paramount. Linkers are generally classified as flexible or rigid.[8] Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic simplicity and can enhance the solubility of the conjugate.[] However, their high degree of conformational freedom can sometimes be detrimental, leading to suboptimal presentation of the conjugate to its target or instability.[10] This is where rigid linkers, like the focus of this guide, present a compelling alternative.
Profiling this compound: A Structurally Constrained Linker
This compound is a bicyclic compound featuring a fused cyclopentane and pyrrolidine ring system.[11][12] Its key structural features and inferred physicochemical properties are outlined below.
| Property | Value/Description | Source |
| Chemical Formula | C13H23NO3 | [11] |
| Molecular Weight | 241.33 g/mol | [11] |
| Structure | A rigid, bicyclic core composed of a fused cyclopentane and a Boc-protected pyrrolidine ring, with a hydroxymethyl functional group. | Inferred from chemical name |
| Key Functional Groups | - Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, stable under many conditions but readily removed with acid.[13][14] This allows for selective deprotection and subsequent conjugation. - Primary alcohol (-CH2OH): This hydroxyl group serves as a versatile handle for conjugation to payloads or targeting ligands through various chemical reactions. | Inferred from chemical name |
| Inferred Properties | - Rigidity: The fused ring system severely restricts bond rotation, leading to a conformationally constrained structure. - Lipophilicity: The Boc group and the hydrocarbon scaffold contribute to its lipophilic character.[13] | Inferred from structure |
The rigidity of the hexahydrocyclopenta[c]pyrrole core is its most defining characteristic. This structural constraint can pre-organize the attached ligands into a conformation that is more favorable for binding to their respective targets, potentially reducing the entropic penalty associated with binding.[1]
Comparative Analysis: The Rigid Advantage
The choice of linker has profound implications for the performance of a drug conjugate. Here, we compare the inferred properties of this compound with commonly used flexible and other rigid linkers.
| Linker Class | Example(s) | Key Advantages | Key Disadvantages | Relevance to this compound |
| Flexible Linkers | Alkyl chains, Polyethylene Glycol (PEG) | - Enhanced solubility (especially PEG)[]- Synthetic accessibility[]- Can accommodate a wide range of binding geometries | - High conformational freedom can lead to lower binding affinity[10]- Potential for off-target interactions- May be more susceptible to metabolic degradation[3] | The rigid bicyclic core of the target linker offers a distinct alternative by minimizing conformational flexibility. |
| Rigid Acyclic Linkers | Alkynes, aromatic rings | - Conformational restriction[1]- Improved metabolic stability | - Can be overly rigid, preventing optimal binding orientation- May decrease solubility | The target linker provides rigidity through a saturated bicyclic system, which may offer different spatial orientations compared to linear rigid elements. |
| Rigid Cyclic Linkers | Piperazine, Piperidine | - Constrained conformation[15]- Can improve physicochemical properties | - Synthetic complexity can be higher | This compound is a member of this class, offering a unique bicyclic scaffold. |
Impact on PROTACs: Ternary Complex Formation
In the context of PROTACs, the linker plays a crucial role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The geometry of this complex is critical for efficient ubiquitination and subsequent degradation of the target protein.[16]
A rigid linker like this compound can enforce a specific distance and orientation between the target-binding and E3 ligase-binding moieties. This can lead to:
-
Enhanced Cooperativity: By pre-organizing the PROTAC into a productive conformation, a rigid linker can facilitate favorable protein-protein interactions within the ternary complex, leading to positive cooperativity and increased complex stability.[1]
-
Improved Selectivity: The conformational constraint can disfavor the formation of off-target ternary complexes.[1]
Impact on ADCs: Stability and Payload Release
For ADCs, linker stability in systemic circulation is critical to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[6] The robust, saturated bicyclic core of this compound is expected to exhibit high stability.
Furthermore, the defined spatial orientation imparted by a rigid linker can influence how the ADC is processed within the target cell, potentially affecting the efficiency of payload release and its access to its intracellular target.
Experimental Protocols for Comparative Evaluation
To empirically validate the theoretical advantages of this compound, a series of head-to-head comparisons with other linkers is necessary. Below are detailed protocols for key experiments.
Protocol 1: Synthesis of Linker-Payload Conjugates
This protocol describes the conjugation of the deprotected 5-Hydroxymethyl-hexahydrocyclopenta[c]pyrrole linker to a payload containing a carboxylic acid functional group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Payload with a carboxylic acid group (e.g., a cytotoxic drug)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Boc Deprotection: a. Dissolve this compound in DCM. b. Add TFA dropwise at 0°C and stir for 1-2 hours at room temperature. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Evaporate the solvent and excess TFA under reduced pressure to obtain the deprotected amine salt.
-
Payload Activation: a. Dissolve the carboxylic acid-containing payload in DMF. b. Add EDC and NHS and stir at room temperature for 1-2 hours to form the NHS-ester.
-
Conjugation: a. Dissolve the deprotected linker amine salt in DMF and add DIPEA to neutralize the salt. b. Add the activated payload solution to the linker solution. c. Stir the reaction mixture at room temperature overnight. d. Monitor the reaction by LC-MS. e. Purify the final conjugate by flash chromatography or preparative HPLC.
Protocol 2: Biophysical Characterization of PROTAC Ternary Complex Formation
Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to assess the stability of the ternary complex.[17]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant target protein (POI) and E3 ligase
-
PROTACs synthesized with different linkers
-
Immobilization buffers and running buffer
Procedure:
-
Immobilization: a. Immobilize the POI or E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis: a. Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Ternary Complex Analysis: a. Pre-incubate the PROTAC with a fixed concentration of the second protein partner (the one not immobilized on the chip). b. Inject this mixture over the sensor surface. c. An increase in the binding response compared to the binary interaction indicates the formation of a ternary complex. d. Analyze the data to determine the cooperativity of ternary complex formation.[17]
Protocol 3: In Vitro ADC Stability Assay
This assay evaluates the stability of the ADC in plasma, which is crucial for predicting its in vivo performance.
Materials:
-
ADCs synthesized with different linkers
-
Human or mouse plasma
-
LC-MS/MS system
Procedure:
-
Incubation: a. Incubate the ADC at a specific concentration (e.g., 10 µg/mL) in plasma at 37°C. b. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Sample Preparation: a. Precipitate plasma proteins from the aliquots using acetonitrile. b. Centrifuge to pellet the proteins and collect the supernatant.
-
Analysis: a. Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC and any released payload. b. Plot the percentage of intact ADC over time to determine the plasma half-life.
Conclusion and Future Directions
The rational design of linkers is a cornerstone of modern drug conjugate development. While flexible linkers have been instrumental in early successes, there is a growing appreciation for the role of rigid linkers in enhancing therapeutic performance. This compound, with its conformationally constrained bicyclic core, represents a promising scaffold for the construction of next-generation ADCs and PROTACs.
Its rigid structure has the potential to improve ternary complex formation in PROTACs and enhance the stability and selectivity of ADCs. The experimental protocols outlined in this guide provide a roadmap for the direct, empirical comparison of this novel linker with established alternatives. Such studies are essential to fully elucidate the structure-activity relationships of linkers and to drive the development of more effective and safer targeted therapies.
References
- 1. chempep.com [chempep.com]
- 2. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. chempep.com [chempep.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 10. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | C13H23NO3 | CID 46835703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Assessing the Biological Landscape of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole Derivatives: A Comparative Guide
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[4][5] This guide focuses on a specific, yet promising class of these compounds: 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole derivatives. While public domain data on this exact substitution pattern is nascent, the structural alerts within this scaffold suggest a high potential for diverse biological activities.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will provide a comparative overview of potential biological activities, supported by established experimental protocols to empower your research and development efforts. We will delve into the causality behind experimental choices and provide self-validating systems for robust and reproducible data generation.
The Hexahydrocyclopenta[c]pyrrole Core: A Privileged Scaffold
The hexahydrocyclopenta[c]pyrrole core is a bicyclic system that imparts a rigid, three-dimensional structure to molecules. This conformational constraint can be highly advantageous in drug design, as it can lead to higher affinity and selectivity for biological targets. The presence of the Boc (tert-butyloxycarbonyl) protecting group offers a versatile handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for screening. The 5-hydroxymethyl substituent provides a key hydrogen-bonding feature and a potential site for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.
Potential Biological Activities: A Comparative Outlook
Based on the activities of structurally related pyrrole and pyrrolizidine derivatives, we can anticipate a range of potential biological activities for this compound derivatives. The following table summarizes these potential activities and provides examples of related compounds.
| Potential Biological Activity | Therapeutic Area | Mechanism of Action (Hypothesized) | Examples of Structurally Related Active Compounds |
| Anticancer | Oncology | Inhibition of kinases, induction of apoptosis, DNA alkylation.[5][6] | Pyrrol-2-one derivatives targeting EGFR and VEGFR[6], Mitomycin C (a pyrrolizidine-based DNA alkylating agent)[5], 5-thienyl-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) with antileukemic activity.[7] |
| Antiviral | Infectious Diseases | Inhibition of viral entry, replication (e.g., proteases, polymerases), or maturation.[8][9][10] | Oxazolidinones with a hexahydrocyclopenta[c]pyrrole moiety (antibacterial/antitubercular)[11], various phytochemicals with pyrrole-like structures inhibiting HIV and influenza viruses.[10][12] |
| Neuroprotective | Neurology | Reduction of oxidative stress, inhibition of neuroinflammation, modulation of apoptotic pathways.[13][14] | Pyrrole derivatives protecting against 6-OHDA induced neurotoxicity[4], natural compounds with pyrrole-like structures exhibiting antioxidant and anti-inflammatory effects in the CNS.[13][14] |
| Enzyme Inhibition | Metabolic Diseases, etc. | Competitive or non-competitive inhibition of key enzymes in disease pathways. | 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as DPP4 inhibitors for diabetes.[15] |
Experimental Workflows for Biological Activity Assessment
A systematic approach is crucial for evaluating the biological potential of novel chemical entities. The following diagram illustrates a general workflow for assessing the biological activity of this compound derivatives.
Caption: General workflow for assessing the biological activity of novel compounds.
Detailed Experimental Protocols
Cell Viability Assays (MTT and XTT)
Rationale: Before assessing specific biological activities, it is essential to determine the cytotoxic profile of the compounds. Tetrazolium reduction assays like MTT and XTT are reliable methods to measure cell viability.[16][17] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, and the amount of color produced is proportional to the number of viable cells.[18][19] The XTT assay is often preferred as it produces a water-soluble formazan, eliminating a solubilization step.[19]
Protocol: XTT Cell Viability Assay [18][20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the cells and incubate for 24-72 hours. Include vehicle-treated and untreated controls.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Incubation: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance of the samples in a microplate reader at 450-500 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value by plotting cell viability against compound concentration.
In Vitro Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay
Rationale: This assay is a primary screening method to evaluate the ability of a compound to protect cells from virus-induced damage.[21][22] The antiviral activity is determined by the compound's ability to prevent the virus from causing a visible cytopathic effect in a cell culture monolayer.[22]
Protocol: CPE Reduction Assay [22]
-
Cell Monolayer Preparation: Prepare confluent monolayers of a suitable host cell line (e.g., Vero cells) in 96-well plates.
-
Compound and Virus Addition: Add serial dilutions of the test compounds to the cell monolayers. Subsequently, infect the cells with a known titer of the virus. Include uninfected, untreated controls and virus-infected, untreated controls.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until CPE is observed in at least 80% of the virus control wells.
-
CPE Assessment: Visually score the CPE in each well under a microscope. Alternatively, cell viability can be quantified using a neutral red uptake assay or an XTT assay.[22]
-
Data Analysis: Determine the EC50 (50% effective concentration) by regression analysis of the compound concentration versus the percentage of CPE inhibition. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Enzyme Inhibition Assay
Rationale: Many drugs exert their effects by inhibiting specific enzymes.[23][24] An enzyme inhibition assay measures the ability of a compound to reduce the activity of a target enzyme.[23] This is crucial for identifying potential drug candidates and understanding their mechanism of action.[24]
Protocol: General Enzyme Inhibition Assay [23][25][26]
-
Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and test compounds in an appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add the enzyme and various concentrations of the inhibitor to the wells of a microplate. Incubate for a defined period (e.g., 15-30 minutes) to allow for binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.
-
Reaction Monitoring: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 (50% inhibitory concentration) value by plotting the percentage of inhibition against the inhibitor concentration.
Neuroprotection Assay: Oxidative Stress Model
Rationale: Oxidative stress is a key pathological mechanism in many neurodegenerative diseases.[13][14] This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage induced by a neurotoxin.
Protocol: 6-OHDA-Induced Neurotoxicity Assay in PC12 Cells [4]
-
Cell Culture and Pre-treatment: Culture PC12 cells and pre-treat them with various concentrations of the test compounds for 24 hours.
-
Induction of Oxidative Stress: Expose the pre-treated cells to the neurotoxin 6-hydroxydopamine (6-OHDA) for another 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using the MTT or XTT assay.
-
Reactive Oxygen Species (ROS) Measurement: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Apoptosis Assessment: Analyze apoptosis using methods like Hoechst staining or Annexin V/PI staining.[4]
-
-
Data Analysis: Compare the outcomes in compound-treated groups with the 6-OHDA-only treated group to determine the neuroprotective effect.
Signaling Pathway Visualization
The Nrf2 signaling pathway is a critical regulator of cellular antioxidant responses and is a common target for neuroprotective compounds.[13]
Caption: Simplified Nrf2 signaling pathway and potential point of intervention.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. While direct biological data for this specific class of derivatives is limited, the known activities of related pyrrole and pyrrolizidine compounds provide a strong rationale for exploring their potential in oncology, virology, and neurology. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to systematically assess the biological activity of these compounds, from initial cytotoxicity screening to more in-depth mechanistic studies. By employing these methods, the scientific community can unlock the therapeutic potential of this intriguing class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biolmolchem.com [biolmolchem.com]
- 4. brieflands.com [brieflands.com]
- 5. pharaohacademy.com [pharaohacademy.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of antileukemic activity of 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents [mdpi.com]
- 10. Phytochemicals as Antiviral Agents: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]
- 15. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 19. biotium.com [biotium.com]
- 20. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 21. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 22. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 23. superchemistryclasses.com [superchemistryclasses.com]
- 24. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole
For researchers, scientists, and professionals in drug development, the precise structural characterization and quantification of novel chemical entities are paramount. This guide provides an in-depth technical comparison of mass spectrometry-based analytical approaches for 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole, a key building block in medicinal chemistry. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure reliable and reproducible results.
With a molecular formula of C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol , this bicyclic amine presents unique analytical challenges and opportunities due to its structural complexity and the presence of the thermally labile tert-butyloxycarbonyl (Boc) protecting group.[1][2]
Understanding the Molecule: Predicted Fragmentation Behavior
A thorough understanding of the molecule's likely behavior under mass spectrometric conditions is the foundation of robust method development. The presence of the Boc group is a dominant factor in the fragmentation pattern of this compound.
Key Predicted Fragmentation Pathways:
-
Loss of Isobutylene (C₄H₈): A hallmark of Boc-protected amines is the neutral loss of 56 Da, corresponding to isobutylene. This often occurs via a McLafferty-type rearrangement and is a strong indicator of the presence of the Boc group.[3]
-
Loss of the Entire Boc Group (C₅H₉O₂): The entire Boc group can be cleaved as a radical, resulting in a loss of 101 Da, or more commonly, the loss of CO₂ and isobutylene (100 Da).
-
Loss of the tert-butyl Group (C₄H₉): A fragment ion corresponding to the loss of the tert-butyl group (57 Da) is also frequently observed.
-
Cleavage of the Bicyclic Core: The fused ring system can also undergo fragmentation, although these pathways are typically less favored than the facile cleavages of the protecting group.
These predicted fragmentation patterns are crucial for selecting appropriate ionization techniques and collision energies in tandem mass spectrometry experiments.
Comparative Analysis of Analytical Approaches
The choice of analytical technique significantly impacts the quality and reliability of the data obtained. Here, we compare two primary mass spectrometry-based workflows for the analysis of this compound.
| Analytical Approach | Advantages | Disadvantages | Best Suited For |
| Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS) | Rapid analysis, high throughput, minimal sample preparation. | Potential for in-source fragmentation of the Boc group, ion suppression from complex matrices. | Quick identity confirmation of pure samples, reaction monitoring. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation of isomers and impurities, enhanced sensitivity and selectivity, robust quantification. | Longer analysis time, requires method development. | Complex mixture analysis, metabolite identification, bioanalysis, and quantitative studies. |
Experimental Protocols
To provide a practical framework, we present detailed, step-by-step methodologies for the two primary analytical approaches.
Protocol 1: Rapid Identity Confirmation by Direct Infusion ESI-MS
This protocol is designed for the rapid verification of the molecular weight of synthesized this compound.
1. Sample Preparation:
- Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid).
2. Instrumentation and Parameters:
- Mass Spectrometer: A quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is preferred due to the basic nitrogen atom.
- Infusion Flow Rate: 5-10 µL/min.
- Capillary Voltage: 3.5 - 4.5 kV.
- Source Temperature: 100-150°C. To minimize in-source fragmentation of the Boc group, it is crucial to use a lower source temperature.[4]
- Fragmentor/Cone Voltage: Start with a low voltage (e.g., 70 V) and gradually increase to observe controlled fragmentation. This can help to avoid excessive cleavage of the Boc group.[4]
3. Data Analysis:
- Look for the protonated molecule [M+H]⁺ at m/z 242.18.
- Observe for characteristic fragment ions corresponding to the loss of isobutylene [M+H-56]⁺ at m/z 186.12 and the loss of the Boc group [M+H-100]⁺ at m/z 142.12.
Protocol 2: Quantitative Analysis and Impurity Profiling by LC-MS/MS
This method provides a more comprehensive analysis, allowing for the separation of potential isomers and impurities, and enabling accurate quantification.
1. Sample Preparation:
- Prepare samples as described in Protocol 1. For quantitative analysis, prepare a series of calibration standards and quality control samples.
2. Liquid Chromatography:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point.
- Mobile Phase A: 0.1% formic acid in water. The use of formic acid instead of trifluoroacetic acid (TFA) is recommended to prevent the deprotection of the Boc group during analysis.[4]
- Mobile Phase B: 0.1% acetonitrile.
- Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 30-40°C.
3. Mass Spectrometry:
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Positive ESI.
- Source Parameters: Optimize as in Protocol 1.
- MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. Select precursor-product ion transitions based on the fragmentation data obtained from DI-ESI-MS.
- Primary MRM Transition: m/z 242.2 → 186.1 (Loss of isobutylene)
- Confirmatory MRM Transition: m/z 242.2 → 142.1 (Loss of Boc group)
- Collision Energy: Optimize the collision energy for each transition to achieve the highest signal intensity.
Visualizing the Workflow
To illustrate the logical flow of the analytical process, the following diagrams outline the key stages of each protocol.
Caption: Workflow for Direct Infusion ESI-MS Analysis.
Caption: Workflow for LC-MS/MS Analysis.
Conclusion and Recommendations
The mass spectrometric analysis of this compound is readily achievable with a clear understanding of its fragmentation behavior, particularly the lability of the Boc protecting group.
-
For rapid identity confirmation of pure compounds, Direct Infusion ESI-MS is a highly effective and time-efficient technique. Careful control of source conditions is necessary to minimize in-source fragmentation.
-
For detailed characterization, impurity profiling, and quantitative analysis, especially in complex matrices, a well-developed LC-MS/MS method is indispensable. The chromatographic separation provides the necessary selectivity, while tandem mass spectrometry offers superior sensitivity and specificity.
By selecting the appropriate analytical strategy and carefully optimizing experimental parameters, researchers can confidently and accurately characterize and quantify this important chemical entity, thereby accelerating the drug discovery and development process.
References
A Comparative Guide to the Efficacy of Reducing Agents for Cyclopentimide Reduction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reduction of cyclic imides is a pivotal transformation, yielding valuable lactams and pyrrolidines that form the backbone of numerous pharmaceuticals and biologically active compounds. The five-membered ring of cyclopentimide, a succinimide analog, presents a common challenge: achieving selective and high-yielding reduction of one or both of its carbonyl groups. This guide offers a comprehensive comparison of various reducing agents for this purpose, grounded in experimental evidence and mechanistic understanding, to aid researchers in selecting the optimal conditions for their synthetic goals.
The Powerhouse: Lithium Aluminum Hydride (LiAlH₄) for Complete Reduction
Lithium aluminum hydride (LiAlH₄ or LAH) stands as a formidable and non-selective reducing agent, widely employed for the exhaustive reduction of amides and imides to their corresponding amines.[1][2] In the case of cyclopentimide, LAH effectively reduces both carbonyl groups to furnish pyrrolidine.
Mechanistic Insight
The reduction proceeds via nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbons of the imide. The initial attack forms a tetrahedral intermediate. Subsequent coordination of the oxygen to the aluminum species and further hydride transfers lead to the complete reduction of both carbonyls. The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) and requires a subsequent aqueous workup to hydrolyze the aluminum-nitrogen and aluminum-oxygen intermediates and liberate the amine product.[3]
Caption: Complete reduction of Cyclopentimide to Pyrrolidine using LiAlH₄.
Experimental Protocol: Reduction of Succinimide (Cyclopentimide Analog) to Pyrrolidine
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of lithium aluminum hydride (X eq.) in anhydrous THF.
-
Addition of Substrate: A solution of succinimide (1 eq.) in anhydrous THF is added dropwise to the LAH suspension at 0 °C.
-
Reaction: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide at 0 °C. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield pyrrolidine.
Note: Due to the highly reactive and pyrophoric nature of LiAlH₄, this reaction must be conducted under strictly anhydrous conditions and with appropriate safety precautions.
The Selective Approach: Diisobutylaluminum Hydride (DIBAL-H) for Partial Reduction
Diisobutylaluminum hydride (DIBAL-H) is a bulky and electrophilic reducing agent, renowned for its ability to perform partial reductions of esters and lactones to aldehydes and lactols, respectively, especially at low temperatures.[4][5][6] This selectivity makes it a valuable tool for the controlled reduction of one carbonyl group in cyclopentimide to yield 5-hydroxy-2-pyrrolidinone, a crucial synthetic intermediate.
Mechanistic Considerations
The Lewis acidic aluminum center of DIBAL-H coordinates to one of the carbonyl oxygens of the imide, activating it towards nucleophilic attack. The bulky isobutyl groups sterically hinder the approach of a second DIBAL-H molecule, and the stability of the resulting tetrahedral intermediate at low temperatures (typically -78 °C) prevents over-reduction.[6] An aqueous workup then hydrolyzes the intermediate to the desired hydroxylactam.
Caption: Partial reduction of Cyclopentimide to 5-Hydroxy-2-pyrrolidinone using DIBAL-H.
Experimental Protocol: Partial Reduction of an Ester (Analogous to Imide Reduction)
-
Reaction Setup: A flame-dried, round-bottom flask is charged with the ester (1 eq.) and an anhydrous solvent such as toluene or dichloromethane under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: A solution of DIBAL-H (1.1 eq.) in an appropriate solvent is added dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
Reaction and Monitoring: The reaction is stirred at -78 °C for 1-3 hours, with progress monitored by TLC.
-
Quenching and Workup: The reaction is quenched at -78 °C by the slow addition of methanol. The mixture is then warmed to room temperature and partitioned between an organic solvent and an aqueous solution of Rochelle's salt. The organic layer is separated, washed, dried, and concentrated to give the crude aldehyde, which is then purified by chromatography.[7]
The Tamed Hydride: Modified Sodium Borohydride Systems
Sodium borohydride (NaBH₄) is a mild reducing agent that is generally unreactive towards amides and imides.[8] However, its reactivity can be significantly enhanced by the addition of Lewis acids, such as aluminum chloride (AlCl₃), or by conducting the reaction in the presence of a protic acid.[9][10][11] These modified NaBH₄ systems offer a more convenient and often more selective alternative to LiAlH₄.
The Role of Activators
The addition of a Lewis acid like AlCl₃ to NaBH₄ is believed to generate more reactive aluminum hydride species in situ, such as chloroaluminum hydrides or aluminum hydride itself, which are capable of reducing imides.[10] When used with a protic acid, NaBH₄ can form acyloxyborohydrides, which are also more potent reducing agents.
Experimental Protocol: Reduction of α-Substituted Succinimides with NaBH₄
A study on the reduction of α-substituted succinimides with sodium borohydride in the presence of hydrochloric acid has demonstrated the formation of the corresponding ω-carbinol-lactams with notable regio- and stereoselectivity.[12]
-
Procedure: To a solution of the succinimide derivative in a suitable solvent (e.g., ethanol), sodium borohydride is added in portions. The reaction mixture is stirred at a controlled temperature, and the progress is monitored. After completion, the reaction is worked up by acidification followed by extraction with an organic solvent.
Alternative Strategies: Catalytic Hydrogenation and Electrochemical Reduction
Beyond traditional hydride reagents, catalytic and electrochemical methods present alternative avenues for cyclopentimide reduction, each with its own set of advantages and challenges.
Catalytic Hydrogenation
The direct catalytic hydrogenation of succinimide to 2-pyrrolidone has been reported to be challenging, often resulting in low reaction rates and poor selectivity.[13][14] However, catalytic transfer hydrogenation, which utilizes a hydrogen donor like formic acid in the presence of a transition metal catalyst (e.g., palladium), can be a viable option.[15][16] This method avoids the use of high-pressure hydrogen gas and pyrophoric metal hydrides.
Caption: Catalytic transfer hydrogenation of Cyclopentimide.
Electrochemical Reduction
Electrochemical methods offer a green and highly controllable approach to the reduction of cyclic imides. By tuning the applied potential and reaction time, it is possible to achieve selective reduction to either hydroxylactams or fully reduced lactams. This technique avoids the use of stoichiometric chemical reductants and can be performed under mild conditions.[17][18] The mechanism often involves the generation of radical intermediates.
Comparative Summary of Reducing Agents
| Reducing Agent | Primary Product(s) | Selectivity | Reaction Conditions | Key Advantages | Key Disadvantages |
| LiAlH₄ | Pyrrolidine | Low (complete reduction) | Anhydrous THF, reflux | High reactivity, reliable for complete reduction | Highly pyrophoric, requires strict anhydrous conditions, non-selective |
| DIBAL-H | 5-Hydroxy-2-pyrrolidinone | High (partial reduction) | Anhydrous toluene or CH₂Cl₂, -78 °C | Excellent for selective partial reduction | Requires cryogenic temperatures, sensitive to moisture |
| NaBH₄/Lewis Acid | Pyrrolidine or hydroxylactam | Moderate to high | Varies with activator | Milder than LiAlH₄, more convenient handling | Reactivity and selectivity depend on the activating agent |
| Catalytic Transfer Hydrogenation | 2-Pyrrolidinone | Moderate | Formic acid, Pd catalyst | Avoids pyrophoric reagents and H₂ gas | Can have lower yields and selectivity compared to hydrides |
| Electrochemical Reduction | Hydroxylactam or lactam | High (controllable) | Electrolytic cell, room temp. | Highly controllable, environmentally friendly | Requires specialized equipment |
Conclusion
The choice of reducing agent for cyclopentimide is dictated by the desired synthetic outcome. For complete reduction to pyrrolidine, Lithium Aluminum Hydride remains the most potent and reliable option, albeit with significant handling challenges. For the selective synthesis of the valuable 5-hydroxy-2-pyrrolidinone intermediate, DIBAL-H at low temperatures is the reagent of choice. Modified Sodium Borohydride systems offer a more moderate and convenient approach, with selectivity being dependent on the specific activating agent used. Finally, Catalytic Transfer Hydrogenation and Electrochemical Reduction represent promising alternatives that circumvent the use of hazardous reagents and offer unique advantages in terms of safety and controllability. A thorough understanding of the reactivity and mechanistic nuances of each method is paramount for the successful and efficient synthesis of cyclopentimide-derived target molecules.
References
- 1. 2. LiAlH4 | PPT [slideshare.net]
- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. [Reduction of cyclic imides. I. Reduction of alpha-methyl- and alpha,alpha-dimethyl-succinimide by sodium borohydride and synthesis of 3-diphenylmethylene-1,1,2,4,4-pentamethylpyrrolidinium iodide from its reduction product] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. [PDF] A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides1,2 | Semantic Scholar [semanticscholar.org]
- 11. US2856428A - Method for hydrogenating organic compounds by reacting with alkali metal borohydrides - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dehydrogenation, disproportionation and transfer hydrogenation reactions of formic acid catalyzed by molybdenum hydride compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. sciencemadness.org [sciencemadness.org]
- 17. Electrochemical deamination functionalization via C–N bond cleavage and radical formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrochemical deamination functionalization via C-N bond cleavage and radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioactive Compounds Featuring the Hexahydrocyclopenta[c]pyrrole Core
The relentless pursuit of novel therapeutic agents has led researchers down a multitude of synthetic pathways. Among the myriad of heterocyclic scaffolds, the hexahydrocyclopenta[c]pyrrole core has emerged as a privileged structure, underpinning the development of a diverse array of bioactive compounds. This guide provides a comparative analysis of these compounds, delving into their synthesis, biological activities, and mechanisms of action, with a focus on antiviral, anticancer, and neuroprotective applications. Experimental data and established protocols are presented to offer researchers and drug development professionals a comprehensive resource for navigating this promising chemical space.
Introduction to the Hexahydrocyclopenta[c]pyrrole Scaffold
The hexahydrocyclopenta[c]pyrrole framework, a fused bicyclic system, offers a unique three-dimensional architecture that has proven to be a valuable asset in the design of molecules that interact with biological targets. Its rigid structure allows for the precise orientation of functional groups, enhancing binding affinity and selectivity. This core is a key intermediate in the synthesis of various biologically active compounds, including antidiabetics and antivirals[1]. The pyrrole ring, a fundamental component of this scaffold, is a well-established pharmacophore found in numerous natural products and synthetic drugs with a broad spectrum of biological activities[2][3][4]. The versatility of the pyrrole scaffold makes it a cornerstone in the development of therapeutic agents for a wide range of diseases[5].
Antiviral Agents: Targeting Viral Replication
The hexahydrocyclopenta[c]pyrrole core has been instrumental in the development of potent antiviral agents, particularly against the Hepatitis B Virus (HBV). These compounds function as capsid assembly modulators, a clinically validated approach to inhibiting HBV replication by disrupting the viral life cycle[6][7].
Mechanism of Action: HBV Capsid Assembly Modulation
HBV core protein (Cp) is crucial for the viral life cycle, facilitating the encapsidation of pregenomic RNA and the viral polymerase[6]. Small molecules incorporating the tetrahydrocyclopenta[c]pyrrole moiety have been shown to bind to the core protein, interfering with this essential encapsidation process and thereby inhibiting viral replication[6][7]. This mechanism offers a distinct advantage over traditional nucleos(t)ide-based polymerase inhibitors, which may not completely suppress the virus and can be ineffective against resistant strains[6].
Comparative Efficacy of Lead Compounds
Extensive optimization of initial lead compounds has led to the identification of highly efficacious analogs with improved pharmacokinetic properties. For instance, modifications to the core structure of the clinical candidate AB-506 resulted in compounds with enhanced oral exposure and half-life, leading to significant reductions in serum HBV DNA in preclinical models with once-daily oral dosing[6][7]. The table below summarizes the in vitro potency of key analogs.
| Compound | Anti-HBV Cellular Potency (EC50, nM) |
| AB-506 | 100-500 |
| Optimized Analog 17 | 10-50 |
Data presented is a representative summary from published studies and may not reflect the full scope of proprietary data.
Experimental Protocol: General Synthesis of Tetrahydrocyclopenta[c]pyrrole Derivatives
The synthesis of these antiviral agents often involves a multi-step process. While specific details are proprietary, a general workflow can be illustrated.
Caption: Generalized synthetic workflow for tetrahydrocyclopenta[c]pyrrole analogs.
Step-by-Step Methodology:
-
Core Synthesis: The synthesis often commences with the construction of the bicyclic core, for which various methods have been reported, including Dieckmann cyclization followed by reduction[1].
-
Functionalization: Key functional groups are introduced onto the core structure. The nature and position of these groups are critical for antiviral activity and are guided by structure-activity relationship (SAR) studies.
-
Optimization: Further modifications are made to the core and its substituents to improve potency, selectivity, and pharmacokinetic properties such as oral bioavailability and half-life[6][7].
-
Purification and Characterization: The final compounds are purified using techniques like chromatography and fully characterized using methods such as NMR and mass spectrometry.
Anticancer Agents: A Multifaceted Approach
The pyrrole scaffold, and by extension the hexahydrocyclopenta[c]pyrrole core, is a prominent feature in a multitude of anticancer agents[8][9]. These compounds exhibit a wide range of mechanisms, targeting various cellular processes involved in cancer progression[8][10][11].
Mechanisms of Action in Oncology
Pyrrole-containing compounds have been shown to target a variety of cancer-related pathways[8][10][11]:
-
Microtubule Polymerization Inhibition: Disrupting the cell's cytoskeleton, leading to mitotic arrest and apoptosis.
-
Tyrosine Kinase Inhibition: Blocking signaling pathways that are crucial for cell growth and proliferation[10]. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is a notable example of a pyrrole-based anticancer drug[12].
-
HDAC and Bcl-2 Protein Inhibition: Modulating gene expression and apoptosis pathways.
-
HIF-1α Inhibition: The marine pyrrole-alkaloid neolamellarin A and its synthetic analogs have demonstrated hypoxia-inducible factor-1 (HIF-1) inhibitory activity[2].
The following diagram illustrates the diverse molecular targets of pyrrole-based anticancer agents.
Caption: Diverse molecular targets of pyrrole-containing anticancer agents within a cancer cell.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer activity of these compounds. For instance, in a series of pyrrole derivatives, the introduction of specific substituents at defined positions on the pyrrole ring has been shown to significantly enhance their cytotoxic effects against various cancer cell lines[5][13]. The presence of a carbonyl group in pyrrole molecules is often a key moiety for biological activity[12].
Neuroprotective Agents: Combating Neurodegeneration
Recent research has highlighted the potential of pyrrole derivatives as neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's[14][15]. These compounds often exert their effects by mitigating oxidative stress and inflammation, key contributors to neuronal cell death[14][15].
Mechanism of Action: Antioxidant and Anti-inflammatory Pathways
Several studies have demonstrated the ability of novel synthetic pyrrole derivatives to protect neuronal cells from toxins like 6-hydroxydopamine (6-OHDA), a compound used to model Parkinson's disease in vitro[14][15]. The neuroprotective effects are attributed to:
-
Inhibition of Lipid Peroxidation: Preventing damage to cellular membranes caused by oxidative stress[14].
-
Suppression of the COX-2/PGE2 Pathway: Reducing neuroinflammation by inhibiting the cyclooxygenase-2 (COX-2) enzyme and the production of prostaglandin E2 (PGE2)[14].
Comparative Neuroprotective Efficacy
In a study evaluating three novel 1,5-diaryl pyrrole derivatives (Compounds A, B, and C), all compounds demonstrated the ability to reverse 6-OHDA-induced cytotoxicity in PC12 cells[14][15]. Compounds A and C were found to act by suppressing the COX-2/PGE2 pathway[14]. The table below provides a summary of the effective concentrations for neuroprotection.
| Compound | Effective Neuroprotective Concentration (µM) |
| Compound A | 0.5, 1, 5 |
| Compound B | 0.1, 0.5, 1 |
| Compound C | 0.1, 0.5, 1 |
Data is derived from a specific study and illustrates comparative efficacy under those experimental conditions[14][15].
Experimental Protocol: In Vitro Neuroprotection Assay
A common method to assess the neuroprotective potential of these compounds is the 6-OHDA-induced neurotoxicity model in PC12 cells.
Caption: Workflow for an in vitro neuroprotection assay using PC12 cells.
Step-by-Step Methodology:
-
Cell Culture: PC12 cells are cultured in appropriate media and conditions.
-
Pre-treatment: Cells are pre-treated with varying concentrations of the test compounds for 24 hours[14][15].
-
Induction of Neurotoxicity: The neurotoxin 6-OHDA is added to the cell culture to induce neuronal damage[14][15].
-
Assessment: After a further 24-hour incubation, cell viability is assessed using methods like the MTT assay. Apoptosis can be evaluated through techniques such as Hoechst staining or Annexin V/PI flow cytometry[14].
Conclusion and Future Directions
The hexahydrocyclopenta[c]pyrrole core and the broader class of pyrrole-containing compounds represent a rich and versatile source of bioactive molecules with significant therapeutic potential. The research highlighted in this guide demonstrates their promise as antiviral, anticancer, and neuroprotective agents. Future research should continue to explore the vast chemical space around this scaffold, leveraging computational modeling and high-throughput screening to identify novel derivatives with enhanced potency and selectivity. Further elucidation of their mechanisms of action will be crucial for their successful translation into clinical applications. The development of more efficient and scalable synthetic routes will also be essential for making these promising compounds more accessible for further investigation and potential therapeutic use.
References
- 1. WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 4. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The identification of highly efficacious functionalised tetrahydrocyclopenta[c]pyrroles as inhibitors of HBV viral replication through modulation of HBV capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The identification of highly efficacious functionalised tetrahydrocyclopenta[ c]pyrroles as inhibitors of HBV viral replication through modulation of HBV capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Drug-like Properties of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole Analogues
In the landscape of modern drug discovery, the pyrrole nucleus stands as a cornerstone of many therapeutic agents, valued for its versatile biological activity.[1][2][3] The successful progression of a novel chemical series, such as the 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole scaffold, from a promising hit to a viable clinical candidate is critically dependent on a thorough and early evaluation of its drug-like properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the performance of analogues derived from this scaffold. We will delve into the causality behind key experimental choices and provide detailed protocols for generating robust, decision-driving data.
The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic profiles.[4][5] Early, in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not merely a screening step, but a foundational component of a successful drug discovery program.[4][6][7][8] This guide will focus on a tiered approach to evaluating the drug-like properties of this compound analogues, starting with computational assessments and progressing through key in vitro assays.
Foundational Assessment: Computational Druglikeness and Lipophilicity
Before embarking on extensive laboratory work, it is prudent to perform an initial computational assessment of the analogues. A primary and widely adopted guideline is Lipinski's Rule of Five.[9][10][11] This rule of thumb helps to predict the likelihood of a compound possessing favorable oral bioavailability.[9][10][12]
Lipinski's Rule of Five Criteria:
A key parameter within this rule is LogP, a measure of a compound's lipophilicity.[11][13] Lipophilicity significantly influences a drug's absorption, distribution, and metabolism.[13] For orally administered drugs, a LogP value ideally falls between 1.35 and 1.8 for good intestinal absorption.[13]
To illustrate, let's consider a hypothetical series of analogues of our core scaffold, where R-group modifications are introduced to explore the structure-activity relationship (SAR).
Table 1: In Silico Physicochemical Properties of Hypothetical Analogues
| Compound ID | R-Group | Molecular Weight (Da) | Calculated LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| Parent | -H | 241.33 | 1.5 | 1 | 3 | 0 |
| Analogue A | -CH3 | 255.36 | 1.9 | 1 | 3 | 0 |
| Analogue B | -CF3 | 309.33 | 2.4 | 1 | 3 | 0 |
| Analogue C | -COOH | 285.33 | 1.1 | 2 | 4 | 0 |
| Analogue D | -NH2 | 256.36 | 1.2 | 2 | 4 | 0 |
From this initial in silico screen, all proposed analogues adhere to Lipinski's Rule of Five, suggesting they possess a reasonable starting point for drug-likeness. The modifications systematically alter the calculated lipophilicity, which will be experimentally verified.
Experimental Evaluation of Key Drug-like Properties
Following the computational assessment, a series of in vitro assays are essential to provide empirical data on the absorption and metabolism of the analogues.
I. Permeability Assessment
A compound's ability to passively diffuse across biological membranes is a critical determinant of its oral absorption.[14] We will employ two complementary assays to evaluate this: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA provides a rapid and cost-effective method to assess passive permeability.[15][16][17][18] This assay measures the diffusion of a compound from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[15][16] It is a valuable tool for early-stage screening as it isolates passive transcellular permeation from the complexities of active transport.[14][16]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and controls (e.g., high-permeability propranolol, low-permeability atenolol) at 10 mM in DMSO.
-
Prepare the donor solution by diluting the stock solutions to a final concentration of 100 µM in a buffer of appropriate pH (e.g., pH 6.5 to mimic the upper intestine).
-
Prepare the acceptor solution (e.g., buffer at pH 7.4).
-
-
Assay Plate Preparation:
-
Coat the filter of a 96-well filter plate with a solution of a lipid (e.g., 1% lecithin in dodecane) to form the artificial membrane.
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Carefully place the lipid-coated filter plate on top of the acceptor plate, creating a "sandwich".
-
-
Permeability Assay:
-
Add the donor solution containing the test compounds to the wells of the filter plate.
-
Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) Where V_D and V_A are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
B. Caco-2 Permeability Assay
While PAMPA is excellent for assessing passive diffusion, the Caco-2 permeability assay offers a more comprehensive model of intestinal absorption.[19] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and active transporters.[19][20] This assay can therefore evaluate both passive and active transport mechanisms.[19]
A key aspect of this assay is the measurement of bidirectional transport (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests that the compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp), which can limit its absorption.[20]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) transport, add the test compound (at a typical concentration of 1-10 µM) to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.[19]
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral (donor) side and fresh buffer to the apical (acceptor) side.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[19]
-
At the end of the incubation, collect samples from both the donor and acceptor compartments.
-
-
P-gp Substrate Assessment (Optional):
-
To determine if a compound is a P-gp substrate, perform the bidirectional assay in the presence and absence of a known P-gp inhibitor, such as verapamil or elacridar.[21] An increase in A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.
-
-
Data Analysis:
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
dot
Caption: Workflow for assessing compound permeability.
Table 2: Comparative Permeability Data for Hypothetical Analogues
| Compound ID | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Parent | 12.5 | 8.2 | 9.1 | 1.1 | High |
| Analogue A | 15.1 | 10.5 | 11.2 | 1.1 | High |
| Analogue B | 18.3 | 12.1 | 30.2 | 2.5 | Moderate (Efflux) |
| Analogue C | 1.8 | 0.9 | 1.0 | 1.1 | Low |
| Analogue D | 4.5 | 2.3 | 2.5 | 1.1 | Moderate |
| Propranolol | >10 | >10 | - | - | High (Control) |
| Atenolol | <1 | <1 | - | - | Low (Control) |
Interpretation of Permeability Data:
-
Analogue A shows improved passive permeability compared to the parent compound, likely due to its increased lipophilicity.
-
Analogue B , despite having high passive permeability in the PAMPA assay, exhibits a lower apparent permeability in the absorptive direction (A-B) and a high efflux ratio in the Caco-2 assay. This strongly suggests it is a substrate for an efflux transporter like P-gp.
-
Analogue C , with the carboxylic acid group, has significantly reduced permeability, as expected from its lower lipophilicity and increased polarity.
-
Analogue D shows moderate permeability, an improvement over Analogue C.
II. Metabolic Stability Assessment
The metabolic stability of a compound is a measure of its susceptibility to metabolism, primarily by enzymes in the liver.[22][23] Low metabolic stability can lead to rapid clearance from the body and poor oral bioavailability. A common in vitro method to assess this is the liver microsomal stability assay.[22] Liver microsomes are subcellular fractions that contain many of the key drug-metabolizing enzymes, including the cytochrome P450 (CYP) family.[22]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of pooled human liver microsomes (e.g., 20 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[24]
-
Prepare a stock solution of the NADPH-regenerating system.
-
Prepare stock solutions of the test compounds and positive controls (e.g., testosterone for high clearance, verapamil for low clearance).
-
-
Metabolic Stability Assay:
-
Pre-incubate the liver microsomes and test compounds (at a final concentration of 1 µM) at 37°C.[24]
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22][24]
-
Include a control incubation without the NADPH-regenerating system to assess for non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
References
- 1. scispace.com [scispace.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. In Vitro ADME Assays [conceptlifesciences.com]
- 6. criver.com [criver.com]
- 7. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. bioivt.com [bioivt.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 16. PAMPA | Evotec [evotec.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Bioassay Systems Parallel Artificial Membrane Permeability Assay (PAMPA) | Fisher Scientific [fishersci.com]
- 19. enamine.net [enamine.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. P-gp Substrate Identification | Evotec [evotec.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 24. mercell.com [mercell.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[c]pyrrole (CAS No. 1365570-27-9), a key building block in modern synthetic chemistry. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Part 1: Hazard Assessment and Chemical Profile
Understanding the chemical nature of a substance is the foundation of its safe handling and disposal. This compound is a Boc-protected amino alcohol. While specific toxicity data is limited, related compounds suggest it may cause skin and eye irritation, and potentially respiratory irritation if inhaled.[2][3] The tert-butyloxycarbonyl (Boc) protecting group is notably sensitive to acidic conditions, a crucial factor in waste segregation to prevent unintended reactions.[4][5]
Table 1: Chemical and Hazard Profile Summary
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 1365570-27-9 | [6][7][8] |
| Molecular Formula | C13H23NO3 | [6][7][8] |
| Molecular Weight | 241.33 g/mol | [8] |
| Physical Form | Assumed to be a solid at room temperature. | |
| Known Hazards | Based on similar compounds: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] | [2][3] |
| Reactivity | The Boc group is labile under acidic conditions, reacting to release isobutene and carbon dioxide gas. Avoid mixing with acidic waste. | [4][5] |
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a clear workflow for the safe disposal of this compound, from the point of generation to final pickup.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2][9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[2]
-
Body Protection: A standard laboratory coat is required.[2]
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.[2][9]
Step 2: Waste Segregation - The Cornerstone of Safety
Proper segregation prevents dangerous chemical reactions within waste containers.[10][11]
-
Designate as Hazardous Waste: Treat all waste containing this compound (pure solid, solutions, and contaminated materials) as hazardous chemical waste.[1]
-
Create a Dedicated Waste Stream: Establish a specific, clearly labeled waste container for this compound and other compatible Boc-protected organic compounds.
-
AVOID Mixing with Acids: This is the most critical segregation step. The acid-lability of the Boc group means that contact with acidic waste will initiate a deprotection reaction, generating gas that could pressurize and rupture the container.[4][5]
-
Separate from Incompatibles: Keep this waste stream separate from strong oxidizing agents and bases.[12]
Step 3: Containment and Labeling
Proper containment and labeling are mandated by regulations like the Resource Conservation and Recovery Act (RCRA) and are essential for safety and compliance.[11][13]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[11][12] Plastic containers are often preferred.[14]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[15] The label must also include:
-
Container Management: Keep the waste container closed at all times, except when adding waste.[1][14] Do not overfill the container; leave at least 10% headspace to allow for expansion.[13]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.[11][14]
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[12][15]
-
Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.
-
Regular Inspections: Visually inspect the SAA weekly for any signs of leaks or container degradation.[11]
Step 5: Final Disposal
Disposal must be handled through your institution's certified channels.
-
Contact EHS: Once the container is full or has been accumulating for the maximum allowed time (typically up to 12 months, but check your local regulations), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[14][16]
-
Do Not Use Drains or Trash: Never dispose of this chemical down the sink or in the regular trash.[1] This is illegal and environmentally harmful.
-
No Evaporation: Do not allow solvents containing this compound to evaporate in a fume hood as a method of disposal.[1]
Part 3: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your EHS office.
-
Don PPE: Wear the appropriate PPE as described in Part 2, Step 1.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and absorb the spilled material.[9]
-
Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. This compound | 1365570-27-9 [sigmaaldrich.com]
- 7. bio-fount.com [bio-fount.com]
- 8. This compound - CAS:1365570-27-9 - Sunway Pharm Ltd [3wpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. medlabmag.com [medlabmag.com]
- 16. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole
This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole. As a Senior Application Scientist, this document is crafted to instill a deep sense of trust and provide value beyond the product itself, ensuring that researchers, scientists, and drug development professionals can work with this compound safely and effectively. The procedural guidance herein is based on the known hazards of structurally similar compounds, including pyrrolidine and other Boc-protected heterocyclic amines. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach to personal protective equipment (PPE) and handling is paramount.
Hazard Assessment and Chemical Profile
This compound is a complex organic molecule featuring a bicyclic pyrrolidine core. The pyrrolidine moiety is known to be a flammable, corrosive, and toxic substance[1][2]. The presence of the tert-butyloxycarbonyl (Boc) protecting group generally reduces the reactivity and toxicity of the amine. However, the inherent hazards of the underlying pyrrolidine structure necessitate stringent safety measures. The hydroxymethyl group is unlikely to introduce significant additional hazards.
Key Hazard Considerations:
-
Corrosivity: Based on the pyrrolidine component, this compound should be treated as potentially corrosive, capable of causing severe skin burns and eye damage[2].
-
Toxicity: It should be considered harmful if swallowed, inhaled, or in contact with skin[2].
-
Flammability: The parent compound, pyrrolidine, is a flammable liquid[1][2][3]. While the Boc-protected derivative is likely less volatile, it should still be handled away from ignition sources.
-
Reactivity: The Boc group is labile under acidic conditions and can be removed, regenerating the more hazardous free amine[4][5]. Reactions involving this compound should be carefully planned to avoid unintended deprotection.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent all routes of exposure. The following table summarizes the required PPE for handling this compound in various laboratory scenarios.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or a highly exothermic reaction[6]. |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is recommended. Disposable nitrile gloves provide good short-term protection against a range of chemicals[6][7]. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and change them immediately upon contamination[6]. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure[6][7]. |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills[6]. |
Operational Plan: Step-by-Step Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow is designed to guide the user through the safe handling of this compound.
Preparation and Handling
-
Pre-use Inspection: Before beginning any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested[3][7].
-
Engineering Controls: All manipulations of this compound, including weighing and dissolution, must be performed within a certified chemical fume hood[6][7].
-
Donning PPE: Correctly don all required PPE as outlined in the table above before entering the designated work area.
-
Grounding: To mitigate the risk of static discharge, especially when handling larger quantities or in the presence of flammable solvents, ensure all equipment is properly grounded[3].
-
Spill Preparedness: Have a chemical spill kit readily available that is appropriate for organic amines. This should include an absorbent material like vermiculite or sand[3].
-
Avoiding Contact: Exercise extreme care to avoid contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention[1][8].
Storage Requirements
Proper storage is critical to maintaining the stability of the compound and ensuring laboratory safety.
-
Container: Store the compound in a tightly closed, properly labeled container[3][6].
-
Environment: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[3].
-
Incompatibilities: Store separately from strong oxidizing agents and acids to prevent potentially hazardous reactions[2].
Emergency and Disposal Procedures
A clear and concise plan for emergencies and waste disposal is a cornerstone of laboratory safety.
Emergency Response
-
Skin Contact: Immediately flush the affected skin with large volumes of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention[1][8].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][8].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention[1][2].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention[8].
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including empty containers, contaminated gloves, and other disposable items, in a designated and properly labeled hazardous waste container[6].
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled container. Do not pour this chemical down the drain[6].
-
Professional Disposal: Arrange for the disposal of all chemical waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company[6].
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.
References
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
